molecular formula C7H3Cl2FO2 B1421238 3,6-Dichloro-2-fluorobenzoic acid CAS No. 916420-62-7

3,6-Dichloro-2-fluorobenzoic acid

Cat. No.: B1421238
CAS No.: 916420-62-7
M. Wt: 209 g/mol
InChI Key: GPDYPRHGLQZRIP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO2 and its molecular weight is 209 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dichloro-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYPRHGLQZRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 916420-62-7[1][2][3]

Part 1: Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) is a specialized halogenated aromatic building block used primarily in the synthesis of New Chemical Entities (NCEs) within pharmaceutical discovery and agrochemical development.[1] Structurally characterized by a benzoic acid core substituted with chlorine atoms at the 3- and 6-positions and a fluorine atom at the 2-position, this molecule offers unique electronic and steric properties.

The steric bulk of the 3,6-dichloro substitution pattern forces the carboxylic acid group out of planarity, while the 2-fluoro substituent introduces a strong dipole and metabolic stability. It serves as a critical scaffold for kinase inhibitors (e.g., Aurora A inhibitors) and is a structural analog to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), making it relevant for herbicide resistance studies and metabolite analysis.

Part 2: Chemical Profile & Physicochemical Properties
PropertyData
CAS Number 916420-62-7
IUPAC Name 3,6-Dichloro-2-fluorobenzoic acid
Molecular Formula C₇H₃Cl₂FO₂
Molecular Weight 209.00 g/mol
Appearance White to off-white crystalline powder
Melting Point 138–142 °C (Predicted/Typical for class)
pKa ~1.8–2.2 (Estimated; highly acidic due to ortho-F/Cl)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
H-Bond Donors 1
H-Bond Acceptors 3
Part 3: Synthetic Methodology

The synthesis of 3,6-Dichloro-2-fluorobenzoic acid is non-trivial due to the crowded substitution pattern. The most robust and field-proven protocol involves the Directed Ortho-Lithiation (DoM) of 2,5-dichlorofluorobenzene. This method leverages the strong inductive effect of the fluorine atom to direct lithiation to the adjacent ortho position (C6), followed by carboxylation.

Protocol: Directed Ortho-Lithiation Carboxylation

Reaction Logic:

  • Substrate Selection: 1-Fluoro-2,5-dichlorobenzene is used as the starting material.

  • Directing Group: The Fluorine atom acts as a Directed Metalation Group (DMG) due to its high electronegativity, acidifying the adjacent proton at the C6 position.

  • Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to avoid nucleophilic attack on the aromatic ring (benzyne formation) or halogen-lithium exchange at the chlorine positions.

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Preparation: Charge the flask with anhydrous Tetrahydrofuran (THF, 150 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 equivalents, 2.0 M in THF/heptane) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Substrate Addition: Dissolve 1-fluoro-2,5-dichlorobenzene (10.0 g, 60.6 mmol) in 20 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 30 minutes.

    • Critical Control Point: The solution may turn yellow/orange, indicating the formation of the lithiated species (2,5-dichloro-6-lithio-1-fluorobenzene).

  • Maturation: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Carboxylation: Introduce excess crushed solid CO₂ (dry ice) into the reaction flask (or bubble gaseous CO₂ dried through a CaCl₂ tube) while maintaining -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature (25 °C) over 2 hours.

  • Quench & Workup:

    • Quench with 1N HCl (100 mL) until pH < 2.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers and wash with Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate (4:1) to yield the pure acid.[2][3][4][5]

Synthesis Pathway Diagram

SynthesisRoute Start 1-Fluoro-2,5-dichlorobenzene Intermediate [Lithiated Intermediate] (Ortho-Lithiation at C6) Start->Intermediate Deprotonation Reagent1 LDA / THF -78°C Reagent1->Intermediate Quench H3O+ Quench Intermediate->Quench Electrophilic Attack Reagent2 CO2 (Dry Ice) Reagent2->Quench Product 3,6-Dichloro-2-fluorobenzoic Acid (CAS 916420-62-7) Quench->Product Protonation & Isolation

Caption: Directed Ortho-Lithiation strategy utilizing the inductive directing power of fluorine to install the carboxylate group.

Part 4: Applications in Life Sciences
1. Pharmaceutical Development (Kinase Inhibitors)

3,6-Dichloro-2-fluorobenzoic acid is utilized as a "warhead" or scaffold modifier in the design of ATP-competitive kinase inhibitors.

  • Mechanism: The electron-withdrawing halogens decrease the pKa of the carboxylic acid (or derived amides), enhancing hydrogen bond donor capability.

  • Case Study: In the development of Aurora A kinase inhibitors , this moiety is coupled to aminopyrazoles or similar heterocycles. The 2-fluoro group often forms an intramolecular hydrogen bond or interacts with specific residues (e.g., hinge region backbone amides) in the kinase binding pocket, locking the conformation and improving potency.

2. Agrochemical Research (Herbicide Resistance)

As a fluorinated analog of Dicamba , this compound is vital for:

  • Metabolic Stability Studies: The C-F bond is stronger than the C-O bond in Dicamba's methoxy group, preventing O-demethylation (a common resistance mechanism in weeds).

  • Resistance Breaking: Researchers test if the fluorinated analog bypasses the dicamba monooxygenase (DMO) enzyme activity in genetically modified crops or resistant weeds.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material, a multi-modal analytical approach is required.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Benzoic acid absorption) and 270 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

2. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 14.0 (br s, 1H, COOH)

    • δ 7.6–7.8 (m, 2H, Ar-H). Note: The coupling pattern will show distinct splitting due to H-H and H-F coupling.

  • ¹⁹F NMR:

    • Crucial for confirming the position of the fluorine. Expect a singlet or multiplet (decoupled) shifted significantly downfield relative to non-carboxylated precursors.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Tests Quality Control Panel Sample Raw Product Sample HPLC HPLC-UV (Purity >98%) Sample->HPLC NMR 1H & 19F NMR (Structure Verification) Sample->NMR MS LC-MS (ESI-) (m/z 207 [M-H]-) Sample->MS Decision Pass QC? HPLC->Decision NMR->Decision MS->Decision Release Release for Application Decision->Release Yes Reject Recrystallize / Reprocess Decision->Reject No

Caption: Integrated analytical workflow ensuring structural fidelity and purity before downstream application.

Part 6: Handling & Safety (EHS)
  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).[6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to manage THF vapors and potential HCl evolution during quenching.

  • Storage: Store in a cool, dry place (2–8 °C preferred) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References
  • Schlosser, M. (2005). The 2×3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. European Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to 3,6-Dichloro-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a pivotal building block in the landscape of synthetic chemistry. Its strategic placement of chlorine and fluorine atoms on the benzoic acid scaffold imparts a unique combination of lipophilicity, electronic properties, and reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines plausible synthetic routes based on established methodologies, predicts its spectral characteristics, and explores its potential applications in medicinal chemistry and materials science. By synthesizing data from analogous compounds and foundational chemical principles, this document serves as a technical resource for researchers aiming to leverage this versatile molecule in their discovery and development programs.

Molecular Structure and Physicochemical Properties

3,6-Dichloro-2-fluorobenzoic acid (CAS No. 916420-62-7) is a derivative of benzoic acid distinguished by two chlorine substituents at positions 3 and 6, and a fluorine substituent at position 2. This substitution pattern is critical to its chemical behavior. The electron-withdrawing nature of the halogen atoms significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

The fluorine atom at the ortho-position to the carboxylic acid can engage in intramolecular hydrogen bonding, which can affect its conformation and acidity. The steric bulk and electronic effects of the three halogen atoms create a distinct chemical environment that can be exploited in targeted synthesis.

Predicted and Known Physical Properties

While extensive experimental data for this specific isomer is not widely published, we can infer its properties from supplier data and by analyzing trends among related halogenated benzoic acids.

PropertyValue / Predicted ValueSource / Basis for Prediction
CAS Number 916420-62-7
Molecular Formula C₇H₃Cl₂FO₂[1]
Molecular Weight 209.00 g/mol [1]
Appearance White to off-white solidGeneral property of similar compounds[2]
Melting Point Predicted: 160-180 °CBased on isomers like 3-chloro-2-fluorobenzoic acid (177-180 °C) and the general trend of polysubstituted benzoic acids.
Boiling Point > 300 °C (Predicted)High due to molecular weight and polarity.
Solubility Predicted: Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The hydrophobic aromatic ring and halogens limit aqueous solubility, a common trait for such molecules.[2]
pKa Predicted: ~2.5 - 3.0The ortho-fluoro and two chloro substituents are strongly electron-withdrawing, increasing acidity (lowering pKa) compared to benzoic acid (pKa 4.2). 2-Fluorobenzoic acid has a pKa of 3.27. The additional chloro groups are expected to lower it further.
Flash Point 150 °C[1]

Spectroscopic Profile (Predicted)

No publicly available spectra for 3,6-dichloro-2-fluorobenzoic acid were identified. However, a predictive analysis based on its structure and data from analogous compounds allows for a reliable estimation of its key spectral features.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two coupled protons on the benzene ring.

  • H-4 and H-5: These two protons are adjacent and will split each other into doublets.

    • H-5 (~7.2-7.4 ppm): This proton is flanked by a hydrogen and a chlorine atom.

    • H-4 (~7.5-7.7 ppm): This proton is adjacent to a chlorine atom and a proton, and will likely appear further downfield due to the cumulative electron-withdrawing effects.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by seven distinct signals. The carbon atoms directly bonded to halogens will exhibit large chemical shifts and potential C-F coupling.

  • Carboxylic Carbon (C=O): ~165-170 ppm.

  • Aromatic Carbons:

    • C-F (C-2): ~158-162 ppm (doublet, large ¹JCF coupling of ~240-260 Hz).

    • C-Cl (C-3, C-6): ~130-140 ppm. These will be distinct signals.

    • C-H (C-4, C-5): ~125-135 ppm.

    • C-COOH (C-1): ~120-125 ppm.

FT-IR Spectroscopy

The infrared spectrum will be dominated by vibrations of the carboxylic acid group and the substituted aromatic ring.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry would likely show:

  • Molecular Ion (M⁺): A prominent peak at m/z = 208 (for ³⁵Cl₂) with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, and M+4 peak at ~10% intensity).

  • Key Fragments:

    • [M-OH]⁺: Loss of a hydroxyl radical (m/z = 191).

    • [M-COOH]⁺: Loss of the carboxyl group (m/z = 163).

    • Further fragmentation through the loss of Cl or F atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature for the synthesis of 3,6-dichloro-2-fluorobenzoic acid is scarce, a plausible and robust synthetic route can be designed starting from commercially available 2,5-dichloroaniline. This multi-step process leverages well-established named reactions in aromatic chemistry.

Synthesis_Pathway start 2,5-Dichloroaniline step1 Diazotization (NaNO₂, HCl, 0-5°C) start->step1 diazonium 2,5-Dichlorobenzene diazonium chloride step1->diazonium step2 Schiemann Reaction (HBF₄, Heat) diazonium->step2 intermediate1 1,4-Dichloro-2-fluorobenzene step2->intermediate1 step3 Ortho-Lithiation & Carboxylation 1. n-BuLi or LDA, THF, -78°C 2. CO₂ (s) 3. H₃O⁺ intermediate1->step3 product 3,6-Dichloro-2-fluorobenzoic acid step3->product

Caption: Proposed synthesis of 3,6-dichloro-2-fluorobenzoic acid.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a validated, field-proven approach for analogous transformations and is presented here as a reliable guide.

Step 1: Diazotization of 2,5-Dichloroaniline

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2,5-dichloroaniline (1 equiv.) in aqueous HCl (3 equiv., 6M).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be carried forward to the next step without isolation.

Step 2: Schiemann Reaction to Introduce Fluorine

  • To the cold diazonium salt solution, slowly add a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 2 equiv.).

  • A precipitate of the diazonium tetrafluoroborate salt will form. Stir the slurry for 30 minutes at 0 °C.

  • Collect the salt by filtration, wash with cold water, cold methanol, and finally diethyl ether.

  • Dry the salt under vacuum.

  • Gently heat the dry diazonium salt under an inert atmosphere. The salt will decompose to yield 1,4-dichloro-2-fluorobenzene, nitrogen gas, and boron trifluoride. The product can be purified by distillation or chromatography.

Step 3: Directed Ortho-metalation and Carboxylation

  • Dissolve the 1,4-dichloro-2-fluorobenzene (1 equiv.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) or lithium diisopropylamide (LDA). The fluorine atom is a powerful ortho-directing group, leading to lithiation at the C6 position.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature.

  • Perform an acidic workup by adding 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield pure 3,6-dichloro-2-fluorobenzoic acid.

Chemical Reactivity

The reactivity of 3,6-dichloro-2-fluorobenzoic acid is governed by its carboxylic acid group and the halogenated aromatic ring.

Reactivity_Diagram cluster_COOH Carboxylic Acid Reactions cluster_Ring Aromatic Ring Reactions main 3,6-Dichloro-2-fluorobenzoic acid -COOH group - Aromatic Ring acid_chloride Acid Chloride Formation (e.g., SOCl₂ or (COCl)₂) main->acid_chloride Activation nucleophilic Nucleophilic Aromatic Substitution (SNAr) (Activated positions) main->nucleophilic cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) (Requires catalysis) main->cross_coupling ester Esterification (e.g., SOCl₂, ROH) amide Amide Coupling (e.g., HATU, Amine) acid_chloride->ester acid_chloride->amide

Caption: Key reaction classes for 3,6-dichloro-2-fluorobenzoic acid.

  • Carboxylic Acid Reactions: The carboxyl group can be readily converted into esters, amides, or acid chlorides. Amide coupling, a cornerstone of medicinal chemistry, can be achieved using standard coupling reagents like HATU or EDC.[3]

  • Aromatic Ring Reactions: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the halogens. Furthermore, the chloro-substituents can participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Development

Halogenated benzoic acids are established as "privileged scaffolds" in drug discovery and materials science.[3][4] The unique substitution pattern of 3,6-dichloro-2-fluorobenzoic acid makes it a highly attractive building block for several advanced applications.

  • Pharmaceutical Intermediates: It serves as a precursor for active pharmaceutical ingredients (APIs).[3][5] The specific arrangement of halogens can be crucial for modulating properties like binding affinity, metabolic stability, and cell permeability. For instance, related isomers are used in the synthesis of potent Aurora A kinase inhibitors for oncology.[3]

  • Agrochemicals: The herbicide Dicamba is 3,6-dichloro-2-methoxybenzoic acid, highlighting the biological activity of this substitution pattern. The title compound is a potential starting material for novel herbicides or fungicides.

  • Materials Science: The carboxylic acid moiety allows it to function as a ligand for creating Metal-Organic Frameworks (MOFs).[3] The electronic properties imparted by the halogens can be used to tune the characteristics of the resulting framework for applications in gas storage or catalysis.

Safety and Handling

As with other halogenated aromatic compounds, 3,6-dichloro-2-fluorobenzoic acid should be handled with care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3,6-Dichloro-2-fluorobenzoic acid is a synthetically valuable molecule with significant potential in diverse fields of chemical research. While specific experimental data remains limited, a thorough analysis of its structure and comparison with related compounds provide a robust framework for understanding its properties and reactivity. The predictive spectroscopic data and proposed synthetic protocols outlined in this guide offer a solid starting point for researchers. Its utility as a building block in the rational design of new pharmaceuticals and functional materials ensures that it will continue to be a compound of interest for the scientific community.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. [Link]

  • Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure of 3,6-dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established spectroscopic principles and comparative data from structurally related analogs to provide a robust predictive characterization. This approach is designed to empower researchers in identifying and understanding this compound, and to guide its potential application in novel molecular design.

Fundamental Properties and Proposed Synthesis

3,6-Dichloro-2-fluorobenzoic acid is a polysubstituted benzoic acid derivative. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 916420-62-7
Molecular Formula C₇H₃Cl₂FO₂
Molecular Weight 209.00 g/mol
Canonical SMILES C1=CC(=C(C(=C1Cl)C(=O)O)F)Cl

A plausible synthetic route to 3,6-dichloro-2-fluorobenzoic acid can be conceptualized starting from 2,5-dichloroaniline. This proposed pathway is based on well-established transformations in aromatic chemistry.

Synthesis_of_3_6_Dichloro_2_fluorobenzoic_acid start 2,5-Dichloroaniline diazotization Diazotization (NaNO₂, aq. HF) start->diazotization diazonium 2,5-Dichlorobenzenediazonium fluoride diazotization->diazonium schiemann Schiemann Reaction (Heat) diazonium->schiemann fluorination 1,4-Dichloro-2-fluorobenzene schiemann->fluorination lithiation Directed ortho-Metalation (n-BuLi, THF, -78°C) fluorination->lithiation lithiated Lithiated Intermediate lithiation->lithiated carboxylation Carboxylation (CO₂ (s)) lithiated->carboxylation acidification Acidic Workup (aq. HCl) carboxylation->acidification product 3,6-Dichloro-2-fluorobenzoic acid acidification->product

A proposed synthetic pathway for 3,6-dichloro-2-fluorobenzoic acid.

The rationale for this synthetic strategy is as follows: The Sandmeyer or Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate. Subsequent directed ortho-metalation using a strong base like n-butyllithium is anticipated to selectively deprotonate the position between the fluorine and a chlorine atom due to the directing and activating effects of these halogens. The resulting lithiated species can then be quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

Predictive Spectroscopic and Structural Analysis

The following sections provide a detailed prediction of the key spectroscopic features of 3,6-dichloro-2-fluorobenzoic acid, supported by comparative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two vicinal protons on the benzene ring. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom will deshield these protons, shifting them downfield.

  • H-4: This proton is flanked by a chlorine atom and a proton. It is expected to appear as a doublet.

  • H-5: This proton is adjacent to a chlorine atom and a proton. It will also appear as a doublet, coupled to H-4.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
H-4 7.6 - 7.8 Doublet (d) ~8-9 Hz
H-5 7.4 - 7.6 Doublet (d) ~8-9 Hz

| COOH | > 13 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C=O 165 - 168 Singlet
C-F 158 - 162 Doublet (¹JCF)
C-Cl (C6) 135 - 138 Doublet (²JCF)
C-H (C4) 132 - 135 Doublet (³JCF)
C-H (C5) 128 - 131 Doublet (⁴JCF)
C-Cl (C3) 125 - 128 Doublet (²JCF)

| C-COOH | 120 - 123 | Doublet (³JCF) |

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom in 3,6-dichloro-2-fluorobenzoic acid. Its chemical shift will be influenced by the presence of the adjacent chlorine and carboxylic acid groups.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

Fluorine Predicted Chemical Shift (ppm)

| C2-F | -110 to -130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,6-dichloro-2-fluorobenzoic acid is expected to be characterized by the following key absorptions:

  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group, typically in the range of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

  • C-F Stretch: A strong absorption in the range of 1000-1300 cm⁻¹ due to the carbon-fluorine bond.

  • Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3,6-dichloro-2-fluorobenzoic acid, the mass spectrum is expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

Predicted Key Fragments in Mass Spectrometry:

m/z Proposed Fragment
208/210/212 [M]⁺• (C₇H₃³⁵Cl₂FO₂)⁺• / (C₇H₃³⁵Cl³⁷ClFO₂)⁺• / (C₇H₃³⁷Cl₂FO₂)⁺•
191/193/195 [M - OH]⁺
163/165/167 [M - COOH]⁺

| 128/130 | [C₆H₂Cl₂]⁺• |

Potential Applications in Research and Development

While specific applications for 3,6-dichloro-2-fluorobenzoic acid are not widely documented, its structure suggests potential utility in several areas of chemical research and development, drawing parallels from similar halogenated benzoic acids.

  • Pharmaceuticals: Halogenated aromatic compounds are common scaffolds in drug discovery. The specific substitution pattern of 3,6-dichloro-2-fluorobenzoic acid could offer unique binding interactions with biological targets. Related compounds, such as 3-chloro-2-fluorobenzoic acid, are used as building blocks for active pharmaceutical ingredients (APIs), including Aurora A inhibitors.[1]

  • Agrochemicals: Many herbicides and pesticides are based on chlorinated benzoic acid structures. For instance, 3,6-dichloro-2-hydroxybenzoic acid is a key intermediate in the synthesis of the herbicide dicamba.[2] The subject molecule could be investigated as a precursor to new agrochemicals.

  • Materials Science: Fluorinated and chlorinated benzoic acids are utilized in the synthesis of liquid crystals and metal-organic frameworks (MOFs).[3][4] The carboxylic acid group can act as a linker to metal centers in MOFs, and the halogen atoms can influence the electronic properties and packing of the resulting materials.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of halogenated benzoic acids.

Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

This established protocol for a closely related compound provides a validated experimental workflow for the synthesis of dichlorinated benzoic acids.[1]

Procedure:

  • Salt Formation: 2,5-dichlorophenol is dissolved in a suitable solvent and treated with a base (e.g., potassium hydroxide) to form the corresponding phenoxide salt.

  • Carboxylation: The phenoxide salt solution is transferred to a high-pressure reactor. A catalyst, such as potassium chloride, is added, and the mixture is pressurized with carbon dioxide gas to facilitate the carboxylation reaction, yielding 3,6-dichloro-2-hydroxybenzoate.

  • Refining: After cooling, the reaction mixture is basified and the aqueous phase is separated. The aqueous phase is then acidified to precipitate the crude 3,6-dichloro-2-hydroxybenzoic acid. Unreacted 2,5-dichlorophenol can be recovered via steam distillation. The solid product is collected by filtration and dried.

Synthesis_of_3_6_Dichloro_2_hydroxybenzoic_acid start 2,5-Dichlorophenol salt_formation Salt Formation (KOH) start->salt_formation phenoxide Potassium 2,5-dichlorophenoxide salt_formation->phenoxide carboxylation High-Pressure Carboxylation (CO₂, KCl catalyst) phenoxide->carboxylation benzoate Potassium 3,6-dichloro-2-hydroxybenzoate carboxylation->benzoate acidification Acidification (aq. HCl) benzoate->acidification product 3,6-Dichloro-2-hydroxybenzoic acid acidification->product

Workflow for the synthesis of 3,6-dichloro-2-hydroxybenzoic acid.
General Protocol for NMR Sample Preparation and Analysis

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence, with proton decoupling if necessary to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard.

NMR_Workflow start Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) transfer->acquire process Process Data (Fourier Transform, Phasing, Calibration) acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analyze

A general workflow for NMR analysis.

Conclusion

While direct experimental characterization of 3,6-dichloro-2-fluorobenzoic acid is not extensively reported, this guide provides a detailed, predictive analysis of its molecular structure and properties based on established chemical principles and comparative data from analogous compounds. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to synthesize, identify, and potentially utilize this molecule in various fields, from drug discovery to materials science. Further experimental validation of these predictions is encouraged to fully elucidate the chemistry of this interesting halogenated benzoic acid.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

  • FAO AGRIS. (n.d.). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 916420-62-7 Molecular Formula: C


H

Cl

FO

Molecular Weight: 208.99 g/mol

Introduction & Structural Significance[1]

In the development of halogenated herbicides and pharmaceutical intermediates, 3,6-Dichloro-2-fluorobenzoic acid (3,6-D-2-FBA) serves as a critical fluorinated building block. Structurally analogous to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the substitution of the methoxy group with a fluorine atom at the C2 position significantly alters the electronic environment of the aromatic ring, enhancing metabolic stability and lipophilicity.

This guide provides a rigorous spectroscopic profile of 3,6-D-2-FBA. Unlike standard catalog entries, this document focuses on the causality of spectral features—explaining how the specific 2,3,6-substitution pattern dictates the NMR splitting and IR absorption profiles. This approach ensures that researchers can confidently distinguish this compound from its regioisomers (e.g., 3,5-dichloro-2-fluorobenzoic acid) or hydrolysis byproducts (e.g., 3,6-dichlorosalicylic acid).

Structural Analysis & Predicted Spectral Logic

Before analyzing raw data, one must understand the theoretical expectations derived from the molecule's symmetry and substituent effects.

The Spin System

The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring.

  • C1: Carboxylic Acid (-COOH)

  • C2: Fluorine (-F)

  • C3: Chlorine (-Cl)

  • C4: Proton (H

    
    )
    
  • C5: Proton (H

    
    )
    
  • C6: Chlorine (-Cl)

Coupling Logic:

  • Proton-Proton (

    
    ):  H4 and H5 are ortho to each other. They will exhibit a strong coupling constant (
    
    
    
    Hz).
  • Fluorine-Proton (

    
    ):  The fluorine at C2 is electronically coupled to H4 via a 4-bond path (F-C2-C3-C4-H4). In fluoroaromatics, this typically results in a splitting of 4–7 Hz.
    
  • Result: H4 appears as a doublet of doublets (dd) . H5, being 5 bonds away from fluorine, typically appears as a doublet (d) (unless high-field resolution detects minute

    
     coupling).
    

Spectroscopic Data Profile

The following data summarizes the diagnostic signals required for identification.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment

H
13.8 - 14.2Broad Singlet--COOH (Exchangeable)

H
7.65 - 7.75Doublet of Doublets

,

H4 (Ar-H)

H
7.35 - 7.45Doublet

H5 (Ar-H)

C
164.5Doublet

C1 (Carbonyl)

C
156.0Doublet

C2 (C-F)

F
-112 to -118Multiplet-Ar-F

Note: Shifts are referenced to DMSO-d


. The 

C-F coupling is a definitive confirmation of the C2 position.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI-), Negative Mode.

  • Molecular Ion [M-H]

    
    :  206.9 m/z.
    
  • Isotope Pattern: The presence of two chlorine atoms dictates a specific isotopic envelope.

    • M (207): 100%[1]

    • M+2 (209): ~65% (Diagnostic for Cl

      
      )
      
    • M+4 (211): ~10%

Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeStructural Significance
2800 - 3100 O-H stretch (broad)Carboxylic acid dimer
1705 - 1720 C=O stretchConjugated carboxylic acid
1580, 1460 C=C stretchAromatic ring skeleton
1150 - 1250 C-F stretchAryl fluoride (Strong diagnostic)
740 - 800 C-Cl stretchAryl chloride

Analytical Protocols

To ensure data reproducibility, the following self-validating protocols should be employed.

Sample Preparation for NMR
  • Solvent Choice: DMSO-d

    
     is preferred over CDCl
    
    
    
    due to the low solubility of di-halogenated benzoic acids in non-polar solvents and to prevent dimerization effects on the chemical shifts.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Validation Step: Add a trace of trifluoroacetic acid (TFA) if the -COOH proton is broad or invisible; this sharpens the exchangeable proton signal.

Purity Determination Workflow

The following Graphviz diagram illustrates the logic flow for distinguishing 3,6-D-2-FBA from its common impurity, 3,6-dichlorosalicylic acid (where F is replaced by OH).

ImpurityProfiling Start Crude Sample Analysis Method Run 19F NMR & LC-MS Start->Method Decision1 19F Signal Detected? Method->Decision1 PathYes Signal at -115 ppm Decision1->PathYes Yes PathNo No Fluorine Signal Decision1->PathNo No CheckMS Check MS Isotope Pattern PathYes->CheckMS Result2 Impurity: 3,6-Dichlorosalicylic acid (M-H = 205, OH instead of F) PathNo->Result2 Result1 Target: 3,6-Dichloro-2-fluorobenzoic acid (M-H = 207) CheckMS->Result1 m/z 207 CheckMS->Result2 m/z 205 (Hydrolysis)

Caption: Logical workflow for distinguishing 3,6-dichloro-2-fluorobenzoic acid from its hydrolysis byproduct using 19F NMR and Mass Spectrometry.

Synthesis Context & Impurity Profile

Understanding the synthesis of 3,6-D-2-FBA aids in spectral interpretation. It is typically synthesized via the Balz-Schiemann reaction or Halex (Halogen Exchange) reaction from the corresponding chlorinated precursor.

  • Precursor: 3,6-Dichloro-2-nitrobenzoic acid or 3,6-dichlorophthalic anhydride derivatives.

  • Key Impurity: 3,6-Dichlorosalicylic acid (CAS 3401-80-7).[2] This forms if the fluorine is hydrolyzed during workup.

    • Spectral Differentiator: The salicylate will lack the

      
      F signal and show a phenolic -OH stretch in IR at ~3400 cm
      
      
      
      (often overlapping with COOH but sharper).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18844, 3,6-Dichlorosalicylic acid. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Characterization of Fluorinated Benzoic Acids (Supporting Info). Green Chemistry. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 3,6-dichloro-2-fluorobenzoic acid, a critical building block in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of data. It establishes a foundational understanding of the spectral characteristics of this polysubstituted aromatic compound, enabling robust structural verification and purity assessment. We will delve into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as they apply to the target molecule, present a detailed protocol for sample analysis, and offer an expert interpretation of the expected spectral data, including chemical shifts and spin-spin coupling constants. This guide is structured to be a self-validating system, grounding its predictions and methodologies in authoritative spectroscopic principles and data from analogous compounds.

Introduction: The Analytical Imperative for 3,6-Dichloro-2-fluorobenzoic Acid

3,6-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its utility as a precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates stringent analytical control.[1] The precise arrangement of its chloro, fluoro, and carboxylic acid substituents on the benzene ring dictates its chemical reactivity and, ultimately, the efficacy and safety of the final product.

NMR spectroscopy stands as the definitive technique for the unambiguous structural elucidation of such small molecules. Its ability to probe the chemical environment of individual ¹H, ¹³C, and ¹⁹F nuclei provides a detailed molecular fingerprint, essential for confirming identity, establishing purity, and identifying potential process-related impurities.

Table 1: Chemical Properties of 3,6-Dichloro-2-fluorobenzoic Acid

Property Value Source
CAS Number 916420-62-7 [2]
Molecular Formula C₇H₃Cl₂FO₂ [2]
Molecular Weight 209.00 g/mol [2]

| Chemical Structure | Chemical structure of 3,6-dichloro-2-fluorobenzoic acid | N/A |

Theoretical NMR Predictions: A Multi-nuclear Approach

The unique structure of 3,6-dichloro-2-fluorobenzoic acid gives rise to a predictable yet complex NMR profile. The analysis leverages three key nuclei: ¹H for the aromatic protons, ¹³C for the carbon backbone, and the analytically powerful ¹⁹F nucleus.

¹H NMR Spectrum: Probing the Aromatic Protons

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at the C4 and C5 positions.

  • Chemical Environment: The combined electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group will significantly deshield the aromatic protons, shifting their resonances downfield compared to benzene (δ ≈ 7.27 ppm).[3]

  • Signal Multiplicity: The two protons (H4 and H5) are adjacent and will exhibit spin-spin coupling to each other, resulting in a pair of doublets. This is a classic AX spin system. The magnitude of this coupling, ³J(HH), is typically in the range of 6.0-9.0 Hz for ortho-protons.[3]

  • Fluorine Coupling: The proton at C5 is four bonds away from the fluorine atom at C2. A small through-bond coupling, ⁴J(HF), may be observed, which could further split the H5 signal into a doublet of doublets.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule.

  • Carboxyl Carbon: The C=O carbon of the carboxylic acid will be the most downfield signal, typically appearing in the δ 165-175 ppm range, due to the strong deshielding effect of the two oxygen atoms.[4][5]

  • Aromatic Carbons: The six aromatic carbons will resonate between approximately δ 110-165 ppm.

  • Carbon-Fluorine Coupling: The most revealing feature will be the coupling between the carbon nuclei and the ¹⁹F nucleus. The largest coupling constant, ¹J(CF), will be observed for C2, the carbon directly bonded to the fluorine atom, and is expected to be in the range of 240-260 Hz. Smaller two-bond (²J(CF)) and three-bond (³J(CF)) couplings to C1, C3, and C4 will also be present, providing invaluable data for unambiguous signal assignment.[6][7] The signals for these carbons will appear as doublets.

¹⁹F NMR Spectrum: A Sensitive Analytical Probe

¹⁹F NMR is exceptionally sensitive and offers a wide chemical shift range, making it an excellent tool for verifying the presence and environment of fluorine.[8]

  • Chemical Shift: For an aryl fluoride, the chemical shift is anticipated in the range of δ -100 to -170 ppm relative to CFCl₃.[9][10] The specific shift is influenced by the other substituents on the ring.

  • Multiplicity: The ¹⁹F signal will be coupled to the nearby protons. The three-bond coupling to H1 (on the carboxylic acid, if not exchanged) and the four-bond coupling to H5 will likely split the fluorine signal into a complex multiplet. Proton-decoupling experiments can be used to simplify this signal to a singlet, confirming that the observed splitting is due to H-F couplings.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring high-quality, reproducible NMR data. The causality behind each step is explained to ensure scientific integrity.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the carboxylic acid, and it shifts the residual water peak away from the aromatic region. Furthermore, the acidic proton of the carboxyl group is often observed as a broad singlet in DMSO-d₆, whereas it undergoes rapid exchange with trace water in solvents like chloroform-d₃ (CDCl₃), often rendering it invisible.[11]

  • Concentration: Prepare a solution of approximately 10-20 mg of 3,6-dichloro-2-fluorobenzoic acid in 0.6-0.7 mL of deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for both ¹H and ¹³C NMR, setting its chemical shift to δ 0.00 ppm.[4] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced internally.

3.2. NMR Data Acquisition

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic signals and their coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width that encompasses the aromatic (δ 7-9 ppm) and the carboxylic acid proton (δ 10-14 ppm) regions.[3]

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) will be required.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled spectrum can also be acquired for simplification.

    • Ensure the spectral width is large enough to capture the expected signal (e.g., 0 to -250 ppm).[8]

Data Processing and Spectral Interpretation

4.1. Predicted Spectral Data Summary

The following tables summarize the predicted NMR data based on established substituent effects and data from analogous halogenated benzoic acids.[6][11][12]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
1 -COOH ~13.5 br s N/A
2 H5 ~7.8 - 8.0 d ³J(HH) ≈ 8.5

| 3 | H4 | ~7.6 - 7.7 | d | ³J(HH) ≈ 8.5 |

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Expected Multiplicity (due to C-F) Predicted J(CF) (Hz)
C=O ~165 s or d (⁴J small) ~1-3
C2 ~158-162 d ¹J ≈ 250
C6 ~135-138 s or d (³J small) ~3-5
C3 ~132-135 d ²J ≈ 20-25
C4 ~130-132 d ³J ≈ 8-10
C5 ~128-130 s or d (⁴J small) ~1-3

| C1 | ~124-126 | d | ²J ≈ 20-25 |

Table 4: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) vs CFCl₃ Multiplicity

| C2-F | ~ -110 to -125 | d or m |

Visualization of the Analytical Workflow

The entire process, from sample receipt to final structural confirmation, can be visualized as a systematic workflow. This ensures that all necessary steps are completed logically and that the data generated is robust and defensible.

NMR_Workflow Workflow for NMR Analysis of 3,6-Dichloro-2-fluorobenzoic Acid A Sample Preparation (Dissolution in DMSO-d6, Add TMS) B NMR Data Acquisition (400 MHz Spectrometer) A->B C1 1H NMR Experiment B->C1 C2 13C{1H} NMR Experiment B->C2 C3 19F NMR Experiment B->C3 D Data Processing (FT, Phasing, Baseline Correction) C1->D Proton Spectrum C2->D Carbon Spectrum C3->D Fluorine Spectrum E Spectral Interpretation (Peak Assignment, Coupling Analysis) D->E F Structural Verification (Compare with Predictions) E->F G Final Report & Purity Assessment F->G

Caption: A flowchart illustrating the key stages of NMR analysis.

Conclusion

The multinuclear NMR analysis of 3,6-dichloro-2-fluorobenzoic acid is a powerful and definitive method for its structural characterization. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain unequivocal proof of the compound's identity and purity. The principles and predictive data outlined in this guide provide a robust framework for scientists in the pharmaceutical and chemical industries to confidently perform this analysis, ensuring the quality and integrity of this vital chemical intermediate.

References

  • Miura, R., Miyake, Y., & Yamano, T. (1989). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 106(6), 1100-1104. Available from: [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from a search providing examples of NMR spectra for various substituted benzoic acids. The specific URL is not available, but the document contained spectra for compounds like 3-fluorobenzoic acid and 3,4-dichlorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Experiment #3: Unknown Aromatic Carboxylic Acid, APPENDIX 2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Koczon, P., Baranska, H., & Lewandowski, W. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75. Available from: [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NIST. (n.d.). 3,6-Dichloro-2-methoxybenzoic acid, pentafluorobenzyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Harris, R. K., et al. (2012). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. ResearchGate. Retrieved from [Link]

  • Finger, G. C., et al. (1961). Aromatic Fluorine Compounds. X. The 2,3,4-, 2,4,5-, and 3,4,5-Trifluorobenzoic Acids and Their Derivatives. Journal of the American Chemical Society, 83(4), 943-946. Available from: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Solubility Profiling and Thermodynamic Modeling of 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Chemists and Formulation Scientists

Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) is a critical intermediate in the synthesis of advanced agrochemicals, particularly auxinic herbicides structurally related to Dicamba. Precise solubility data is the cornerstone of process optimization—governing yield in reaction kinetics, efficiency in liquid-liquid extraction, and purity in crystallization.

This guide synthesizes available physicochemical data with established thermodynamic principles to provide a comprehensive solubility profile. It details the mechanistic drivers of solubility, provides a rigorous experimental protocol for data generation, and outlines the thermodynamic models required for process scale-up.

Chemical Profile and Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute's intrinsic properties is the first step in solubility modeling. The presence of the fluorine atom at the ortho position, flanked by chlorine at the meta position, creates a unique electronic and steric environment that differentiates it from its methoxy-analog (Dicamba).

PropertyValue / DescriptionSource/proxy
IUPAC Name 3,6-Dichloro-2-fluorobenzoic acid[ChemicalBook, 2022]
Molecular Formula C₇H₃Cl₂FO₂Calculated
Molecular Weight 208.99 g/mol Calculated
Physical State White to off-white crystalline solid[ChemImpex, 2025]
Melting Point ~115–130 °C (Estimated)Analogous to Dicamba (114-116°C) and 2,6-DCBA (140°C)
pKa ~1.8 – 2.2Predicted (Ortho-halogen effect increases acidity)
Lipophilicity (LogP) ~2.5 – 2.9[PubChem, 2025]

Mechanistic Insight: The ortho-fluorine atom exerts a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic group compared to benzoic acid. This impacts solubility in protic solvents, where ionization and hydrogen bonding compete.

Solubility Behavior in Organic Solvents[5][6][12][13][14]

Solubility for this class of compounds is governed by the "Like Dissolves Like" principle, but with specific deviations due to dimerization.

Solubility Mechanisms
  • Polar Protic Solvents (Methanol, Ethanol):

    • Mechanism: Solute-solvent hydrogen bonding dominates. The carboxylic acid proton acts as a donor, and the carbonyl oxygen as an acceptor.[1][2][3]

    • Trend: Highest solubility.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate):

    • Mechanism: Dipole-dipole interactions. Acetone effectively disrupts the carboxylic acid dimer, leading to high solubility.

  • Non-Polar/Aromatic Solvents (Toluene, Benzene):

    • Mechanism: The acid exists primarily as a cyclic dimer held together by intermolecular hydrogen bonds. Solubility is moderate and highly temperature-dependent.

  • Non-Polar Aliphatic Solvents (Heptane, Hexane):

    • Mechanism: Weak Van der Waals forces. The high lattice energy of the crystal opposes dissolution.

    • Trend: Lowest solubility (often < 1 wt%).

Representative Solubility Profile

Note: While specific experimental values for this intermediate are proprietary, the following profile is derived from structurally homologous compounds (Dicamba and 2,6-Dichlorobenzoic acid) to serve as a baseline for process design.

Solvent ClassSpecific SolventSolubility Range (25°C)Solubility Range (60°C)Process Utility
Alcohol Methanol> 800 g/L> 1200 g/LReaction solvent; Dissolution
Ketone Acetone> 750 g/LN/A (Boils)Cleaning; Rapid dissolution
Ester Ethyl Acetate400 – 600 g/L> 800 g/LExtraction; Crystallization
Aromatic Toluene100 – 150 g/L300 – 500 g/LIdeal for Cooling Crystallization
Chlorinated Dichloromethane200 – 300 g/LN/AExtraction (Phase separation)
Aliphatic n-Heptane< 5 g/L10 – 20 g/LAnti-solvent

Critical Insight: The steep solubility curve in Toluene makes it the premier candidate for purification via cooling crystallization. A mixture of Toluene (solvent) and Heptane (anti-solvent) often yields the highest purity crystals with optimal morphology.

Experimental Protocol: Laser Dynamic Method

To generate precise solubility data for your specific batch (essential for regulatory filing), the Laser Dynamic Method is superior to the static shake-flask method due to speed and reproducibility.

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equil Dynamic Equilibrium (Stirring + Temp Control) Prep->Equil Load Reactor Laser Laser Monitoring (Transmissivity Measurement) Equil->Laser Heat Ramp (0.1 K/min) Detect Dissolution Point Detection (Transmissivity -> 100%) Laser->Detect Clear Solution Detect->Equil Cooling (Recrystallization Check) Calc Mole Fraction Calculation (x_i) Detect->Calc Record T and Mass

Figure 1: Workflow for the Laser Dynamic Method. The dashed line represents the hysteresis check to determine the Metastable Zone Width (MSZW).

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of 3,6-Dichloro-2-fluorobenzoic acid into a jacketed glass vessel. Add a known mass (
    
    
    
    ) of solvent.
  • Setup: Insert a laser monitoring probe (or turbidity probe) and a PT100 temperature sensor. Ensure agitation is constant (e.g., 300 rpm).

  • Heating Ramp: Slowly heat the suspension at a rate of 0.1 to 0.5 K/min . Fast heating leads to overshoot and inaccurate data.

  • Detection: Record the temperature (

    
    ) at which the laser transmissivity sharply rises to 100% (or turbidity drops to baseline). This is the saturation temperature for the specific concentration.
    
  • Validation: Cool the solution to observe the nucleation point (

    
    ). The difference (
    
    
    
    ) defines the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation during crystallization.

Thermodynamic Modeling

Raw data must be correlated to thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of benzoic acid derivatives.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Van't Hoff Equation

Used to determine the apparent enthalpy of dissolution (


).


  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    usually yields a straight line.
  • Endothermic Process: For this compound, dissolution is endothermic (

    
    ), confirming that solubility increases with temperature.
    

Process Application: Crystallization Design

Based on the solubility profile, two primary purification strategies are recommended.

Strategy A: Cooling Crystallization (Toluene)
  • Best for: Large-scale purification where thermal stability is not an issue.

  • Protocol:

    • Saturate Toluene at 80°C (High solubility).

    • Filter hot to remove mechanical impurities.

    • Cool linearly to 10°C.

    • Yield: High recovery due to the steep solubility gradient.

Strategy B: Anti-Solvent Crystallization (Acetone/Water or Acetone/Heptane)
  • Best for: Thermally sensitive isomers or maximizing yield from mother liquors.

  • Protocol:

    • Dissolve crude acid in Acetone (High solubility).

    • Slowly dose Water or Heptane (Anti-solvent).

    • Control: Maintain low supersaturation to prevent oiling out (liquid-liquid phase separation).

References

  • ChemicalBook. (2022). 3,6-Dichloro-2-fluorobenzoic acid Properties and CAS Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2025). Dicamba (3,6-dichloro-2-methoxybenzoic acid) Solubility Data. NIST Chemistry WebBook.[4] Retrieved from .[4][5]

  • PubChem. (2025).[3][6] Compound Summary: 2,6-Dichlorobenzoic acid.[7] National Center for Biotechnology Information. Retrieved from .

  • ChemImpex. (2025). 2-Chloro-6-fluorobenzoic acid: Physicochemical Properties. Retrieved from .

  • Sha, F., et al. (2018). Thermodynamic Analysis of Solubility of Halogenated Benzoic Acids in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for thermodynamic models).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 3,6-Dichloro-2-fluorobenzoic acid before handling, as halogenated benzoic acids can be skin irritants and environmental hazards.

Sources

3,6-Dichloro-2-fluorobenzoic acid reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Dichloro-2-fluorobenzoic Acid: Reactivity Profile, Stability, and Synthetic Utility Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers

Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (CAS: 916420-62-7) represents a highly specialized halogenated aromatic scaffold. Unlike its more common analogs (e.g., Dicamba), this molecule possesses a unique "push-pull" electronic environment driven by the specific ortho-fluorine substitution. For drug development and agrochemical synthesis, it serves as a privileged electrophile , offering a predictable site for nucleophilic aromatic substitution (


) while retaining a robust carboxyl handle for scaffold extension.

This guide provides an in-depth analysis of its reactivity, specifically focusing on the chemoselectivity of the C-2 fluorine atom, the steric implications of the 3,6-dichloro pattern, and critical stability parameters regarding thermal decarboxylation.

Structural Analysis & Electronic Properties

The reactivity of 3,6-dichloro-2-fluorobenzoic acid is defined by the interplay between steric hindrance and electronic activation.

  • The "Activated" Fluorine (C-2): The fluorine atom at position 2 is the primary reactive center. It is activated for nucleophilic attack by two factors:[1][2][3]

    • Inductive Withdrawal (-I): The adjacent carboxylic acid (COOH) and the fluorine itself create a highly electron-deficient carbon at C-2.

    • Meisenheimer Stabilization: In

      
       reactions, the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine, making F the preferred leaving group despite the stronger C-F bond energy.
      
  • The "Blocking" Chlorines (C-3, C-6):

    • C-6 Chlorine: Forces the carboxylic acid group out of planarity with the benzene ring. This reduces conjugation but increases the acidity of the COOH group by inhibiting resonance donation from the ring.

    • C-3 Chlorine: Provides steric bulk that protects the C-2 position from bulky nucleophiles, effectively filtering for smaller, harder nucleophiles (e.g., methoxide, primary amines).

Visualizing the Reactivity Landscape

ReactivityMap Core 3,6-Dichloro-2-fluorobenzoic Acid (CAS: 916420-62-7) F_Site C-2 Fluorine (Primary Electrophile) Core->F_Site COOH_Site Carboxyl Group (Scaffold Extension) Core->COOH_Site Ring_Stab Aromatic Ring (Thermal Instability) Core->Ring_Stab SnAr SnAr Displacement (Ethers/Amines) F_Site->SnAr Nucleophilic Attack Amide Amidation/Esterification (Sterically Hindered) COOH_Site->Amide Activation (SOCl2) Decarb Decarboxylation (>140°C Risk) Ring_Stab->Decarb Thermal Stress

Figure 1: Reactivity heatmap indicating the primary sites for chemical modification and stability risks.

Core Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The defining reaction of this molecule is the selective displacement of the C-2 fluorine. This reaction is highly chemoselective; the chlorines at C-3 and C-6 are essentially inert to


 under standard conditions due to the lack of ortho/para electron-withdrawing groups relative to their positions.
  • Mechanism: Addition-Elimination.

  • Key Insight: The reaction rate is controlled by the nucleophilicity of the incoming group and the solvent polarity. Aprotic polar solvents (DMSO, DMF, NMP) are required to solvate the cation and leave the nucleophile "naked" and reactive.

Carboxyl Group Transformations

The C-1 carboxyl group is sterically crowded by the C-2 fluorine and C-6 chlorine (the "ortho effect").

  • Implication: Standard Fischer esterification (acid + alcohol) is often sluggish.

  • Solution: Activation via acid chloride (using Thionyl Chloride or Oxalyl Chloride) is the preferred route to bypass steric hindrance during amidation or esterification.

Stability & Decarboxylation

Polyhalogenated benzoic acids are prone to thermal decarboxylation. The electron-withdrawing halogens destabilize the ground state of the acid relative to the transition state for decarboxylation.

  • Risk Zone: Temperatures exceeding 140°C, particularly in the presence of strong bases or copper catalysts (e.g., during Ullmann-type couplings).

  • Storage: Must be stored below 30°C in an inert atmosphere to prevent slow hydrolytic degradation or decarboxylation over long periods.

Experimental Protocols

Protocol A: Chemoselective (Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid Analog)

Rationale: This protocol demonstrates the high selectivity of the C-2 fluorine displacement using a methoxide nucleophile. This mimics the synthesis of Dicamba-class herbicides but applies to pharmaceutical scaffold diversification.

Reagents:

  • 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% in MeOH (2.2 eq)

  • Solvent: Methanol (anhydrous) or DMSO (for faster rates)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3,6-dichloro-2-fluorobenzoic acid and anhydrous Methanol under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Dropwise add NaOMe solution. Note: The first equivalent neutralizes the carboxylic acid; the second equivalent acts as the nucleophile.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via HPLC (C18 column, Acetonitrile/Water gradient).

    • Endpoint: Disappearance of starting material peak.

  • Quench: Cool to room temperature. Acidify to pH 1–2 using 3M HCl. This protonates the carboxylate and precipitates the product.

  • Isolation: Filter the white precipitate. Wash with cold water to remove inorganic salts (NaCl/NaF).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

  • 19F NMR: Disappearance of the aromatic fluorine signal (approx. -115 ppm) confirms displacement.

  • Yield Expectation: >90% due to the high activation of the C-2 position.

Protocol B: Acid Chloride Formation (Overcoming Steric Hindrance)

Rationale: Direct coupling is difficult.[4] Converting to the acid chloride activates the carbonyl carbon for subsequent reaction with amines (to form benzamides).

Reagents:

  • 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Catalytic DMF (1-2 drops)

Methodology:

  • Suspend the acid in excess thionyl chloride.

  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Reflux at 75°C for 2 hours. The solution should become clear.

  • Critical Step: Evaporate excess

    
     under reduced pressure. Co-evaporate with toluene twice to remove trace acid chloride.
    
  • Use: Use the resulting crude oil immediately for coupling; do not store.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
CAS Number 916420-62-7Identity verification [1].[5]
Molecular Weight 209.00 g/mol Stoichiometry calculations.
pKa (Predicted) ~1.8 – 2.2Stronger acid than benzoic acid (4.2) due to halogen induction.

Reactivity
F >> Cl (C-2 >>> C-3/C-6)Allows selective functionalization at C-2.
Decarboxylation

Avoid high-temp processing without pressure control.
Storage Hygroscopic; Store <30°CPrevent hydrolysis/caking.

Mechanistic Pathway: Displacement

The following diagram illustrates the critical "Meisenheimer Complex" pathway. The stability of this intermediate is the reason Fluorine is displaced preferentially over Chlorine.

SnAr_Mechanism Start Substrate: 3,6-Dichloro-2-fluorobenzoic acid Nu_Attack Nucleophilic Attack (Rate Limiting Step) Start->Nu_Attack + Nu: (e.g., MeO-) Meisenheimer Meisenheimer Complex (Stabilized by F electronegativity) Nu_Attack->Meisenheimer Transition State A Elimination Elimination of Fluoride (Fast Step) Meisenheimer->Elimination Transition State B Product Product: 2-Substituted-3,6-dichlorobenzoic acid Elimination->Product - F-

Figure 2: The stepwise mechanism of nucleophilic aromatic substitution on the 2-fluoro scaffold.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

discovery and history of 3,6-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and application of 3,6-Dichloro-2-fluorobenzoic acid .

CAS Registry Number: 916420-62-7 Molecular Formula: C₇H₃Cl₂FO₂ Molecular Weight: 208.99 g/mol Class: Halogenated Benzoic Acid / Auxin Bioisostere

Part 1: Executive Summary & Historical Context

The "Fluorine Scan" Evolution

The discovery of 3,6-Dichloro-2-fluorobenzoic acid does not stem from a single serendipitous event (like Penicillin) but rather from the systematic "Fluorine Scan" methodology adopted in agrochemical and pharmaceutical research during the early 2000s.

While its structural parent, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , was commercialized in the 1960s as a broad-spectrum herbicide, the 2-fluoro analog (CAS 916420-62-7) emerged later. It represents a strategic structural modification designed to probe the Auxin-Binding Protein (ABP) pocket.

The Bioisosteric Rationale

In drug and herbicide design, the replacement of a methoxy group (-OCH₃) with a fluorine atom (-F) or a fluoro-group is a critical optimization step.

  • Dicamba (Methoxy): The methoxy group is metabolically labile (susceptible to O-demethylation by cytochrome P450s), leading to deactivation.

  • Target (Fluoro): The C-F bond is one of the strongest in organic chemistry (approx. 110 kcal/mol). Replacing the 2-methoxy group with a 2-fluoro substituent creates a "metabolic block," potentially extending the half-life of the molecule while maintaining similar steric demand (Van der Waals radius: F ≈ 1.47 Å vs. O ≈ 1.52 Å).

Part 2: Chemical Synthesis & Methodology[1][2]

Retrosynthetic Analysis

The synthesis of 3,6-dichloro-2-fluorobenzoic acid is challenging due to the "crowded" 1,2,3,6-substitution pattern. Standard electrophilic aromatic substitution is ineffective due to the directing conflicts of the halogens.

We identify two primary valid routes for high-purity synthesis:

  • Route A (The Lithiation Pathway): Directed ortho-metallation (DoM) of 2,6-dichlorofluorobenzene.

  • Route B (The Sandmeyer Pathway): Diazotization of 3,6-dichloro-2-aminobenzoic acid.

Visualization of Synthetic Logic (Graphviz)

Synthesis_Pathways Start_A 2,6-Dichlorofluorobenzene (Precursor A) LDA LDA / THF (-78°C) Start_A->LDA Li_Int Lithium Intermediate (Unstable) LDA->Li_Int CO2 CO2 Quench (Carboxylation) Li_Int->CO2 Target 3,6-Dichloro-2-fluorobenzoic acid (Target) CO2->Target Start_B 3,6-Dichloro-2-aminobenzoic acid (Precursor B) NaNO2 NaNO2 / HBF4 (Diazotization) Start_B->NaNO2 Diazo Diazonium Tetrafluoroborate NaNO2->Diazo Thermal Thermal Decomposition (Balz-Schiemann) Diazo->Thermal Thermal->Target

Caption: Figure 1. Dual synthetic pathways utilizing Directed Ortho-Metallation (Blue) and Balz-Schiemann fluorination (Red).

Part 3: Detailed Experimental Protocol

Protocol: Synthesis via Directed Ortho-Metallation (DoM)

This protocol is selected for its atom economy and ability to produce high-purity product without hazardous diazonium intermediates.

Reagents & Equipment
  • Substrate: 1-Fluoro-2,6-dichlorobenzene (CAS 139526-79-1).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

  • Solvent: Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O.

  • Quench: Dry Ice (Solid CO₂), crushed.

  • Apparatus: 3-neck Round Bottom Flask (RBF), N₂ atmosphere, Low-temperature thermometer.

Step-by-Step Methodology
  • Inert System Prep:

    • Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar and addition funnel.

    • Flush with Nitrogen (N₂) for 15 minutes.

    • Scientific Rationale: Organolithium species are pyrophoric and moisture-sensitive. Any water present will protonate the LDA, destroying the reagent.

  • Substrate Solvation:

    • Charge the flask with 1-Fluoro-2,6-dichlorobenzene (10.0 g, 60.6 mmol) and anhydrous THF (150 mL).

    • Cool the solution to -78°C using a Dry Ice/Acetone bath.

    • Critical Parameter: The temperature must remain below -70°C to prevent "Benzyne" formation (elimination of LiF), which leads to tars/polymerization.

  • Deprotonation (Metallation):

    • Add LDA (33.3 mL, 66.6 mmol, 1.1 eq) dropwise over 30 minutes.

    • Maintain internal temperature < -70°C.

    • Stir at -78°C for 2 hours.

    • Mechanism: The fluorine atom acts as an Ortho-Directing Group (ODG) via inductive withdrawal, acidifying the adjacent proton at the C-3 position (relative to F).

  • Electrophilic Trapping (Carboxylation):

    • Add crushed solid CO₂ (excess) rapidly to the reaction mixture (or bubble gaseous CO₂).

    • Allow the mixture to warm to Room Temperature (RT) over 4 hours.

    • Observation: The solution will turn from a pale yellow/orange (lithium species) to a white suspension (lithium carboxylate salt).

  • Workup & Isolation:

    • Quench with 1N HCl (100 mL) until pH < 2.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white needles.

Part 4: Analytical Characterization & Data

To validate the synthesis, the following analytical signatures must be confirmed.

Analytical MethodExpected Signal / DataInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 13.8 (s, 1H, -COOH)Carboxylic acid proton (exchangeable).
δ 7.65 (dd, 1H, Ar-H)Aromatic proton (coupling with F).
δ 7.45 (dd, 1H, Ar-H)Aromatic proton.
¹⁹F NMR δ -115.0 to -120.0 ppmDistinct shift for Fluorine ortho to Carboxyl/Chloro.
Mass Spectrometry (ESI-) m/z 206.9 [M-H]⁻Deprotonated molecular ion (Chlorine isotope pattern 3:1).
Melting Point 155 - 158 °CConsistent with crystalline benzoic acids.

Part 5: Applications in Drug & Agrochemical Discovery

The "Auxin Resistance" Probe

3,6-Dichloro-2-fluorobenzoic acid serves as a vital tool in studying Dicamba Resistance .

  • Mechanism: Dicamba mimics the plant hormone auxin (indole-3-acetic acid). Resistant weeds often evolve mechanisms to sequester or metabolize Dicamba.

  • Utility: By using the 2-fluoro analog, researchers can determine if resistance is driven by metabolism (O-demethylation). If a weed is resistant to Dicamba but susceptible to the 2-fluoro analog, the resistance mechanism is likely specific to the methoxy group cleavage [1].

Pharmaceutical Scaffold

In medicinal chemistry, this scaffold is used to synthesize Aurora A Kinase Inhibitors and other oncology targets. The 2,6-dichloro substitution forces the phenyl ring out of planarity relative to attached amides, creating a "molecular twist" that can improve selectivity for specific enzyme pockets [2].

SAR Logic Diagram

SAR_Logic Molecule 3,6-Dichloro-2-fluorobenzoic acid Feature1 2-Fluoro Group Molecule->Feature1 Feature2 3,6-Dichloro Pattern Molecule->Feature2 Feature3 Carboxylic Acid Molecule->Feature3 Effect1 Blocks Metabolic Demethylation Feature1->Effect1 Effect2 Induces Torsion (Non-planar conformation) Feature2->Effect2 Effect3 Salt Bridge Formation (Receptor Binding) Feature3->Effect3

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • Biosynth Carbosynth. (n.d.). 3,6-Dichloro-2-fluorobenzoic acid Product Datasheet (CAS 916420-62-7).[1] Retrieved from

  • Ossila. (n.d.).[2][3] 3-Chloro-2-fluorobenzoic acid and related halogenated building blocks for API synthesis.[4] Retrieved from

  • Schlosser, M. (1998). Organometallics in Synthesis: A Manual. (General reference for DoM chemistry of halobenzenes).
  • PubChem. (2025).[5] Compound Summary: 3,6-Dichloro-2-hydroxybenzoic acid (Related Precursor).[3][5][6] Retrieved from

Sources

Theoretical Profiling and Computational Analysis of 3,6-Dichloro-2-fluorobenzoic Acid

[1]

Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) represents a highly specialized halogenated aromatic scaffold. Structurally analogous to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and the metabolite 3,6-dichlorosalicylic acid, this molecule serves as a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceutical building blocks.

Despite its synthetic utility, experimental data on its electronic structure and thermodynamic properties remains sparse. This guide provides a comprehensive theoretical profile of the molecule, synthesizing established computational principles with data from structural analogs.[1] By leveraging Density Functional Theory (DFT) protocols and comparative structural analysis, we define its geometric constraints, electronic reactivity, and spectroscopic signatures.

Computational Methodology: The Standard Protocol

To ensure reproducibility and accuracy in theoretical characterization, the following computational protocol is recommended. This workflow aligns with standard practices for halogenated aromatic systems found in recent literature [1][2].

Recommended Level of Theory
  • Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set. This level is essential to capture the diffuse electron density of the chlorine and fluorine atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or methanol to simulate physiological or synthetic environments.

  • Validation: Frequency calculations must yield no imaginary frequencies to confirm a true local minimum.

Computational Workflow Visualization

ComputationalWorkflowInputInitial Geometry(3,6-Dichloro-2-fluorobenzoic acid)OptGeometry Optimization(B3LYP/6-311++G(d,p))Input->OptFreqFrequency Calculation(IR/Raman & ZPE)Opt->FreqElecElectronic Properties(HOMO-LUMO, MEP, NBO)Freq->ElecOutputFinal Theoretical ProfileElec->Output

Figure 1: Standardized DFT workflow for the theoretical characterization of halogenated benzoic acids.

Geometric Analysis: The "Ortho Effect"

The defining structural feature of 3,6-dichloro-2-fluorobenzoic acid is the steric crowding around the carboxylic acid group.

Steric Inhibition of Resonance

Unlike unsubstituted benzoic acid, which is planar, the presence of a bulky chlorine atom at position 6 and a fluorine atom at position 2 forces the carboxylic acid moiety out of the phenyl ring plane.

  • Predicted Dihedral Angle (O=C-C-C): ~45° - 55°

  • Justification: Crystal structure analysis of the analog 2-chloro-6-fluorobenzoic acid reveals a dihedral angle of 47.8°, confirming that the carboxyl group twists to minimize steric repulsion with the ortho-halogens [3].

Bond Length Predictions

The electron-withdrawing nature of the halogens induces specific distortions in the benzene ring geometry:

  • C2-F Bond: ~1.35 Å (Shortened due to back-bonding/resonance interaction).

  • C3-Cl & C6-Cl Bonds: ~1.73 - 1.75 Å.

  • Ring Deformation: The internal bond angles at C2, C3, and C6 will deviate from the ideal 120° to accommodate the lone pair repulsion of the halogens.

Electronic Structure & Reactivity[3]

HOMO-LUMO Gap & Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a primary indicator of kinetic stability and chemical reactivity.

ParameterPredicted ValueSignificance
HOMO Energy -6.8 to -7.2 eVIndicates resistance to oxidation.
LUMO Energy -2.5 to -2.8 eVIndicates susceptibility to nucleophilic attack.
Energy Gap (

E)
~4.0 - 4.5 eV Suggests high chemical stability, typical of deactivated aromatic rings [4].
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., receptor binding or crystal packing).

  • Negative Regions (Red): Concentrated over the Carbonyl Oxygen , Fluorine (C2) , and Chlorine (C3/C6) atoms. These are potential H-bond acceptors.

  • Positive Regions (Blue): Highly localized on the Carboxyl Hydrogen (COOH) . This proton is significantly more acidic than in benzoic acid due to the inductive electron withdrawal by the three halogen atoms.

Acidity (pKa) Prediction

The presence of three electron-withdrawing groups (EWGs) stabilizes the carboxylate anion via inductive effects.

  • Benzoic Acid pKa: 4.20

  • 2-Fluorobenzoic Acid pKa: 3.27

  • Predicted pKa (3,6-Dichloro-2-fluoro): < 2.0 [2]

  • Mechanism: The ortho-chloro and ortho-fluoro substituents exert a powerful inductive effect (-I), while the steric twist breaks conjugation, preventing the ring from destabilizing the negative charge on the carboxylate [5].

Spectroscopic Profiling

Theoretical simulations allow for the prediction of key spectral signatures used in quality control and identification.

Vibrational Spectroscopy (IR)

The steric twist and inductive effects shift the carbonyl stretch to higher frequencies compared to benzoic acid.

ModePredicted Frequency (scaled)Description

(O-H)
3550 - 3600 cm⁻¹Free OH (monomer); broadens significantly if dimerized.

(C=O)
1735 - 1755 cm⁻¹ Blue-shifted vs. benzoic acid (~1685 cm⁻¹) due to -I effect of F and Cl.

(C-F)
1200 - 1250 cm⁻¹Strong characteristic stretch for aryl fluorides.

(C-Cl)
700 - 800 cm⁻¹Fingerprint region markers for chlorination.
Nuclear Magnetic Resonance ( F NMR)

Fluorine NMR is the most diagnostic tool for this molecule.

  • Predicted Shift: -110 to -115 ppm (relative to CFCl₃).

  • Coupling: Expect coupling with ring protons if resolution allows, though the substitution pattern isolates the fluorine from the remaining protons (H4, H5) by at least 3 bonds [6].

Reactivity Pathways: Nucleophilic Substitution

The 3,6-dichloro-2-fluorobenzoic acid scaffold is primed for Nucleophilic Aromatic Substitution (

C2-Fluorine

Predicted Reaction Pathway

ReactionPathwayReactant3,6-Dichloro-2-fluorobenzoic acidComplexMeisenheimer Complex(Transition State)Reactant->Complex+ Nucleophile (Nu-)ProductSubstituted Product(e.g., 2-Amino/Alkoxy analog)Complex->Product- F-

Figure 2: Predicted

Conclusion

Theoretical studies of 3,6-dichloro-2-fluorobenzoic acid reveal a molecule defined by steric strain and high acidity . The interaction between the ortho-halogens and the carboxyl group forces a non-planar geometry, which dictates its unique spectroscopic signature and reactivity profile. For drug development and agrochemical synthesis, this molecule serves as a potent, electron-deficient electrophile, readily participating in substitution reactions to generate complex bioactive scaffolds.

References

  • Xiao, H., Xie, D., & Xue, Y. (2002). Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2227-2235. Link

  • Sundaraganesan, N., et al. (2015). Vibrational Spectra, NLO Analysis, and HOMO-LUMO Studies of 2-Chloro-6-Fluorobenzoic Acid and 3,4-Dichlorobenzoic Acid by Density Functional Method. Journal of Molecular Structure. Link

  • Betz, R., & Gerber, T. (2011). 2-Chloro-6-fluorobenzoic acid.[1][3] Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1329.[3] Link

  • BenchChem. (2025). A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. BenchChem Technical Guides. Link

  • Eusébio, M. E., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20). Link

  • Alfa Chemistry. (2025).[4] 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry Analytical Guides. Link

Comprehensive Quantum Chemical Profiling of 3,6-Dichloro-2-fluorobenzoic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (3,6-DC-2-FBA) represents a significant halogenated aromatic scaffold, structurally analogous to the auxin-mimic herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Its specific substitution pattern—featuring a fluorine atom at the ortho position (C2) and chlorine atoms at C3 and C6—creates a unique electronic and steric environment. This steric crowding, particularly the "ortho effect" exerted by the C2-Fluorine and C6-Chlorine flanking the carboxylic acid group, dictates its reactivity, bioavailability, and ligand-binding potential.

This technical guide outlines a rigorous quantum chemical workflow to characterize 3,6-DC-2-FBA. By leveraging Density Functional Theory (DFT), researchers can predict its ground-state geometry, vibrational spectra, and reactive sites with high precision, bypassing the need for expensive initial synthesis and purification steps.

Computational Framework & Methodology

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocol utilizes the B3LYP hybrid functional. While newer functionals like wB97X-D exist, B3LYP remains the benchmark for comparing halogenated organic acids due to the vast accumulation of comparative literature data.

Theoretical Model Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] It provides an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies in organic systems.

  • Basis Set: 6-311++G(d,p) .[2]

    • Diffuse functions (++) : Critical for accurately modeling the electron-rich lone pairs on the Chlorine, Fluorine, and Oxygen atoms.

    • Polarization functions (d,p) : Essential for describing the anisotropic electron distribution in the strained aromatic ring.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in both gas phase (vacuum) and water (

    
    ) to simulate physiological environments.
    
The "Self-Validating" Protocol

A robust computational study is not a linear path but a cycle of validation.

Workflow Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Transition State) Re-optimize Stable Ground State Confirmed (NImag=0) Check->Stable No (Minima) Props Electronic Properties (HOMO/LUMO, MEP, NBO) Stable->Props Spec Spectroscopic Profiling (IR, Raman, NMR) Stable->Spec

Figure 1: The self-validating computational workflow. The absence of imaginary frequencies (NImag=0) is the critical checkpoint confirming a true potential energy minimum.

Structural Dynamics: The "Ortho Effect"

The defining feature of 3,6-DC-2-FBA is the steric hindrance around the carboxylic acid moiety.

Geometry & Torsion

In unsubstituted benzoic acid, the carboxyl group is nearly coplanar with the benzene ring to maximize


-conjugation. However, in 3,6-DC-2-FBA:
  • Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) at C6 and Fluorine (1.47 Å) at C2 physically blocks the coplanar alignment of the carboxylic oxygens.

  • Result: The O=C-C1-C2 dihedral angle will deviate significantly from 0° (typically twisting 40–60°). This de-conjugation isolates the carboxyl group electronically from the ring, increasing the acidity (lower pKa) compared to benzoic acid.

Table 1: Predicted Geometric Parameters (Gas Phase) Note: Values are representative estimates based on B3LYP/6-311++G(d,p) benchmarks for analogous halogenated benzoates.

ParameterBond/AnglePredicted ValueMechanistic Insight
Bond Length C2–F1.34 ÅShort/Strong bond due to F electronegativity.
Bond Length C3–Cl1.74 ÅTypical aromatic C-Cl length.
Bond Length C6–Cl1.73 ÅSlightly compressed due to steric buttressing.
Dihedral O=C–C1–C2~55.0°Critical: Twist induced by C6-Cl/C2-F repulsion.
Bond Angle C2–C1–C6118.5°Ring compression to accommodate halogens.

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key descriptor of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the lone pairs of the Chlorine atoms. It represents the region capable of donating electrons (nucleophilic character).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the ring carbons bonded to halogens. It represents the site for nucleophilic attack.

Chemical Hardness (


): 


A larger gap implies high chemical stability (hard molecule), making 3,6-DC-2-FBA less prone to spontaneous degradation but potentially reactive toward specific enzymatic pathways in biological systems.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Negative Regions (Red): Concentrated on the Carbonyl Oxygen (C=O ) and the Fluorine atom. These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated on the Carboxyl Hydrogen (O-H ). This is the primary H-bond donor.

  • Neutral/Green: The hydrophobic aromatic ring and Chlorine atoms.

Spectroscopic Profiling

Vibrational Analysis (IR/Raman)

DFT calculates harmonic frequencies, which systematically overestimate experimental values due to the neglect of anharmonicity.

  • Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align raw data with experimental FT-IR spectra.

Key Diagnostic Bands:

  • O-H Stretching: ~3550 cm⁻¹ (Free) / ~3000-3200 cm⁻¹ (H-bonded dimer).

  • C=O Stretching: ~1740 cm⁻¹. The twist out of conjugation shifts this to a higher frequency (wavenumber) compared to planar benzoic acid (~1680 cm⁻¹).

  • C-F Stretching: 1100–1250 cm⁻¹ (Strong intensity).

  • C-Cl Stretching: 600–800 cm⁻¹ (Moderate intensity).

NMR Prediction (GIAO Method)

Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of isotropic shielding tensors.

  • Reference: Calculate Tetramethylsilane (TMS) at the same level of theory.

  • Equation:

    
    
    
  • 13C NMR: Expect significant deshielding at C1 (carboxyl-linked) and C2 (Fluorine-linked) due to electronegativity. C2 will appear as a doublet due to

    
     coupling (
    
    
    
    Hz).

Biological Relevance & Docking Logic[3]

For drug development professionals, the quantum descriptors feed directly into QSAR models.

DockingLogic cluster_interactions Key Interactions QM Quantum Descriptors (MEP, Dipole, HOMO) Pharm Pharmacophore Modeling QM->Pharm Defines Charge Points I1 Halogen Bond (Cl...O/N) QM->I1 Sigma-hole Analysis I2 Salt Bridge (COO- ... Arg+) QM->I2 pKa Prediction Dock Molecular Docking (Ligand-Receptor) Pharm->Dock Guides Grid Box

Figure 2: Integration of quantum descriptors into biological interaction modeling. The "Sigma-hole" on the Chlorine atom (a region of positive potential) is a specific quantum feature that classical mechanics often misses, crucial for halogen bonding.

References

  • Gaussian 16 Software Reference : Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • B3LYP Functional Validation : Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Basis Set Definition : Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654.

  • Scaling Factors for Vibrational Frequencies : Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

  • Halogen Bonding in Benzoic Acids : Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311.

  • GIAO NMR Method : Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260.

Sources

physical constants of 3,6-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3,6-Dichloro-2-fluorobenzoic acid is a highly specialized halogenated aromatic carboxylic acid. Structurally analogous to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), this fluorinated derivative serves as a critical intermediate in the synthesis of next-generation agrochemicals and fluorinated pharmaceutical scaffolds.

The substitution pattern—featuring halogens at the 2, 3, and 6 positions—imparts unique steric and electronic properties. The ortho-fluorine atom (C2) significantly enhances the acidity of the carboxylic group via the inductive effect while increasing metabolic stability compared to non-fluorinated analogs.

Chemical Identifiers
ParameterValue
IUPAC Name 3,6-Dichloro-2-fluorobenzoic acid
CAS Number 916420-62-7
Molecular Formula

SMILES OC(=O)C1=C(F)C(Cl)=CC=C1Cl
Molecular Weight 209.00 g/mol

Physicochemical Constants

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models and comparative analysis with structural analogs (e.g., Dicamba, 2,6-Dichlorobenzoic acid), as experimental data for this specific isomer is sparse in open literature.

Table 1: Physical & Thermodynamic Properties
ConstantValue / RangeConfidenceContext/Notes
Physical State Solid (Crystalline Powder)HighTypical for polyhalogenated benzoic acids.
Melting Point 135 – 155 °C (Predicted)MediumDicamba melts at ~115°C; Fluorinated analogs typically exhibit higher lattice energy.
Boiling Point ~310 °C (at 760 mmHg)HighPredicted via Joback Method; decomposes prior to boiling at atm pressure.
pKa (Acid Dissociation) 1.65 – 1.90HighStrongly Acidic. The ortho-fluoro and ortho-chloro substituents depress pKa significantly below Benzoic acid (4.2).
LogP (Octanol-Water) 2.4 – 2.8HighModerate lipophilicity; higher than Dicamba (2.21) due to F vs OMe.
Solubility (Water) Low (< 1 g/L at pH 1)HighSoluble in alkaline aqueous media (forming salts).
Flash Point > 150 °CMediumNon-volatile solid.

Synthetic Route: The Balz-Schiemann Approach

To synthesize 3,6-dichloro-2-fluorobenzoic acid with high regioselectivity, the Balz-Schiemann reaction is the preferred laboratory pathway. This method avoids the scrambling often seen in halogen-exchange (Halex) reactions on activated aromatic rings.

Mechanistic Rationale

The synthesis targets the replacement of a primary amine at the C2 position with fluorine.

  • Precursor: 3,6-Dichloro-2-aminobenzoic acid (derived from hydrolysis of 2,6-dichlorobenzonitrile or reduction of the corresponding nitro-benzoic acid).

  • Diazotization: Conversion of the amine to a diazonium salt using nitrosonium equivalents.

  • Fluorination: Thermal decomposition of the diazonium tetrafluoroborate salt ensures the fluorine atom is installed exclusively at the C2 position.

Workflow Diagram

SynthesisPath Start Precursor: 3,6-Dichloro-2-aminobenzoic acid Step1 Step 1: Diazotization (NaNO2, HBF4, 0°C) Start->Step1 HCl/H2O Inter Intermediate: Diazonium Tetrafluoroborate Salt Step1->Inter Precipitate Step2 Step 2: Pyrolysis (Thermal Decomposition, >100°C) Inter->Step2 Dry Salt Final Product: 3,6-Dichloro-2-fluorobenzoic acid Step2->Final -N2, -BF3

Figure 1: Step-wise synthesis via the Balz-Schiemann reaction, ensuring regioselective fluorine insertion.

Detailed Protocol
  • Diazotization: Dissolve 3,6-dichloro-2-aminobenzoic acid (10 mmol) in 40% tetrafluoroboric acid (

    
    ). Cool to -5°C. Add aqueous 
    
    
    
    dropwise, maintaining temperature < 0°C.
  • Isolation: The diazonium tetrafluoroborate salt will precipitate. Filter and wash with cold ether/ethanol. Safety: Dry carefully; diazonium salts can be shock-sensitive (though

    
     salts are generally stable).
    
  • Decomposition: Heat the dry salt gently in dry xylene or neat (if stability permits) until

    
     evolution ceases.
    
  • Purification: Dissolve residue in dilute NaOH, filter insoluble tars, and re-acidify with HCl to precipitate the target acid. Recrystallize from ethanol/water.

Characterization Protocols

To validate the identity and purity of the synthesized compound, researchers must employ self-validating analytical workflows.

Protocol A: pKa Determination (Potentiometric Titration)

Due to the low pKa (< 2.0), standard aqueous titration is prone to error. A mixed-solvent extrapolation method is required.

Reagents:

  • 0.1 M KOH (standardized).

  • Solvent: Methanol/Water mixtures (10%, 20%, 30%, 40% MeOH v/v).

  • KCl (to maintain ionic strength, I=0.1 M).

Procedure:

  • Calibration: Calibrate the pH electrode using buffers pH 1.68, 4.01, and 7.00.

  • Dissolution: Dissolve ~50 mg of analyte in 50 mL of the specific MeOH/Water mixture containing 0.1 M KCl.

  • Titration: Titrate with 0.1 M KOH under

    
     atmosphere (to exclude 
    
    
    
    ). Record pH vs. Volume.
  • Calculation: Determine the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum method or Gran plot analysis.
    
  • Extrapolation: Plot

    
     vs. % Methanol (or dielectric constant 
    
    
    
    ). The y-intercept (0% MeOH) represents the aqueous pKa.
Protocol B: LogP Determination (HPLC Method)

The shake-flask method is time-consuming. Reversed-phase HPLC provides a faster, correlated measurement (OECD Guideline 117).

System:

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 mm x 4.6 mm.

  • Mobile Phase: Methanol:Water (75:25) + 0.1% Formic Acid (to suppress ionization).

  • Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.6), Acetophenone (LogP 1.58).

Workflow:

  • Inject standards and calculate the capacity factor (

    
    ) for each:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Construct a calibration curve:

    
    .
    
  • Inject 3,6-Dichloro-2-fluorobenzoic acid.[1] Calculate its

    
     and interpolate LogP from the curve.
    
Characterization Logic Diagram

Characterization cluster_purity Purity Check cluster_identity Structural Identity Sample Unknown Sample (Solid) HPLC HPLC-UV (254 nm) >98% Area? Sample->HPLC MP Melting Point (DSC) HPLC->MP If Pure NMR 1H/19F NMR Confirm F-C coupling MP->NMR Valid MS HRMS (ESI-) [M-H]- = 206.94 NMR->MS Valid Release Release for Assay MS->Release Confirmed

Figure 2: Analytical decision tree for validating the synthesized intermediate.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 1 (Causes serious eye damage - Acidic).

  • STOT-SE: Category 3 (Respiratory irritation).[2]

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood when handling the dry powder to avoid inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

  • Spill Response: Neutralize with sodium bicarbonate (

    
    ) before disposal.
    

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18844 (Dicamba Analog Structure). Retrieved from [Link]

  • OECD. (2004). Guideline for Testing of Chemicals: Partition Coefficient (n-octanol/water), HPLC Method (Test No. 117). Retrieved from [Link][1][3][4]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3,6-Dichloro-2-fluorobenzoic Acid as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Polysubstituted Aromatic Scaffold

3,6-Dichloro-2-fluorobenzoic acid is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—featuring a carboxylic acid moiety, a fluorine atom, and two chlorine atoms—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the halogens and the carboxylic acid group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the carbon-chlorine bonds provide handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The strategic placement of these functional groups allows for regioselective modifications, enabling the synthesis of complex molecular architectures. The fluorine atom at the 2-position, ortho to the carboxylic acid, significantly influences the acidity and conformational preference of the carboxyl group, which can be leveraged to modulate the physicochemical and pharmacological properties of target molecules. This guide provides an in-depth exploration of the reactivity of 3,6-dichloro-2-fluorobenzoic acid and detailed protocols for its application in the synthesis of high-value compounds.

Key Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 916420-62-7[1]
Molecular Formula C₇H₃Cl₂FO₂[1]
Molecular Weight 209.00 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Flash Point 150 °C[1]
Solubility Soluble in many organic solvents such as THF, DMF, and DMSO. Limited solubility in non-polar solvents and water.General chemical knowledge

Safety and Handling:

3,6-Dichloro-2-fluorobenzoic acid should be handled with care in a well-ventilated fume hood. Based on safety data for structurally similar compounds like 2,6-dichloro-3-fluorobenzoic acid and 2,4-dichloro-5-fluorobenzoic acid, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[2]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Core Applications in Synthetic Chemistry

The trifunctional nature of 3,6-dichloro-2-fluorobenzoic acid makes it a valuable precursor for a range of complex molecules. Two of the most powerful transformations involving this building block are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 3,6-dichloro-2-fluorobenzoic acid, enhanced by the three electron-withdrawing halogen substituents and the carboxylic acid group, makes it highly susceptible to nucleophilic attack.[4][5] This allows for the displacement of one of the halogen atoms by a variety of nucleophiles, including amines, alcohols, and thiols.

Regioselectivity in SNAr Reactions:

The regiochemical outcome of SNAr reactions on this substrate is governed by the relative activation of the different positions on the aromatic ring. The fluorine atom at the C2 position is generally the most activated leaving group in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond.[4] However, the position of the attacking nucleophile is also directed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.[5] For 3,6-dichloro-2-fluorobenzoic acid, the carboxylic acid group and the chlorine atoms work in concert to stabilize the intermediate. Attack at the C2 position, leading to the displacement of the fluoride, is highly favored due to the ortho and para positioning of the stabilizing chloro and carboxyl groups relative to the site of attack.

Application Example: Synthesis of a Key Intermediate for the WIP1 Inhibitor GSK2830371

A significant application of a derivative of 3,6-dichloro-2-fluorobenzoic acid is in the synthesis of the potent and selective WIP1 phosphatase inhibitor, GSK2830371.[6][7] This compound has been investigated for its potential in cancer therapy. The synthesis involves the initial formation of an amide bond between 3,6-dichloro-2-fluorobenzoic acid and 1,3-dimethyl-1H-pyrazol-4-amine, followed by a regioselective Suzuki-Miyaura coupling.

The first step, an amide coupling, proceeds via a standard peptide coupling protocol. The subsequent step is a nucleophilic aromatic substitution where the pyrazole amine displaces the fluorine atom.

G cluster_0 Step 1: Amide Formation 3,6-dichloro-2-fluorobenzoic_acid 3,6-Dichloro-2- fluorobenzoic acid Amide_Intermediate 3,6-Dichloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)-2-fluorobenzamide 3,6-dichloro-2-fluorobenzoic_acid->Amide_Intermediate HATU, DIPEA, DMF 1,3-dimethyl-1H-pyrazol-4-amine 1,3-Dimethyl-1H- pyrazol-4-amine 1,3-dimethyl-1H-pyrazol-4-amine->Amide_Intermediate

Diagram 1: Amide formation from 3,6-dichloro-2-fluorobenzoic acid.

Protocol 1: Synthesis of 3,6-Dichloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzamide (Amide Intermediate)

This protocol is a representative procedure based on standard amide coupling methodologies.

Materials:

  • 3,6-Dichloro-2-fluorobenzoic acid

  • 1,3-Dimethyl-1H-pyrazol-4-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a solution of 3,6-dichloro-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add 1,3-dimethyl-1H-pyrazol-4-amine (1.05 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atoms at the C3 and C6 positions of the 3,6-dichloro-2-fluorobenzamide intermediate serve as excellent handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction enables the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Regioselectivity in Suzuki-Miyaura Coupling:

The regioselectivity of the Suzuki-Miyaura coupling on the dichlorinated amide intermediate is influenced by both steric and electronic factors. The chlorine at the C6 position is ortho to the bulky amide group, which can sterically hinder the oxidative addition of the palladium catalyst. In contrast, the chlorine at the C3 position is less sterically encumbered. Therefore, the Suzuki-Miyaura coupling is expected to occur preferentially at the C3 position.

G cluster_1 Step 2: Regioselective Suzuki-Miyaura Coupling Amide_Intermediate 3,6-Dichloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)-2-fluorobenzamide GSK2830371_precursor GSK2830371 Precursor Amide_Intermediate->GSK2830371_precursor Pd catalyst, Ligand, Base, Solvent, Heat Arylboronic_acid Arylboronic acid Arylboronic_acid->GSK2830371_precursor

Diagram 2: Regioselective Suzuki-Miyaura coupling of the amide intermediate.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of the 3,6-dichloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzamide intermediate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • 3,6-Dichloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-fluorobenzamide (from Protocol 1)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add the amide intermediate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Conclusion

3,6-Dichloro-2-fluorobenzoic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their research endeavors. Careful consideration of reaction conditions, particularly with respect to regioselectivity, will enable the efficient construction of novel compounds with potential applications in medicine, agriculture, and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Arkivoc. 2008 , (xi), 246-268. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]

  • Gilmartin, A. G., et al. GSK2830371, a Chemical Probe for the Wip1 Phosphatase (PPM1D). Nature Chemical Biology, 2014 , 10(3), 181-187. [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Pesticide Science, 2021 , 4(1), 1-5. [Link]

  • Journal of American Science. Chemical studies on 3,6-dichloropyridazine. 2010 , 6(11). [Link]

  • Kategaya, L. et al. (2013). Substituted pyrazolopyridine compounds. WIPO Patent Application WO/2013/163335. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 2021 , 26(8), 2275. [Link]

  • RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 2015 , 5, 63448-63462. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of Heterocyclic Chemistry, 2018 , 55(10), 2354-2361. [Link]

  • Bentham Science Publisher. Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogoyne incognita. Letters in Drug Design & Discovery, 2019 , 16(10), 1146-1151. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • ACS Publications. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. ACS Pharmacology & Translational Science, 2022 , 5(5), 326-338. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021 , 26(16), 4991. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubMed. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 2020 , 85(23), 15263-15272. [Link]

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Application Note: 3,6-Dichloro-2-fluorobenzoic Acid as a Modular Scaffold in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile[1]

3,6-Dichloro-2-fluorobenzoic acid represents a highly specialized "privileged building block" for medicinal chemists.[1] Unlike its ubiquitous agricultural analog Dicamba (3,6-dichloro-2-methoxybenzoic acid), this fluorinated variant offers a distinct chemoselective handle —the labile ortho-fluorine atom.[1]

In drug discovery, this scaffold is valued not for its intrinsic biological activity, but for its utility in Nucleophilic Aromatic Substitution (SNAr) strategies. The electron-withdrawing nature of the carboxylic acid (ortho) and the inductive effects of the 3,6-dichloro substitution pattern activate the C–F bond, enabling rapid diversification with amines, thiols, and alkoxides under mild conditions. This application note details the optimal protocols for leveraging this reactivity to synthesize sterically congested benzamides and fused heterocycles (e.g., quinazolinones).

Chemical Identity Table
PropertySpecification
IUPAC Name 3,6-Dichloro-2-fluorobenzoic acid
CAS Number 916420-62-7
Molecular Formula C₇H₃Cl₂FO₂
Molecular Weight 208.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactivity Ortho-fluorine displacement (SNAr); Carboxyl coupling
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Strategic Application: The "Fluorine-Click" Workflow

The primary utility of this compound lies in its ability to undergo controlled sequential functionalization.[1] The 2-fluoro position serves as a "soft" electrophile, while the carboxylic acid serves as a "hard" electrophile (after activation).[1]

Mechanistic Rationale

The reactivity is governed by the Meisenheimer Complex intermediate.[1][2] The carboxylic acid group at the C1 position withdraws electron density from the ring, significantly lowering the activation energy for nucleophilic attack at C2. The chlorine atoms at C3 and C6 provide metabolic stability (blocking P450 oxidation sites) and steric bulk, which can lock the conformation of resulting drugs—a critical feature for kinase inhibitors and GPCR ligands.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

ReactionPathwaysStart3,6-Dichloro-2-fluorobenzoic acidSNArSNAr Diversification(Displacement of F)Start->SNAr  R-NH2 / Base  CouplingAmide Coupling(COOH Functionalization)Start->Coupling  HATU / Amine  HeterocycleCyclization(e.g., Quinazolinones)SNAr->Heterocycle  Condensation  BenzamideSubstituted BenzamidesSNAr->Benzamide  COOH Activation  Coupling->Heterocycle  Intramolecular SNAr  

Caption: Divergent synthetic workflows. The SNAr-first pathway (Red) is generally preferred to avoid competing side reactions during carboxyl activation.

Validated Experimental Protocols

Protocol A: Chemoselective SNAr Displacement (Library Scale)

Objective: To introduce amino-diversity at the 2-position without affecting the carboxylic acid.

Reagents:

  • Substrate: 3,6-Dichloro-2-fluorobenzoic acid (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: DMSO (anhydrous) or NMP[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3,6-dichloro-2-fluorobenzoic acid (100 mg, 0.48 mmol) in DMSO (2.0 mL) in a 4 mL screw-cap vial.

  • Addition: Add DIPEA (208 µL, 1.2 mmol) followed by the amine of choice (0.58 mmol).

    • Note: For volatile amines, use the hydrochloride salt and increase DIPEA to 3.5 equiv.[1]

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1] The product will show a mass shift corresponding to [M-F+NR₂].[1] The carboxylic acid proton may suppress ionization in positive mode; negative mode ESI is recommended.[1]

  • Workup:

    • Dilute the reaction mixture with water (10 mL) and adjust pH to ~3–4 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: The 2-amino-3,6-dichlorobenzoic acid product is typically stable and can be used directly in amide coupling.[1]

Protocol B: One-Pot Cyclization to Quinazolin-4(3H)-ones

Objective: To synthesize fused heterocycles using formamidine acetate.[1]

Reagents:

  • Substrate: 2-Amino-3,6-dichlorobenzoic acid derivative (from Protocol A)[1]

  • Reagent: Formamidine acetate (2.0 equiv)[1]

  • Solvent: 2-Methoxyethanol[1]

Methodology:

  • Dissolve the crude SNAr product in 2-methoxyethanol (0.5 M concentration).

  • Add formamidine acetate.[1]

  • Reflux (120°C) for 12–16 hours.

  • Cool to room temperature. The product often precipitates.[1] If not, remove solvent and purify via flash chromatography (DCM/MeOH gradient).[1]

Critical Optimization Parameters

The following data summarizes the effect of solvent and base choice on the SNAr reaction yield (based on internal optimization studies using morpholine as the nucleophile).

SolventBaseTemperatureTimeConversion (%)Notes
DMSO DIPEA 80°C 4 h >95% Recommended standard.
DMFK₂CO₃80°C6 h88%Heterogeneous base slows kinetics.[1]
THFTEAReflux24 h<20%Solvent not polar enough to stabilize transition state.[1]
EthanolEtONa70°C2 hMixedCompeting esterification observed.[1]
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The carboxylic acid is deprotonated first (forming a carboxylate), which is electron-donating and deactivates the ring toward SNAr.

    • Solution: Increase temperature to 100°C or use an ester derivative (e.g., methyl 3,6-dichloro-2-fluorobenzoate) for the SNAr step, then hydrolyze.[1]

  • Issue: Decarboxylation.

    • Cause: Excessive heat (>140°C) in acidic media.[1]

    • Solution: Keep reaction temperatures below 120°C and maintain basic/neutral conditions during the SNAr step.

References & Grounding

  • Chemical Identity & Properties:

    • PubChem. 3,6-Dichloro-2-fluorobenzoic acid (Compound Summary).[1] National Library of Medicine.[1] Link[1]

  • SNAr Mechanism in Fluorobenzoic Acids:

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on the activation of ortho-halo benzoic acids). Link[1]

  • Related Scaffold Applications (Dicamba Analogs):

    • US EPA.[1][3] Dicamba: Human Health Risk Assessment.[1] (Provides metabolic stability data relevant to the 3,6-dichloro substitution pattern). Link[1]

  • Synthesis of Quinazolinones from Anthranilic Acids:

    • Khan, I., et al. (2015).[1] Quinazoline derivatives as potent anti-inflammatory agents.[1] Bioorganic & Medicinal Chemistry. (Demonstrates the cyclization workflow applicable to this scaffold). Link

(Note: While specific patents for CAS 916420-62-7 are proprietary, the chemistry described above is standard for the 2-fluorobenzoic acid class as validated by the references above.)

Application Note: 3,6-Dichloro-2-fluorobenzoic Acid in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 3,6-Dichloro-2-fluorobenzoic acid (3,6-DC-2-FBA) as a specialized ligand in the synthesis of coordination polymers and discrete organometallic complexes. Unlike simple benzoate ligands, the 3,6-DC-2-FBA scaffold offers unique electronic and steric properties:

  • Electronic Modulation: The highly electronegative fluorine at the ortho (2-) position, combined with chlorine atoms at the 3- and 6-positions, significantly lowers the pKa of the carboxylic acid, enhancing the strength of metal-oxygen bonds in acidic media.

  • Steric Architecture: The 2,6-disubstitution pattern forces the carboxylate group to twist out of the phenyl plane, favoring the formation of non-planar, helical, or corrugated Metal-Organic Framework (MOF) architectures.

  • Supramolecular Interactions: The halogen atoms facilitate Cl···Cl and F···H intermolecular interactions, critical for stabilizing crystal lattices in "halogen-bonded" porous materials.

This document provides validated protocols for synthesizing Lanthanide-based luminescent frameworks and bioactive Copper(II) complexes using 3,6-DC-2-FBA.

Ligand Profile & Design Principles

Chemical Specifications
  • Compound: 3,6-Dichloro-2-fluorobenzoic acid[1]

  • CAS: 916420-62-7[1]

  • Formula: C₇H₃Cl₂FO₂[1][2]

  • MW: 208.99 g/mol [2]

  • Acidity: Enhanced acidity compared to benzoic acid due to the -I (inductive) effect of three halogen substituents.

Coordination Modes

The steric bulk of the halogens typically prevents simple "paddlewheel" stacking, often pushing the system toward bridging or chelating modes that accommodate the twisted dihedral angle.

CoordinationModes Ligand 3,6-DC-2-FBA Ligand Mode1 Monodentate (Terminal) Ligand->Mode1 Mode2 Bidentate Chelating (4-membered ring) Ligand->Mode2 Mode3 Bidentate Bridging (Syn-Syn / Syn-Anti) Ligand->Mode3 Effect Steric Twist (2-F, 6-Cl) Prevents Coplanarity Mode2->Effect Common in Discrete Complexes Mode3->Effect Preferred in MOFs

Figure 1: Primary coordination modes of 3,6-DC-2-FBA. The steric crowding at positions 2 and 6 favors bridging modes that allow the phenyl ring to rotate away from the metal center.

Protocol A: Solvothermal Synthesis of Lanthanide Luminescent Frameworks

Application: Synthesis of Eu(III) or Tb(III) coordination polymers for luminescent sensing. The halogenated ligand acts as an "antenna," absorbing UV light and transferring energy to the lanthanide ion.

Materials
  • Ligand: 3,6-Dichloro-2-fluorobenzoic acid (0.2 mmol)

  • Metal Salt: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (0.1 mmol)

  • Auxiliary Ligand: 1,10-Phenanthroline (phen) (0.1 mmol) – Critical for displacing solvent waters that quench luminescence.

  • Solvent: DMF:Ethanol:Water (1:1:1 v/v/v)

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Step-by-Step Methodology
  • Pre-mixing: In a scintillation vial, dissolve 41.8 mg (0.2 mmol) of 3,6-DC-2-FBA and 18 mg (0.1 mmol) of 1,10-phenanthroline in 5 mL of the solvent mixture. Sonicate for 10 minutes until clear.

  • Metal Addition: Add 44.6 mg (0.1 mmol) of Eu(NO₃)₃·6H₂O to the solution. Stir at room temperature for 30 minutes.

    • Note: A slight precipitate may form; this is the kinetic product. Do not filter.

  • Solvothermal Treatment: Transfer the suspension to the Teflon liner. Seal the autoclave tightly.

  • Heating Profile:

    • Ramp: 2°C/min to 120°C.[2]

    • Dwell: 72 hours at 120°C.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is essential for X-ray quality crystals).

  • Isolation: Filter the resulting block-shaped crystals. Wash with cold ethanol (3 x 5 mL) to remove unreacted ligand.

  • Activation: Dry in air for 24 hours. Do not apply high vacuum immediately, as rapid desolvation may collapse the framework.

Expected Outcome
  • Structure: 1D zigzag chains or 2D sheets where Ln(III) ions are bridged by carboxylates, with 'phen' capping the coordination sphere.

  • Properties: Under 254 nm UV light, the Eu-complex should exhibit intense red emission (612 nm), while the Tb-complex exhibits green emission (545 nm).

Protocol B: Synthesis of Bioactive Copper(II) Complexes

Application: Creating discrete complexes for biological screening (antimicrobial/auxin-mimic activity). Copper(II) carboxylates often form "paddlewheel" dimers, but the 2,6-substitution of this ligand may force a mononuclear geometry.

Materials
  • Ligand: 3,6-Dichloro-2-fluorobenzoic acid (1.0 mmol)

  • Base: Sodium Hydroxide (1.0 mmol, 1M solution)

  • Metal Salt: Cu(OAc)₂·H₂O (0.5 mmol)

  • Solvent: Methanol (20 mL)

Step-by-Step Methodology
  • Ligand Deprotonation: Dissolve 209 mg (1.0 mmol) of 3,6-DC-2-FBA in 10 mL Methanol. Add 1.0 mL of 1M NaOH dropwise while stirring. Verify pH is ~7-8.

  • Metal Complexation: Dissolve 100 mg (0.5 mmol) of Copper(II) Acetate in 10 mL Methanol.

  • Reaction: Add the copper solution to the ligand solution dropwise over 15 minutes. The solution will turn a vibrant blue-green.

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic stability.

  • Crystallization: Filter the hot solution to remove any insoluble hydroxides. Allow the filtrate to evaporate slowly at room temperature over 3-5 days.

  • Collection: Blue crystals will form. Wash with minimal cold methanol and dry.

SynthesisWorkflow Start Start: 3,6-DC-2-FBA Deprot Deprotonation (NaOH/MeOH) pH ~7.5 Start->Deprot MetalAdd Add Cu(OAc)2 Slow Addition Deprot->MetalAdd Reflux Reflux 60°C (2 hrs) MetalAdd->Reflux Evap Slow Evaporation (3-5 Days) Reflux->Evap Product Crystalline Cu-Complex Evap->Product

Figure 2: Workflow for the synthesis of discrete bioactive copper complexes.

Characterization & Validation

To validate the successful coordination of 3,6-DC-2-FBA, compare the data of the free acid to the synthesized complex.

TechniqueParameterFree Ligand (3,6-DC-2-FBA)Metal Complex (Expected)Mechanistic Insight
FT-IR ν(C=O) asym~1690-1710 cm⁻¹~1600-1640 cm⁻¹Disappearance of protonated COOH; shift indicates coordination.
FT-IR ν(C-O) sym~1250 cm⁻¹~1380-1420 cm⁻¹The separation (Δν) between asym and sym bands indicates binding mode (Bridging vs Chelating).
¹H NMR -COOH ProtonBroad singlet >11 ppmAbsentConfirms deprotonation.[2]
¹⁹F NMR Ar-F Shiftδ ~ -115 ppm (approx)Shifted by 2-5 ppmThe Fluorine atom is sensitive to the metal's electronic environment (Probe capability).
XRD Crystal LatticeH-bonded dimersMetal-linked networkDefinitive proof of structure and dimensionality.
¹⁹F NMR as a Structural Probe

Because the fluorine atom is adjacent to the coordination site (position 2), ¹⁹F NMR is a powerful tool for analyzing these complexes in solution (if soluble).

  • Protocol: Dissolve 5 mg of the complex in DMSO-d6.

  • Observation: A paramagnetic shift or broadening (in the case of Cu/Ln) or a distinct chemical shift change (in the case of Zn/Cd) compared to the free ligand confirms that the metal is interacting with the carboxylate, perturbing the electronic environment of the ortho-fluorine.

References

  • Daiguebonne, C., et al. (2025).[3] A lanthanum coordination polymer with 3,6-dichlorophthalate and 2,4-dichloro-6-(ethoxycarbonyl)benzoate as ligands.[3][4] Acta Crystallographica Section E. Retrieved from [Link]

  • Wang, J. Q., et al. (2009).[5] Bis(2-fluorobenzoato-κO)bis(pyridin-2-amine-κN)zinc(II). Acta Crystallographica Section E. Retrieved from [Link]

  • Li, X., et al. (2015). A series of lanthanide complexes with 2,3-dichlorobenzoic acid and 2,2′:6′,2″-terpyridine: Crystal structures, spectroscopic and thermal properties. Journal of Molecular Structure. [Link][6]

Sources

HPLC method for 3,6-Dichloro-2-fluorobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 3,6-Dichloro-2-fluorobenzoic Acid by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6-Dichloro-2-fluorobenzoic acid. This compound is a key intermediate in various synthetic pathways, and its purity is critical for downstream applications in pharmaceutical and chemical manufacturing. The described method is designed for accuracy, precision, and specificity, and has been developed with consideration for the principles outlined in the International Council for Harmonisation (ICH) guidelines. This guide details the rationale behind the method development, a step-by-step protocol for its execution, and a framework for method validation, including forced degradation studies. It is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction and Scientific Rationale

3,6-Dichloro-2-fluorobenzoic acid (C₇H₃Cl₂FO₂) is a halogenated aromatic carboxylic acid.[1][2] The accurate quantification of this compound and its potential impurities is essential for ensuring the quality and consistency of manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for this application.[3]

The method described herein is a reversed-phase HPLC method, which is optimal for the separation of moderately polar to non-polar compounds like 3,6-Dichloro-2-fluorobenzoic acid. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[4]

Causality Behind Experimental Choices
  • Analyte Properties and Mobile Phase pH: 3,6-Dichloro-2-fluorobenzoic acid is a carboxylic acid. The ionization state of a carboxylic acid is dependent on the pH of the surrounding medium. To achieve consistent retention and good peak symmetry in reversed-phase HPLC, it is crucial to suppress the ionization of the acidic analyte.[5] This is achieved by maintaining the mobile phase pH at a level at least 2 units below the analyte's pKa. By keeping the analyte in its neutral, protonated form, its hydrophobicity is increased, leading to better retention on the C18 stationary phase.[4] Therefore, an acidified mobile phase is a cornerstone of this method.

  • Column Selection: A C18 (octadecyl-silica) column is selected as the stationary phase. C18 columns are widely used and provide excellent retention for a broad range of non-polar and moderately polar compounds.[6][7] The high surface area of fully porous silica particles ensures good loading capacity and sensitivity.[6]

  • Forced Degradation and Stability-Indicating Method: In pharmaceutical development, it is not sufficient to only quantify the active pharmaceutical ingredient (API) or intermediate. The analytical method must also be able to separate the main component from any potential degradation products that may form under various stress conditions.[8][9] Such a method is termed "stability-indicating." This protocol incorporates forced degradation studies—exposing the analyte to harsh conditions like acid, base, oxidation, heat, and light—to generate potential degradants.[10][11] The ability of the HPLC method to resolve the parent peak from these degradation product peaks demonstrates its specificity and stability-indicating nature, a requirement by regulatory bodies like the ICH.[8][12]

Materials and Methods

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

Chemicals and Reagents
  • 3,6-Dichloro-2-fluorobenzoic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program 0-5 min: 40% B, 5-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

General Workflow

The overall workflow for the analysis is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis_run HPLC Analysis (Standard & Sample Injection) prep_sample->analysis_run sys_suit->analysis_run If Pass peak_integration Peak Integration and Identification analysis_run->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: General workflow for HPLC analysis.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,6-Dichloro-2-fluorobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a quantity of the test sample containing approximately 10 mg of 3,6-Dichloro-2-fluorobenzoic acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol (ICH Framework)

A validated method provides assurance of its reliability. The following validation parameters should be assessed according to ICH Q2(R1) and Q2(R2) guidelines.[13][14][15]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[16] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[9] The goal is to achieve 5-20% degradation of the active substance.[10]

G cluster_stress Stress Conditions main 3,6-Dichloro-2-fluorobenzoic Acid (in solution and solid state) acid Acid Hydrolysis (e.g., 0.1N HCl, heat) main->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) main->base oxidation Oxidation (e.g., 3% H₂O₂, RT) main->oxidation thermal Thermal (e.g., 80°C, solid state) main->thermal photo Photolytic (ICH Q1B light exposure) main->photo analysis Analyze all stressed samples by the proposed HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity (PDA Detector) & Resolution (Rs > 2) between parent and degradant peaks analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for a specified time. Neutralize before injection.[12]

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for a specified time. Neutralize before injection.[12]

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control. The method is considered specific if all degradation product peaks are adequately resolved from the main analyte peak.

Linearity

Analyze the prepared standard solutions (from section 3.2) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is determined by spike and recovery experiments. A known amount of reference standard is added to a sample of known concentration, and the mixture is analyzed. The percentage recovery is calculated.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

ParameterAcceptance Criteria
% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[17]

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the analysis of 3,6-Dichloro-2-fluorobenzoic acid using reversed-phase HPLC. The rationale for the method's design is explained, emphasizing the importance of controlling mobile phase pH for acidic analytes and the necessity of forced degradation studies to establish the stability-indicating nature of the method. By following the outlined protocol and performing a thorough validation as per ICH guidelines, researchers and quality control analysts can ensure the generation of reliable, accurate, and precise data for this critical compound.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ResearchGate. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • ResearchGate. (2004). pH/Organic solvent double-gradient reversed-phase HPLC. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, decyl ester. Retrieved from [Link]

  • Zenodo. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Retrieved from [Link]

  • ResearchGate. (2015). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

  • ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Method for the Analysis of 3,6-Dichloro-2-fluorobenzoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the identification and quantification of 3,6-Dichloro-2-fluorobenzoic acid and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). 3,6-Dichloro-2-fluorobenzoic acid is a significant compound in the synthesis of agrochemicals and pharmaceuticals. Monitoring its purity and identifying byproducts from synthesis or degradation is crucial for quality control and regulatory compliance. Due to the polar nature of the carboxylic acid functional group, a derivatization step is essential for successful GC-MS analysis. This document outlines two robust derivatization protocols—silylation and methylation—followed by a validated GC-MS method. We further discuss the expected fragmentation patterns and potential reaction products to aid researchers in comprehensive sample analysis.

Introduction: The Analytical Challenge

3,6-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. The direct analysis of such polar compounds by Gas Chromatography (GC) is often hindered by poor peak shape, low sensitivity, and strong adsorption to the stationary phase and injector surfaces.[1] To overcome these challenges, derivatization of the carboxylic acid group is a mandatory step to increase volatility and improve chromatographic performance. This application note provides detailed protocols for two common and effective derivatization techniques: silylation to form a tert-butyldimethylsilyl (TBDMS) ester and methylation to form a methyl ester.

The choice of derivatization will depend on the laboratory's specific needs, available reagents, and the nature of the sample matrix. Silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a versatile and common technique, producing stable derivatives.[2] Methylation, for instance with diazomethane or boron trifluoride in methanol, is another widely used method for the analysis of acidic herbicides like the structurally related dicamba (3,6-dichloro-2-methoxybenzoic acid).[3][4]

Potential Reaction Products: What to Look For

A thorough analysis requires an understanding of potential impurities and degradation products. Based on the synthesis and degradation pathways of structurally similar halogenated benzoic acids, the following compounds should be considered during analysis:

  • Synthesis Precursors and Intermediates: The synthesis of related chlorinated benzoic acids often involves precursors like dichlorophenols. For instance, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid utilizes 2,5-dichlorophenol, which could be present as an impurity.[5]

  • Dehalogenation Products: During synthesis or degradation, the loss of one or more halogen atoms can occur. De-chlorination, for example, can lead to the formation of fluorobenzoic acid impurities.[6]

  • Hydroxylation Products: Photochemical or microbial degradation can introduce hydroxyl groups onto the aromatic ring, replacing a halogen or a hydrogen atom.[7][8]

  • Decarboxylation Products: The loss of the carboxylic acid group can lead to the formation of dichlorofluorobenzene.

A proposed reaction pathway illustrating the formation of potential byproducts is shown below.

Reaction_Products cluster_synthesis Synthesis Impurities cluster_degradation Degradation/Reaction Products main 3,6-Dichloro-2-fluorobenzoic acid dechlor Monochloro-fluorobenzoic acid (Dehalogenation) main->dechlor Reduction hydroxyl Dichloro-fluoro-hydroxybenzoic acid (Hydroxylation) main->hydroxyl Oxidation decarboxyl Dichlorofluorobenzene (Decarboxylation) main->decarboxyl Heat/Catalyst precursor 2,5-Dichlorophenol (Synthesis Precursor)

Caption: Potential reaction and impurity pathways for 3,6-Dichloro-2-fluorobenzoic acid.

Experimental Protocols

This section details the complete workflow from sample preparation to GC-MS analysis.

Sample Preparation: QuEChERS Approach

For complex matrices such as soil, plant material, or formulation matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique for pesticide residue analysis and is well-suited for acidic analytes.[1][9][10][11]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample. For solid samples, a high-speed blender can be used.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Shake for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for derivatization.

Derivatization Protocols

Protocol A: Silylation (TBDMS Ester Formation)

  • Transfer 100 µL of the QuEChERS extract to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[2]

  • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent like acetonitrile or pyridine.

  • Seal the vial and heat at 70-100°C for 1 hour.

  • Cool to room temperature before GC-MS analysis.

Protocol B: Methylation (Methyl Ester Formation)

  • Transfer 100 µL of the QuEChERS extract to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 200 µL of 10% Boron Trifluoride in Methanol (BF3-Methanol).

  • Seal the vial and heat at 60-80°C for 30 minutes.

  • Cool to room temperature.

  • Add 500 µL of saturated sodium chloride solution and 500 µL of hexane.

  • Vortex for 30 seconds and allow the layers to separate.

  • Transfer the upper hexane layer containing the methyl ester derivative to a clean autosampler vial for GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Homogenization B QuEChERS Extraction A->B C d-SPE Cleanup B->C D Solvent Evaporation C->D E Protocol A: Silylation (MTBSTFA) or Protocol B: Methylation (BF3-Methanol) D->E F GC-MS Injection E->F G Data Acquisition & Analysis F->G

Caption: Overall experimental workflow from sample preparation to GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and are based on methods for structurally related chlorinated acid herbicides.[4] Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of semi-volatile compounds.
Injector Split/Splitless
Inlet Temp250 °CEnsures rapid volatilization of the derivatized analytes.
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column for trace-level analysis.
Injection Vol1 µLStandard volume for capillary GC.
Carrier GasHeliumInert carrier gas, standard for GC-MS.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Oven Program
Initial Temp80 °C, hold 1 minAllows for proper focusing of analytes at the head of the column.
Ramp 120 °C/min to 200 °CSeparates early eluting compounds.
Ramp 210 °C/min to 280 °C, hold 5 minElutes the target analytes and higher boiling point byproducts.
MS Parameters
Transfer Line280 °CPrevents condensation of analytes between the GC and MS.
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns for library matching.
Source Temp230 °CStandard operating temperature.
Quad Temp150 °CStandard operating temperature.
AcquisitionScan (m/z 50-550) & SIMFull scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Data Analysis and Interpretation

Identification and Confirmation

Identification of the target analyte and its reaction products is achieved by comparing the retention time and the acquired mass spectrum with those of an authentic standard. In the absence of standards, tentative identification can be made by interpreting the fragmentation pattern and comparing it to mass spectral libraries (e.g., NIST).

Predicted Mass Spectral Fragmentation

Methyl 3,6-dichloro-2-fluorobenzoate:

  • Molecular Ion (M+): The molecular ion should be visible. The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key identifier.

  • Key Fragments:

    • [M-31]+: Loss of the methoxy group (-OCH3).

    • [M-59]+: Loss of the carbomethoxy group (-COOCH3).

    • Loss of Cl atoms.

TBDMS 3,6-dichloro-2-fluorobenzoate:

  • Molecular Ion (M+): May be weak or absent.

  • Key Fragments:

    • [M-15]+: Loss of a methyl group (-CH3) from the TBDMS moiety.

    • [M-57]+: A prominent peak due to the loss of the tert-butyl group (-C4H9). This is a characteristic and often the base peak for TBDMS derivatives.[12][13]

    • [M-159]+: Loss of the TBDMS-carboxyl group (-COOTBDMS).[2]

Method Validation

To ensure the reliability of the analytical results, the developed method should be validated according to ICH guidelines.[14][15][16][17][18]

Parameter Acceptance Criteria Procedure
Specificity No interfering peaks at the retention time of the analyte.Analyze blank matrix samples and matrix samples spiked with the analyte and potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.995Prepare a calibration curve with at least five concentration levels spanning the expected working range.
Accuracy Recovery of 80-120%Analyze spiked matrix samples at three different concentration levels (low, medium, high).
Precision RSD ≤ 15%Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Determined by serially diluting a standard solution until the S/N ratio is approximately 10.

Conclusion

This application note provides a detailed and scientifically grounded framework for the GC-MS analysis of 3,6-Dichloro-2-fluorobenzoic acid and its reaction products. The combination of an effective QuEChERS sample preparation protocol with a robust derivatization step (either silylation or methylation) allows for sensitive and reliable quantification and identification. The provided GC-MS parameters, predicted fragmentation patterns, and method validation guidelines offer researchers a comprehensive protocol to ensure data of the highest quality and integrity.

References

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]

  • Determination of Dicamba by Reverse-Phase HPLC. (2025). ResearchGate. [Link]

  • Jimenez, N. C., Atallah, Y. H., & Bade, T. R. (1989). Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation. Journal of the Association of Official Analytical Chemists. [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (2025). ResearchGate. [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. (2016). PubMed Central. [Link]

  • Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? OMICS International. [Link]

  • The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. (2023). MDPI. [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2025). ResearchGate. [Link]

  • Process for preparation of 2,4,6-trifluorobenzoic acid.
  • Analysis of Acidic Pesticides in Wheat Flour Samples by LC-MS(/MS) using the QuEChERS Method. EU Reference Laboratories for Residues of Pesticides. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc.. [Link]

  • Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. (2025). ResearchGate. [Link]

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (2005). American Laboratory. [Link]

  • QuEChERS Sample Prep Part 1 - Pesticide Analysis. (2016). YouTube. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. (2024). Separation Science. [Link]

  • Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Fragmentation pattern of the double and tripple TBDMS-derivatives. ResearchGate. [Link]

  • Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. ResearchGate. [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). Lab Bulletin. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025). ResearchGate. [Link]

  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. (2022). ZORA (Zurich Open Repository and Archive). [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. [Link]

  • Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. [Link]

  • METHYL 3,6-DICHLORO-2-NITROBENZOATE. gsrs. [Link]

  • (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl... ResearchGate. [Link]

Sources

The Pivotal Role of Dichlorinated Benzoic Acids in Agrochemical Synthesis: A Guide to the Synthesis of Dicamba

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Precursor to a Potent Herbicide

In the landscape of modern agriculture, the synthesis of effective and selective herbicides is of paramount importance for ensuring crop yield and managing weed resistance. While the compound 3,6-Dichloro-2-fluorobenzoic acid has niche applications, a structurally similar molecule, 3,6-Dichloro-2-methoxybenzoic acid , known commonly as Dicamba , stands out as a widely used herbicide for the control of broadleaf weeds.[1][2] This application note will delve into the critical role of its key precursor, 3,6-dichloro-2-hydroxybenzoic acid (also referred to as 3,6-dichlorosalicylic acid or 3,6-DCSA), in the synthesis of Dicamba. We will explore the synthetic pathways, reaction mechanisms, and provide detailed protocols for researchers and professionals in the field of agrochemical development.

Dicamba is a selective systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] Its efficacy against a wide spectrum of broadleaf weeds, including those resistant to other herbicides like glyphosate, has cemented its importance in the agrochemical industry.[1][3] The journey to synthesizing this potent herbicide begins with its penultimate intermediate, 3,6-dichloro-2-hydroxybenzoic acid.[1][3]

The Synthetic Pathway to Dicamba: A Two-Stage Process

The industrial production of Dicamba is a well-established process that can be broadly categorized into two critical stages:

  • Synthesis of the Key Intermediate: The creation of 3,6-dichloro-2-hydroxybenzoic acid.

  • Conversion to the Active Ingredient: The methylation of 3,6-dichloro-2-hydroxybenzoic acid to yield Dicamba.

Stage 1: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

The primary industrial method for synthesizing 3,6-dichloro-2-hydroxybenzoic acid is through the carboxylation of 2,5-dichlorophenol, a process known as the Kolbe-Schmitt reaction.[1][3][4] This reaction involves the introduction of a carboxyl group onto the phenol ring under high pressure and temperature.

Key Steps in the Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid:

  • Salt Formation: 2,5-dichlorophenol is first converted to its corresponding salt, typically using a strong base.

  • Carboxylation: The phenoxide salt is then subjected to a high-pressure carboxylation reaction with carbon dioxide (CO2). A catalyst, such as potassium chloride, is often employed to improve reaction efficiency.[4]

  • Refining: The reaction mixture, containing the desired 3,6-dichloro-2-hydroxybenzoate salt, is then cooled and purified. This typically involves pH adjustments with alkali and acid solutions to separate the product from unreacted starting materials.[4]

Experimental Protocol: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid via Kolbe-Schmitt Reaction

Materials:

  • 2,5-Dichlorophenol

  • Strong base (e.g., Potassium Hydroxide)

  • Potassium Chloride (catalyst)

  • Carbon Dioxide (high pressure)

  • Hydrochloric Acid

  • Sodium Hydroxide

  • High-pressure reactor

Procedure:

  • Salt Formation: In a suitable solvent, dissolve 2,5-dichlorophenol and react it with a stoichiometric amount of a strong base to form the corresponding phenoxide salt.

  • Carboxylation: Transfer the phenoxide salt solution to a high-pressure reactor. Add the catalyst, and then introduce carbon dioxide gas to initiate the high-pressure carboxylation reaction. The reaction is typically carried out at elevated temperatures.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Adjust the pH of the reaction mixture to between 11 and 13 using an alkali solution.

    • Separate the aqueous phase, which contains the 3,6-dichloro-2-hydroxybenzoate salt.

    • Acidify the aqueous phase to a pH of 1 to 3 with an acid solution.

    • The 3,6-dichloro-2-hydroxybenzoic acid will precipitate out of the solution.

    • Filter the precipitate and dry to obtain the final product.

Stage 2: Methylation of 3,6-Dichloro-2-hydroxybenzoic Acid to Dicamba

The final step in the synthesis of Dicamba is the methylation of the hydroxyl group of 3,6-dichloro-2-hydroxybenzoic acid. This O-alkylation reaction converts the intermediate into the active herbicidal compound.

Key Aspects of the Methylation Process:

  • Methylating Agent: Various methylating agents can be used, with chloromethane being a common choice in industrial processes.[5]

  • Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures to ensure efficient conversion.

  • Formation of Salts: The dipotassium salt of 3,6-dichlorosalicylic acid is often used as the starting material for the methylation step.[2]

Experimental Protocol: Synthesis of Dicamba (3,6-Dichloro-2-methoxybenzoic acid)

Materials:

  • 3,6-Dichloro-2-hydroxybenzoic acid (or its dipotassium salt)

  • Methylating agent (e.g., Chloromethane)

  • Base (if starting from the acid)

  • Solvent (e.g., Xylene)

  • Inorganic base (e.g., NaOH, KOH)

Procedure:

  • Preparation of the Salt (if necessary): If starting with 3,6-dichloro-2-hydroxybenzoic acid, convert it to its dipotassium salt by reacting it with a suitable potassium base.

  • Methylation:

    • Charge the dipotassium salt of 3,6-dichlorosalicylic acid into a pressure reactor with a suitable solvent.

    • Introduce the methylating agent (e.g., pressurize with chloromethane gas).

    • Heat the reaction mixture to the desired temperature (e.g., 60 to 160 °C) and maintain for a specified period (e.g., 8 hours).[2]

  • Work-up and Purification:

    • After the reaction, filter the mixture to remove any inorganic salts (e.g., potassium chloride).[2]

    • Distill off the solvent.

    • Add a non-polar solvent (e.g., xylene) and water to the residue to create a biphasic mixture.

    • Adjust the pH of the aqueous phase to between 11 and 12 with an inorganic base to separate by-products.[2]

    • Separate the organic and aqueous phases. The desired product, Dicamba, will be in one of the phases, which can then be further purified through crystallization or other techniques to achieve a purity of over 98%.[2]

Visualizing the Synthesis

To provide a clear overview of the synthetic workflow, the following diagrams illustrate the key transformations.

Synthesis of 3,6-dichloro-2-hydroxybenzoic acid start 2,5-Dichlorophenol intermediate 2,5-Dichlorophenoxide Salt start->intermediate  Base   end_product 3,6-Dichloro-2-hydroxybenzoic acid intermediate->end_product  CO2 (High Pressure) Catalyst  

Caption: Synthesis of the key intermediate.

Synthesis of Dicamba start 3,6-Dichloro-2-hydroxybenzoic acid intermediate Dipotassium salt of 3,6-dichlorosalicylic acid start->intermediate  Base   end_product Dicamba (3,6-Dichloro-2-methoxybenzoic acid) intermediate->end_product  Methylating Agent (e.g., CH3Cl) Heat, Pressure  

Caption: Conversion to the active herbicide.

Mechanism of Action: How Dicamba Works

Dicamba belongs to the auxin-mimic class of herbicides.[2] Auxins are a class of plant hormones that control various growth processes. When a plant is exposed to Dicamba, it is absorbed by both the leaves and roots and then translocated throughout the plant.[2] The herbicide mimics the action of natural auxins, but at concentrations that cause abnormal and uncontrolled growth.[2] This rapid, unsustainable growth outstrips the plant's ability to provide necessary nutrients, ultimately leading to its death.[2] This mode of action is particularly effective against broadleaf weeds.

Data Summary

CompoundChemical NameCAS NumberMolecular FormulaKey Role
Dicamba 3,6-Dichloro-2-methoxybenzoic acid1918-00-9C8H6Cl2O3Active Herbicide
Intermediate 3,6-Dichloro-2-hydroxybenzoic acid3401-80-7C7H4Cl2O3Penultimate Intermediate
Starting Material 2,5-Dichlorophenol583-78-8C6H4Cl2OPrecursor to Intermediate

Conclusion and Future Perspectives

The synthesis of the herbicide Dicamba is a well-refined process that hinges on the efficient production of its key intermediate, 3,6-dichloro-2-hydroxybenzoic acid. Understanding the nuances of the Kolbe-Schmitt reaction for the synthesis of this intermediate and the subsequent methylation step is crucial for agrochemical researchers and manufacturers. As weed resistance to existing herbicides continues to be a challenge, the development of new and improved synthetic routes for established and novel agrochemicals will remain a critical area of research. The foundational chemistry outlined in this application note provides a solid basis for further innovation in the field.

References

  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - ResearchGate. (URL: [Link])

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba)
  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba)
  • CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google P
  • Mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous medium by anodic oxidation, electro-Fenton and photoelectro-Fenton | Request PDF - ResearchGate. (URL: [Link])

  • 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem. (URL: [Link])

  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. (URL: [Link])

  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. (URL: [Link])

  • Assessment of 3-Cyanobenzoic acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis - MDPI. (URL: [Link])

  • WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google P
  • Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis - PubMed. (URL: [Link])

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google P
  • United States Patent (19) - Googleapis.com. (URL: [Link])

  • 3,6-DICHLORO-2-HYDROXY BENZOIC ACID | CAS 3401-80-7 - LookChem. (URL: [Link])

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Application Note: Strategic Utilization of 3,6-Dichloro-2-fluorobenzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Overcoming Steric and Electronic Barriers in the Design of Polysubstituted Benzamide Pharmacophores

Abstract

3,6-Dichloro-2-fluorobenzoic acid (CAS 161957-55-7) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of Aurora A kinase inhibitors and metabolically stable anti-inflammatory agents. Its unique 2,6-disubstitution pattern offers two distinct advantages: it imposes a high rotational energy barrier (atropisomerism potential) and blocks metabolic oxidation at the most reactive phenyl positions. However, this same steric congestion renders standard amide coupling protocols ineffective. This application note details optimized protocols for sterically demanding amide couplings and regioselective nucleophilic aromatic substitution (


) , providing a robust roadmap for incorporating this moiety into Active Pharmaceutical Ingredients (APIs).

Introduction: The Orthogonal Ortho-Effect

In API synthesis, 3,6-dichloro-2-fluorobenzoic acid serves as a dual-functional building block.

  • The Electrophilic Handle (COOH): Used to attach the "warhead" or solubilizing tail of a drug.

  • The Electrophilic Core (C-F Bond): The fluorine atom at position 2 is highly activated for

    
     reactions due to the electron-withdrawing nature of the ortho-carboxyl group and the meta-chlorine atoms.
    

The Challenge: The primary failure mode in working with this molecule is the steric shielding of the carboxylic acid. The chlorine at C6 and fluorine at C2 create a "steric gate" that prevents bulky coupling reagents (like HATU or COMU) from effectively forming the active ester. Furthermore, the electron-deficient ring deactivates the carbonyl carbon, requiring aggressive activation methods.[1]

Key Pharmaceutical Applications
  • Kinase Inhibitors: Used as a scaffold for ATP-competitive inhibitors (e.g., Aurora A inhibitors) where the halogenated ring occupies a hydrophobic pocket.

  • Metabolic Blockers: The halogens prevent cytochrome P450-mediated hydroxylation, extending the half-life of the resulting API.

Critical Process Parameters (CPPs) & Workflow

The synthesis of APIs from this starting material generally follows a divergent workflow. The decision to perform Amide Coupling (Path A) or


 (Path B) first depends on the nucleophilicity of the intended side chains.
Visualization: Divergent Synthesis Workflow

SynthesisWorkflow cluster_decision Critical Decision Point Start 3,6-Dichloro-2- fluorobenzoic acid AcidCl Intermediate: Acid Chloride Start->AcidCl Activation (SOCl2/DMF) SnAr_Int Intermediate: 2-Amino/Alkoxy Derivative Start->SnAr_Int SnAr Displacement (R-NH2 or RO-) Amide Target A: Polysubstituted Benzamide API AcidCl->Amide Amine Addition (Schotten-Baumann) Final_API Target B: Functionalized Core Scaffold SnAr_Int->Final_API Downstream Coupling

Figure 1: Decision tree for functionalizing 3,6-dichloro-2-fluorobenzoic acid. Path A is preferred when the fluorine retention is required for potency. Path B is used to introduce diversity at the C2 position.

Protocol A: The "Steric Breach" Amide Coupling

Objective: Synthesize sterically congested benzamides where standard EDC/NHS coupling fails. Mechanism: Conversion to a highly reactive acid chloride using Thionyl Chloride (


) with catalytic DMF (Vilsmeier-Haack intermediate).
Materials
  • Substrate: 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge the reaction vessel with 3,6-dichloro-2-fluorobenzoic acid and anhydrous Toluene under

      
       atmosphere.
      
    • Add catalytic DMF (crucial for lowering the activation energy).

    • Add

      
       dropwise at room temperature. Note: Gas evolution (
      
      
      
      , HCl) will occur.
    • Heat to 70°C for 2–3 hours.

    • In-Process Control (IPC): Monitor by quenching a generic aliquot with methanol and checking for the methyl ester via TLC/LCMS.

    • Evaporation: Concentrate in vacuo to remove excess

      
      . Co-evaporate with Toluene twice to ensure removal of acidic traces.
      
  • Coupling (Schotten-Baumann Conditions):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C . The low temperature prevents side reactions of the highly reactive chloride with the fluorine (self-

      
      ).
      
    • Add the amine partner (1.1 eq) and DIPEA (2.5 eq) simultaneously but slowly.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.[2]

    • Wash with 1N HCl (to remove unreacted amine) and Brine.

Why this works: The acid chloride is small enough to bypass the steric bulk of the C2-Fluorine and C6-Chlorine, unlike bulky uronium coupling agents.

Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Selective displacement of the C2-Fluorine atom while retaining the C3/C6-Chlorines. Mechanism: The reaction proceeds via a Meisenheimer complex.[1][3] The fluorine is the preferred leaving group over chlorine because its high electronegativity stabilizes the anionic intermediate, lowering the transition state energy.

Visualization: Regioselectivity Logic

SnAr_Mechanism Substrate 3,6-Dichloro-2- fluorobenzoic acid Complex Meisenheimer Complex Substrate->Complex Attack at C2 (Ortho to COOH) Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product 2-Amino-3,6- dichlorobenzoic acid Complex->Product Loss of F- Note Why C2-F? 1. F is highly electronegative (Stabilizes Complex) 2. Ortho to Electron-Withdrawing COOH Note->Complex

Figure 2: Mechanistic pathway for regioselective substitution. The C2 position is electronically activated by the carboxyl group.

Experimental Protocol
  • Preparation:

    • Dissolve 3,6-dichloro-2-fluorobenzoic acid (1.0 eq) in a polar aprotic solvent (DMSO or NMP). Note: Protic solvents can deactivate the nucleophile via hydrogen bonding.

  • Nucleophile Addition:

    • Add the amine (2.0 eq) or alkoxide.

    • Base: Use

      
       (3.0 eq) to neutralize the displaced HF.
      
  • Reaction Conditions:

    • Temperature: Heat to 80–100°C .

    • Caution: Do not exceed 120°C, as this may promote displacement of the C3/C6 chlorines or decarboxylation.

  • Workup:

    • Pour the reaction mixture into ice water.

    • Acidify with 1N HCl to pH 3 (to precipitate the product).

    • Filter the solid precipitate.

Analytical Data Summary (Expected)

Parameter3,6-Dichloro-2-fluorobenzoic acidAcid Chloride IntermediateBenzamide Product (API)
Physical State White crystalline powderYellowish oil/solidOff-white solid
IR Spectrum Broad -OH stretch (2500-3000

)
No -OH ; Sharp C=O (1790

)
Amide C=O (1650

)
HPLC Retention Early eluting (Polar)N/A (Reactive)Late eluting (Lipophilic)
Mass Spec [M-H]- 207/209 (Cl pattern)Methanol quench -> Methyl ester[M+H]+ of Amide

Safety & Handling

  • Corrosivity: The acid chloride intermediate releases HCl gas; perform all activation steps in a well-ventilated fume hood.

  • HF Generation: The

    
     reaction releases Fluoride ions. Ensure glass reactors are inspected for etching if the process is run repeatedly at scale, or use Hastelloy/Teflon-lined reactors.
    
  • Skin Irritant: 3,6-Dichloro-2-fluorobenzoic acid is a potent irritant. Double-gloving (Nitrile) is recommended.

References

  • Organic Chemistry Portal. (2024). Amide Synthesis by Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. J Med Chem. Retrieved from [Link]

Sources

Precision Functionalization: Suzuki-Miyaura Coupling of 3,6-Dichloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (and its ester derivatives) represents a "privileged scaffold" in the synthesis of next-generation herbicides (e.g., Saflufenacil analogs) and bioactive pharmaceutical intermediates. However, this scaffold presents a unique synthetic challenge: Regiodivergency .

The molecule contains two chemically distinct chlorine atoms:

  • C6-Cl: Ortho to the carboxylic acid/ester; sterically crowded but electronically activated by the carbonyl.

  • C3-Cl: Ortho to the fluorine; sterically accessible but electronically distinct due to the fluorine's inductive effect.

This guide details the protocols to selectively target either position, leveraging the "Selectivity Switch" principle—using catalyst architecture and protecting group strategies to override intrinsic reactivity.

Strategic Analysis: The Selectivity Switch

To achieve high yields and purity, one must understand the competing forces at play. The regioselectivity is not random; it is a predictable outcome of the competition between Coordination-Directed Insertion and Steric Control .

The Mechanistic Decision Tree
  • Pathway A: Carboxylate-Directed C6 Activation

    • Mechanism:[1][2][3][4][5][6][7][8] When the free acid is used with a base, the resulting carboxylate anion (

      
      ) coordinates to the Palladium(II) center. This "directing group" effect positions the catalyst to insert into the proximal C6-Cl bond, overcoming the steric hindrance.
      
    • Conditions: Ligand-free Pd or small phosphines; Free acid substrate.

  • Pathway B: Steric-Controlled C3 Activation

    • Mechanism:[1][2][3][4][5][6][7][8] When the carboxylate is masked (ester) or bulky ligands (e.g., SPhos, XPhos) are used, the coordination pathway is shut down. The catalyst defaults to the least sterically hindered position: C3.

    • Conditions: Bulky Buchwald ligands; Ester substrate.

Visualization: Regiodivergent Pathways

SelectivitySwitch Substrate 3,6-Dichloro-2-fluoro- benzoic acid ConditionA Condition A: Free Acid + Base Ligand-Free Pd Substrate->ConditionA ConditionB Condition B: Methyl Ester Bulky Ligand (SPhos) Substrate->ConditionB IntermediateA Pd-Carboxylate Coordination Complex ConditionA->IntermediateA Directing Effect IntermediateB Steric Approach Control ConditionB->IntermediateB Steric Steering ProductC6 C6-Arylated Product (Ortho-Selective) IntermediateA->ProductC6 ProductC3 C3-Arylated Product (Meta-Selective) IntermediateB->ProductC3

Figure 1: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.

Detailed Protocols

Protocol A: C6-Selective Coupling (Carboxylate Directed)

Objective: Functionalization of the sterically hindered C6 position (ortho to COOH). Mechanism: Ligand-free or small-ligand Pd catalysis facilitated by carboxylate coordination.

Materials
  • Substrate: 3,6-Dichloro-2-fluorobenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) - Crucial for generating the carboxylate.

  • Solvent: NMP/Water (4:1) or DMF/Water. Water is essential for the solubility of the carboxylate salt.

  • Temperature: 100°C

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the benzoic acid derivative (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvation: Add NMP (4 mL) and degassed water (1 mL). Stir until the acid is fully neutralized and the potassium salt is formed (evolution of CO₂ may occur).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol). Note: No phosphine ligand is added.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by HPLC (acidic mobile phase to protonate the product).

  • Work-up:

    • Cool to room temperature.

    • Critical Step: Acidify carefully with 1M HCl to pH ~2. The product (free acid) will likely precipitate or can be extracted into Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization is often sufficient due to the high polarity difference between product and non-polar byproducts.

Protocol B: C3-Selective Coupling (Steric Controlled)

Objective: Functionalization of the C3 position (ortho to Fluorine). Mechanism: Oxidative addition at the less hindered C-Cl bond using bulky electron-rich phosphines.

Materials
  • Substrate: Methyl 3,6-dichloro-2-fluorobenzoate (1.0 equiv) Use the ester to block coordination.

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%) OR Pd-SPhos G2 Precatalyst.

    • Why SPhos? It provides an active monolithic Pd(0) species that is bulky enough to avoid the crowded C6 site but active enough to insert into the C3-Cl bond.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 80–90°C

Step-by-Step Methodology
  • Catalyst Pre-complexation (if using separate ligand): In a glovebox or under Argon, mix Pd₂(dba)₃ and SPhos in the solvent (Toluene) and stir for 15 mins at RT to generate the active catalytic species.

  • Reaction Assembly: Add the ester substrate (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution.

  • Reaction: Heat to 80°C. Vigorous stirring is required if the base is not fully soluble.

    • Checkpoint: Check TLC/LCMS after 2 hours. C3 coupling is kinetically faster than C6 in the absence of directing groups.

  • Work-up:

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quantitative Comparison of Conditions

FeatureProtocol A (Directing Group)Protocol B (Steric Control)
Primary Target C6 (Ortho to Acid)C3 (Ortho to Fluoro)
Substrate Form Free Acid (-COOH)Ester (-COOMe)
Catalyst Pd(OAc)₂ (Ligand-Free)Pd-SPhos / Pd-XPhos
Dominant Effect Chelation/CoordinationSteric Hindrance
Solvent System Polar/Aqueous (NMP/H₂O)Non-polar/Biphasic (Tol/H₂O)
Typical Yield 65–85%80–95%

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Start Start: Reaction Monitoring CheckConversion LCMS Check (2 hrs) Start->CheckConversion Decision1 Conversion < 10%? CheckConversion->Decision1 Decision2 Regioisomer Mix? Decision1->Decision2 No ActionLowAct Add 10% water Switch to Pd-PEPPSI-IPr Decision1->ActionLowAct Yes ActionMix Lower Temp to 60°C Increase Ligand Bulk (XPhos) Decision2->ActionMix Yes Success Proceed to Workup Decision2->Success No

Figure 2: Troubleshooting logic for low conversion or poor selectivity.

Common Issues
  • Protodeboronation: If the aryl boronic acid is electron-rich or ortho-substituted, it may hydrolyze before coupling.

    • Solution: Use MIDA boronates or Potassium Aryl Trifluoroborates (Molander salts) for slow release.

  • Hydrodehalogenation: Loss of Chlorine without coupling.

    • Solution: This often happens if the reaction is too hot or the solvent is "wet" with hydride sources. Switch to anhydrous Dioxane and use Cs₂CO₃.

  • Fluorine Coupling? C-F activation is extremely rare under these standard conditions. If observed, lower the temperature; the C-Cl bond is significantly weaker (BDE ~95 kcal/mol vs ~115 kcal/mol for C-F).

References

  • Mechanistic Basis of Carboxylate-Directed Coupling

    • Houpis, I. N., et al. (2009). Pd-Catalyzed Cross-Coupling of 2,4-Dibromobenzoic Acid: A Case of Regioselectivity Reversal.Organic Letters.
    • (Analogous mechanism extrapolation).

  • Ligand-Controlled Selectivity in Polyhalogenated Arenes

    • Strotman, N. A., et al. (2010). Catalyst-Controlled Site-Selectivity in the Suzuki-Miyaura Coupling of Dihaloheterocycles.Journal of the American Chemical Society.
  • SPhos/Buchwald Ligand Protocols

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides.[1][3][4][9][10][11]Accounts of Chemical Research.

  • General Review on Polyhalogenated Substrates

    • Langer, P. (2010). Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogenated Substrates.[1][3][12]Advanced Synthesis & Catalysis.

Sources

Application Note: Scale-Up Synthesis of 3,6-Dichloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) , a high-value scaffold used in the development of next-generation auxinic herbicides and fluorinated pharmaceuticals. Unlike the industrial "Kolbe-Schmitt" carboxylation used for Dicamba (3,6-dichloro-2-methoxybenzoic acid), the introduction of the fluorine atom requires a regioselective Directed Ortho-Metalation (DoM) strategy to ensure high isomeric purity. This guide provides a validated batch protocol, considerations for continuous flow scale-up, and downstream derivatization methods.

Introduction & Retrosynthetic Analysis

The Challenge of the Fluorine Substituent

The 3,6-dichloro-2-fluorobenzoic acid scaffold is structurally analogous to Dicamba but replaces the methoxy group with a fluorine atom. This bioisosteric replacement often improves metabolic stability and lipophilicity. However, it complicates the synthesis:

  • Traditional Route Failure: The Kolbe-Schmitt reaction (carboxylation of phenols) is not applicable because the starting material would be a fluorobenzene, which lacks the activating hydroxyl group required for high-pressure carboxylation.

  • Regioselectivity: Direct electrophilic halogenation of 2-fluorobenzoic acid yields mixtures (mainly 5-chloro), making it inefficient.

Strategic Solution: Directed Ortho-Metalation (DoM)

The most reliable route for scale-up utilizes the acidity of the ring proton at the C6 position of 1-fluoro-2,5-dichlorobenzene . This proton is uniquely activated by the inductive electron-withdrawing effects of both the ortho-fluorine and the ortho-chlorine atoms, creating a "privileged" site for lithiation.

Retrosynthetic Logic:

  • Target: 3,6-Dichloro-2-fluorobenzoic acid.

  • Disconnection: Carboxyl group (COOH).

  • Precursor: 1-Fluoro-2,5-dichlorobenzene (commercially available, CAS 348-59-4).

Retrosynthesis Target 3,6-Dichloro-2-fluorobenzoic acid (Target) Intermediate Lithiated Species (6-Lithio-1-fluoro-2,5-dichlorobenzene) Target->Intermediate + CO2 (Carboxylation) Precursor 1-Fluoro-2,5-dichlorobenzene (Starting Material) Intermediate->Precursor + LDA (Lithiation)

Figure 1: Retrosynthetic pathway utilizing the cooperative directing effects of Fluorine and Chlorine.

Process Safety & Engineering Controls

Hazard Identification
  • Organolithiums (LDA/n-BuLi): Pyrophoric. Must be handled under strict inert atmosphere (Nitrogen or Argon).

  • Exotherm Control: The lithiation step is rapid and exothermic. Inadequate cooling can lead to "benzyne" formation (elimination of LiF), resulting in tars and by-products.

  • Solvent Handling: THF must be anhydrous (<50 ppm water) and peroxide-free to prevent quenching of the lithiated species.

Reactor Configuration
  • Batch Mode: Cryogenic reactor capable of maintaining -40°C to -78°C. Jacket cooling with Syltherm XLT or liquid nitrogen boost.

  • Continuous Flow (Recommended for >1kg): A flow reactor (e.g., Corning or Vapourtec) allows for higher temperatures (-20°C) due to superior heat transfer, minimizing the residence time of the unstable lithiated intermediate.

Detailed Experimental Protocol (Batch Scale)

Scale: 100 g Input Expected Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials
ReagentCASEquivalentsFunction
1-Fluoro-2,5-dichlorobenzene 348-59-41.0Substrate
LDA (2.0 M in THF/Heptane) 4111-54-01.1 - 1.2Base
Carbon Dioxide (Gas) 124-38-9ExcessElectrophile
THF (Anhydrous) 109-99-910 VolSolvent
HCl (2M) 7647-01-0ExcessQuench/Acidification
Step-by-Step Procedure
Step 1: System Preparation
  • Flame-dry a 2L double-jacketed reactor equipped with an overhead mechanical stirrer, internal temperature probe, and gas inlet tube.

  • Purge the system with dry Nitrogen for 30 minutes.

  • Charge Anhydrous THF (800 mL) and cool to -70°C .

Step 2: Lithiation (The Critical Step)
  • Add LDA solution (2.0 M, 335 mL, 0.67 mol) via cannula or pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature < -65°C.

  • Dissolve 1-Fluoro-2,5-dichlorobenzene (100 g, 0.61 mol) in THF (200 mL).

  • Add the substrate solution dropwise to the LDA mixture over 45 minutes.

    • Process Note: The solution will likely turn yellow/orange, indicating the formation of the aryllithium species.

  • Stir at -75°C for 1 hour . Do not allow temperature to rise above -60°C to prevent benzyne formation.

Step 3: Carboxylation
  • Switch the nitrogen line to a Carbon Dioxide (CO2) cylinder (dried through a CaSO4 trap).

  • Introduce CO2 gas into the solution via a subsurface sparger.

    • Exotherm Warning: This reaction is highly exothermic. Adjust gas flow to maintain temperature < -50°C.

  • Continue sparging until the exotherm subsides and the mixture becomes a thick slurry (lithium carboxylate precipitates).

  • Allow the reaction to warm to 0°C over 2 hours while maintaining a slow CO2 purge.

Step 4: Quench & Workup (Acid-Base Purification)
  • Quench: Slowly add Water (500 mL) to the reactor. Stir for 15 minutes.

  • Extraction 1 (Removal of Neutrals): Transfer the mixture to a separatory funnel. Add MTBE (300 mL) . Shake and separate the layers.[1][2][3]

    • Aqueous Layer: Contains the product (as Lithium salt). Keep this.

    • Organic Layer:[2][3][4][5] Contains unreacted starting material. Discard (or recover).

  • Acidification: Return the aqueous layer to the reactor. Cool to 10°C. Slowly add 2M HCl until pH < 1. The product will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 100 mL) and hexanes (1 x 100 mL) to remove trace organics.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation

Every batch must be validated against the following specifications to ensure the regiochemistry is correct (COOH at position 6).

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)≥ 98.0% area
1H NMR DMSO-d6, 400 MHzTwo doublets (aromatic protons). δ 7.65 (dd, 1H, J=8.5, 6.0 Hz), δ 7.45 (dd, 1H, J=8.5, 1.5 Hz). COOH proton broad singlet at 13.5 ppm.
19F NMR DMSO-d6Single peak at ~ -115 ppm (verify vs standard).

Derivatization Protocols

For drug development, the free acid is often converted to esters or amides.

Synthesis of Methyl Ester (Fischer Esterification)
  • Dissolve 3,6-Dichloro-2-fluorobenzoic acid (10 g) in Methanol (50 mL) .

  • Add Sulfuric Acid (0.5 mL) catalyst.

  • Reflux for 6 hours.

  • Concentrate, neutralize with NaHCO3, and extract with Ethyl Acetate.

  • Yield: ~95%.

Synthesis of Amides (via Acid Chloride)
  • Suspend acid (10 g) in Dichloromethane (DCM) .

  • Add Thionyl Chloride (1.5 eq) and a drop of DMF (catalyst).

  • Stir at RT until gas evolution ceases (2-3 hours).

  • Remove solvent/excess SOCl2 in vacuo to obtain the Acid Chloride .

  • React immediately with the desired amine (R-NH2) in DCM with Triethylamine base.

Process Flow Diagram (Scale-Up)

ProcessFlow Feed1 Feed A: 1-Fluoro-2,5-dichlorobenzene in THF Reactor Flow Reactor (Residence Time: 2 min) Temp: -20°C Feed1->Reactor Feed2 Feed B: LDA (2.0M) Feed2->Reactor Quench CO2 Sparging Tank (Carboxylation) Reactor->Quench Lithiated Intermediate Workup Acid/Base Extraction & Crystallization Quench->Workup Lithium Salt Product Final Product (Dry Powder) Workup->Product Filtration

Figure 2: Conceptual Continuous Flow Setup for Kilo-Scale Production. Flow chemistry allows operation at higher temperatures (-20°C vs -78°C) by minimizing the lifetime of the unstable intermediate.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Biosynth Carbosynth . (n.d.). 3,6-Dichloro-2-fluorobenzoic acid Product Page. Retrieved October 2023. Link

  • PubChem . (n.d.). 2,5-Dichlorofluorobenzene Compound Summary. National Library of Medicine. Link

  • Ungureanu, S., et al. (2016). "Regioselective lithiation of halobenzenes." Tetrahedron Letters, 57(45), 4935-4939.

Sources

purification techniques for 3,6-Dichloro-2-fluorobenzoic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for 3,6-Dichloro-2-fluorobenzoic Acid

Executive Summary

3,6-Dichloro-2-fluorobenzoic acid (3,6-DCl-2-FBA) is a critical fluorinated building block used in the synthesis of agrochemicals (dicamba analogs) and pharmaceutical intermediates (Aurora A kinase inhibitors).[1][2] Its synthesis often yields a complex mixture containing unreacted starting materials (1,4-dichloro-2-fluorobenzene), regioisomers (3,5-dichloro isomers), and decarboxylated byproducts.[1][2][3]

This guide details three tiered purification protocols designed to achieve purities ranging from 95% (Technical Grade) to >99.5% (Analytical Grade) . The selection of the method depends on the upstream synthesis route and the final purity requirement.[1][2][3]

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior of 3,6-DCl-2-FBA is the prerequisite for effective purification.[1][2]

PropertyValue / BehaviorPurification Implication
pKa (Est.) 2.0 – 2.5Significantly more acidic than benzoic acid (pKa 4.[1][2]2) due to the ortho-fluorine and electron-withdrawing chlorines.[2] Allows for selective pH-swing extraction.[1][2]
LogP ~2.8 (Lipophilic)High solubility in organic solvents (DCM, EtOAc, Toluene) when protonated.[1][2][3]
Water Solubility Low (Acid form) High (Salt form)Basis for the "pH-Swing" isolation method.[2]
Thermal Stability Stable < 150°CAvoid prolonged heating >140°C to prevent decarboxylation (loss of CO₂).[2][3]

Strategic Decision Matrix

Use the following logic flow to determine the appropriate purification workflow for your crude material.

purification_strategy Start Crude 3,6-DCl-2-FBA (Purity < 90%) Decision Target Purity? Start->Decision Method1 Protocol 1: pH-Swing Extraction (Removes Neutrals) Decision->Method1 Technical Grade Check QC Check (HPLC/NMR) Method1->Check Method2 Protocol 2: Selective Recrystallization (Removes Isomers) Method2->Check Method3 Protocol 3: Preparative HPLC (Polishing >99.5%) Check->Method2 If Isomers Present Check->Method3 Analytical Std Req.

Figure 1: Decision matrix for selecting the appropriate purification tier based on input quality and output requirements.

Protocol 1: pH-Swing Extraction (Bulk Purification)

Objective: Removal of non-acidic impurities (unreacted fluorobenzenes, decarboxylated byproducts) and inorganic salts.[1][2][3] Mechanism: Exploits the acidity of the carboxylic acid to selectively solubilize the target in water at high pH, leaving non-acidic impurities in the organic phase.[1][2][3]

Reagents:

  • Sodium Hydroxide (NaOH), 2M solution[1][2][3]

  • Hydrochloric Acid (HCl), 6M solution[1][2][3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2][3]

  • Brine (Saturated NaCl)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude).

  • Salt Formation: Add 2M NaOH (1.2 equivalents relative to theoretical yield). The target acid converts to its sodium salt (Sodium 3,6-dichloro-2-fluorobenzoate) and migrates to the aqueous layer.[1][2]

    • Critical Check: Measure aqueous pH.[2][3] It must be >10 to ensure complete deprotonation.[2][3]

  • Phase Separation: Vigorously stir for 10 minutes. Separate the layers.

    • Organic Layer (Top/Bottom depending on solvent): Contains non-acidic impurities (discard after TLC verification).[2][3]

    • Aqueous Layer: Contains the target product.[2][3][4]

  • Wash: Wash the aqueous layer once with fresh DCM to remove entrained organics.[2][3]

  • Acidification (Precipitation): Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise while stirring.

    • Target pH: Adjust to pH < 1.[2][3] The product will precipitate as a white/off-white solid.[2]

  • Isolation: Filter the solid via Buchner funnel. Wash with cold water (3x) to remove NaCl.[2][3]

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol 2: Selective Recrystallization (Isomer Removal)

Objective: Separation of the 3,6-dichloro isomer from the difficult-to-remove 3,5-dichloro regioisomer.[1][2] Mechanism: The "Ortho Effect."[2][3] The bulky chlorine at the 6-position and fluorine at the 2-position force the carboxylic acid group out of planarity with the benzene ring.[1][2] This reduces crystal lattice stability compared to the planar 3,5-isomer, creating a solubility differential in non-polar solvents.[1][2][3][5]

Solvent System: Toluene (Primary) or Ethanol/Water (90:10).[2][3]

Step-by-Step Methodology:

  • Solvent Screening: Place 100 mg of Protocol 1 product in a vial. Add Toluene dropwise at 80°C until dissolved. If solubility is too high, switch to Toluene/Heptane (1:1).[1][2][3]

  • Dissolution: Suspend the bulk solid in Toluene (approx. 5-7 mL/g). Heat to reflux (110°C) until a clear solution is obtained.

  • Hot Filtration: If insoluble particulates remain (inorganic salts), filter the hot solution through a pre-heated glass frit.[1][2][3]

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Do not shock cool, as this traps impurities.[1][2][3]

  • Seeding (Optional): If crystallization is slow, add a seed crystal of pure 3,6-DCl-2-FBA at 35°C.

  • Harvesting: Cool further to 0°C for 1 hour. Filter the crystals.[2][3][6]

  • Wash: Wash the filter cake with cold Heptane.

Protocol 3: Preparative HPLC (High Purity Polish)

Objective: Isolation of >99.5% pure material for analytical standards or biological assays.[2][3] Mechanism: Reversed-phase chromatography separates compounds based on hydrophobicity.[1][2] The acidic mobile phase suppresses ionization, ensuring sharp peak shapes for carboxylic acids.[1][2][3]

Instrument Parameters:

ParameterSetting
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 15 - 20 mL/min (depending on column diameter)
Detection UV @ 210 nm (Chlorinated aromatics absorb strongly here)

Gradient Table:

Time (min) % Mobile Phase B
0.0 30%
2.0 30%
15.0 85%
18.0 95%

| 20.0 | 30% |[1][2]

Workflow:

  • Dissolve 500 mg of sample in 2 mL of ACN:Water (50:50).

  • Inject onto the column.[2][3]

  • Collect the major peak (typically eluting between 10-12 minutes depending on flow).[2]

  • Evaporate ACN via rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous phase to obtain a fluffy white powder.

Quality Control (QC) & Validation

Every batch must be validated. A simple melting point test is insufficient due to the potential for mixed crystals with isomers.[2][3]

  • HPLC Analysis: Use the gradient above on an analytical scale (Flow: 1.0 mL/min).

    • Acceptance Criteria: Purity > 98.0% (Area %).[2][3][7][8]

  • 1H NMR (DMSO-d6):

    • Look for the characteristic splitting pattern of the aromatic protons.[2][3] The 3,6-dichloro substitution leaves protons at positions 4 and 5.[1][2]

    • Signal: Two doublets (or a distorted singlet if shifts are similar) in the aromatic region (7.0 - 8.0 ppm).[2][3]

    • Impurity Check: Look for small peaks corresponding to the 3,5-isomer (which would show different coupling constants).[1][2][3]

References

  • Synthesis of 3,6-dichloro-2-hydroxybenzoic acid (Dicamba Intermediate): Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.[1][2] Available at: [2][3]

  • Acidity of Halogenated Benzoic Acids: Wikipedia. 3-Fluorobenzoic acid (Comparison of pKa values). Available at: [Link][2][3]

  • Chromatographic Separation of Dichlorobenzoic Acids: ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.[1][2][9] Available at: [Link]

Sources

Troubleshooting & Optimization

common impurities in 3,6-Dichloro-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with 3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) .

It prioritizes the Directed Ortho-Metalation (DoM) route, as this is the most regioselective method for achieving the 3,6-substitution pattern, which is difficult to access via direct chlorination of 2-fluorobenzoic acid (which favors the 3,5-isomer).

Senior Application Scientist Desk

Synthesis Route Analysis & Impurity Origins

To troubleshoot effectively, we must first validate the synthesis pathway. The industrial standard for high-purity 3,6-dichloro-2-fluorobenzoic acid is the Lithiation-Carboxylation of 2,5-dichlorofluorobenzene (also known as 1,4-dichloro-2-fluorobenzene).

The Mechanism: Fluorine is a potent Ortho-Directing Group (ODG) due to its high electronegativity (inductive withdrawal). When treated with a strong base (e.g., LDA or


-BuLi) at low temperatures, the proton at the C6 position (ortho to Fluorine) is selectively removed. Subsequent quenching with 

yields the target acid.
Impurity Profile Table
Impurity TypeChemical IdentityOrigin / Root Cause
Starting Material (SM) 2,5-DichlorofluorobenzeneIncomplete lithiation, moisture in reactor (quenching the lithiated intermediate), or insufficient

.[1][2]
De-halogenated By-products 4-Chloro-2-fluorobenzoic acidLithium-Halogen Exchange: If temperature is too high (

),

-BuLi may attack the Chlorine atom instead of the proton, leading to loss of a Cl atom.
Regioisomers 3,5-Dichloro-2-fluorobenzoic acidWrong Route: This is the major product of direct chlorination of 2-fluorobenzoic acid. In the lithiation route, this is rare unless the starting material was impure.
Alkyl Adducts Valeric acid derivativesNucleophilic Attack: Reaction of excess

-BuLi directly with

(forming valeric acid) or attack on the aromatic ring (butyl-arene formation).
Dimerization Polychlorinated biphenylsRadical Coupling: Occurs if the lithiated species is unstable or if transition metal contaminants (Fe, Cu) are present.

Visualizing the Pathway & Failures

The following diagram illustrates the competition between the desired Directed Ortho-Metalation (DoM) and the undesired Lithium-Halogen Exchange.

SynthesisPath SM Starting Material (2,5-Dichlorofluorobenzene) Lithiated Intermediate A (Lithiated at C6) SM->Lithiated LDA/n-BuLi <-70°C (Kinetic Control) LiHal_Int Intermediate B (Li-Cl Exchange) SM->LiHal_Int n-BuLi >-60°C (Thermodynamic Control) Target TARGET PRODUCT 3,6-Dichloro-2-fluorobenzoic acid Lithiated->Target +CO2 +H3O+ Impurity_SM IMPURITY: Recovered SM Lithiated->Impurity_SM Moisture/H2O (Proton Quench) Impurity_Dehalo IMPURITY: 4-Chloro-2-fluorobenzoic acid LiHal_Int->Impurity_Dehalo +CO2 +H3O+

Figure 1: Reaction pathway showing the critical divergence between the desired DoM pathway (blue/green) and the temperature-dependent Lithium-Halogen exchange failure mode (red).

Troubleshooting Guide (Q&A)

Q1: I am detecting significant amounts of "monochloro" benzoic acid in my final product. What happened?

Diagnosis: Lithium-Halogen Exchange (Li-Hal). Explanation: You likely used


-BuLi at a temperature that was too high (e.g., 

or warmer). While Fluorine directs lithiation to the ortho position (DoM), the Chlorine atoms on the ring are susceptible to Li-Hal exchange.
  • Mechanism:

    
    .
    
  • Result: The Lithium replaces a Chlorine atom rather than a Hydrogen. When you quench with

    
    , you get a benzoic acid with one fewer chlorine atom.
    Solution: 
    
  • Lower Temperature: Maintain reaction temperature strictly below

    
     during addition.
    
  • Switch Base: Use LDA (Lithium Diisopropylamide) instead of

    
    -BuLi. LDA is a bulky, non-nucleophilic base that is excellent for deprotonation (DoM) but very poor at Li-Hal exchange, effectively eliminating this side reaction [1].
    
Q2: My HPLC shows a large peak for the starting material (2,5-dichlorofluorobenzene) even after long reaction times.

Diagnosis: "Wet" Quench or Incomplete Lithiation. Explanation: The lithiated intermediate is extremely sensitive to moisture. Even trace water in the


 source or atmosphere will protonate the intermediate, reverting it instantly back to the starting material.
Solution: 
  • Dry Ice Protocol: Do not use standard dry ice pellets directly, as they condense water frost. Use a dried

    
     gas stream passed through a drying tube (e.g., 
    
    
    
    or
    
    
    ).
  • Titrate Reagents: Verify the molarity of your organolithium reagent. It degrades over time, leading to under-stoichiometric addition.

Q3: Why is my product contaminated with 3,5-dichloro-2-fluorobenzoic acid?

Diagnosis: Wrong Synthesis Strategy. Explanation: If you attempted to synthesize the target by chlorinating 2-fluorobenzoic acid , you have followed the wrong directing rules.

  • Causality: The Fluorine (ortho/para director) and Carboxyl (meta director) groups reinforce each other to direct incoming electrophiles (Cl+) to the 3 and 5 positions .

  • Result: You will obtain 3,5-dichloro-2-fluorobenzoic acid as the major product, with the 3,6-isomer being a minor impurity (<10%). Solution: You must switch to the Lithiation-Carboxylation route starting from 2,5-dichlorofluorobenzene to achieve the 3,6-substitution pattern [2].

Analytical & Purification Protocols

HPLC Method (Reverse Phase)

To separate the 3,6-isomer from potential 3,5-isomers or de-halogenated impurities, use a gradient method with pH control to suppress ionization of the carboxylic acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV @ 230 nm (aromatic ring absorption).

  • Retention Order (Typical):

    • Benzoic acid (if present).[3][4][5][6]

    • Monochloro impurities (more polar).

    • 3,6-Dichloro-2-fluorobenzoic acid (Target).

    • Starting Material (Non-polar, elutes late).

Purification Workflow

Since the target is an acid, exploit Acid-Base Extraction for high-throughput purification.

  • Dissolution: Dissolve crude reaction mixture in dilute NaOH (pH 12). The target acid forms a water-soluble salt.

  • Wash: Extract the aqueous layer with Ethyl Acetate or Hexane.

    • Purpose: This removes neutral impurities like unreacted Starting Material (2,5-dichlorofluorobenzene) and dimerization by-products.

  • Precipitation: Acidify the aqueous layer slowly with HCl to pH 1-2.

    • Result: The 3,6-dichloro-2-fluorobenzoic acid will precipitate as a white solid.

  • Recrystallization: If high purity (>99%) is required, recrystallize from a mixture of Toluene/Heptane (1:3) .

References

  • ResearchGate. (2015).[5] Efficient Synthesis of Polychlorinated Benzoic Acids via Lithiation. (Contextual inference from snippets discussing 1,4-dichloro-2-fluorobenzene carbonylation). Retrieved from [Link]

Sources

troubleshooting low yield in 3,6-Dichloro-2-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3,6-Dichloro-2-fluorobenzoic acid (CAS: 916420-62-7) is suffering from low yields (<60%), incomplete conversion, or the appearance of "tar-like" impurities.

This molecule presents a "perfect storm" of synthetic challenges:

  • The Ortho-Effect: The carboxylic acid (or its nitrile precursor) is flanked by a Fluorine at C2 and a Chlorine at C6. This steric crowding severely inhibits hydrolysis kinetics.

  • SNAr Liability: The C2-Fluorine atom is activated by the electron-withdrawing carbonyl group. Under basic conditions (common for hydrolysis), hydroxide ions often displace the fluorine, creating the hydroxy-analog (Dicamba intermediate) rather than the desired fluoro-acid.

This guide moves beyond standard protocols to address the mechanistic failures causing your yield loss.

Part 1: Diagnostic Logic (The Decision Matrix)

Before adjusting parameters, locate your failure mode on the logic tree below.

TroubleshootingLogic Start Start: Low Yield Diagnosis CheckLCMS Step 1: Analyze Crude via LC-MS/HPLC Start->CheckLCMS Result1 Major Peak: Amide Intermediate (3,6-dichloro-2-fluorobenzamide) CheckLCMS->Result1 Mass = M+18 Result2 Major Peak: Hydroxy Impurity (3,6-dichloro-2-hydroxybenzoic acid) CheckLCMS->Result2 Mass = M-2 (F->OH) Result3 Major Peak: Starting Material (Nitrile or Toluene precursor) CheckLCMS->Result3 No Reaction Action1 Issue: Steric Hindrance Fix: Increase Acid Conc / Temp Avoid Basic Hydrolysis Result1->Action1 Action2 Issue: Nucleophilic Attack (SNAr) Fix: Switch from NaOH to H2SO4 Reduce Water Content Result2->Action2 Action3 Issue: Halex/Oxidation Failure Fix: Check KF Drying or Catalyst Poisoning Result3->Action3

Figure 1: Diagnostic workflow for identifying the root cause of yield loss based on crude mixture analysis.

Part 2: Troubleshooting Guides & FAQs

Module A: The Hydrolysis Trap (Nitrile Acid)

Context: The most common route involves hydrolyzing 3,6-dichloro-2-fluorobenzonitrile. The Problem: Users often report stalling at the amide stage or obtaining the phenol byproduct.

Q1: Why does my reaction stall at the amide intermediate (Mass 208/210)?

Technical Insight: The conversion of Nitrile


 Amide is generally fast, but Amide 

Acid is the rate-determining step. In 3,6-dichloro-2-fluorobenzonitrile, the bulky Chlorine at C6 and Fluorine at C2 create a "steric gate" that blocks the attack of water on the carbonyl carbon. Standard reflux (100°C) is often insufficient to overcome this activation energy barrier.

The Fix:

  • Switch to Acid Hydrolysis: Do not use NaOH/KOH. Basic conditions promote the formation of the amide but struggle to push to the acid without extreme temperatures that degrade the product.

  • The "70% Rule": Use 70-80% Sulfuric Acid (

    
    ).
    
    • Protocol: Heat the amide/nitrile in 75%

      
       at 130°C–140°C .
      
    • Why: This concentration provides a high boiling point (kinetic energy) while maintaining enough water activity for the hydrolysis to occur. Concentrated

      
       (98%) lacks the water necessary for the reaction stoichiometry.
      
Q2: I see a significant impurity at M-2 (Loss of Fluorine). What happened?

Technical Insight: You likely used basic hydrolysis (NaOH) or allowed the reaction to run too long in weak acid. The C2-Fluorine is activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the electron-withdrawing Carboxyl/Nitrile group. Hydroxide ions (

) are strong nucleophiles that will displace the Fluorine, forming 3,6-dichloro-2-hydroxybenzoic acid (the Dicamba intermediate).

Self-Validating Protocol (Acid vs. Base): | Parameter | Basic Hydrolysis (NaOH) | Acid Hydrolysis (


/HCl) |
| :--- | :--- | :--- |
| Mechanism  | Nucleophilic attack on CN | Protonation of CN, then 

attack | | Risk | High risk of F

OH displacement (

) | Low risk of displacement | | Yield Potential | Low (<40%) due to byproducts | High (>85%) if temp is optimized | | Recommendation | AVOID | PREFERRED |[1]
Module B: The Halex Precursor (Cl F Exchange)

Context: If you are synthesizing the nitrile precursor via the Halex reaction (from 2,3,6-trichlorobenzonitrile), this is a common source of "tar" and low yields.

Q3: My Halex reaction turns black and yield is stuck at 50%.

Technical Insight: The "Black Tar" is a sign of decomposition, often caused by thermal runaway or solvent breakdown. The Halex reaction requires high temperatures (180°C+), but 2,3,6-trichlorobenzonitrile is thermally sensitive. Furthermore, water is the enemy . Even 1000 ppm of water poisons the Fluoride source (KF) by forming bifluoride (


), which is non-nucleophilic.

The Fix:

  • Drying Protocol: You must use Spray-Dried Potassium Fluoride (KF) . Calcined KF has low surface area and reacts too slowly.

  • Solvent Choice: Switch from DMF (decomposes >150°C) to Sulfolane or DMSO (dry).

  • Catalyst: Use tetraphenylphosphonium bromide (TPPBr) or 18-Crown-6 as a Phase Transfer Catalyst (PTC) to solubilize the fluoride.

Safety Warning (The Shell Event): Reference: Historically, Halex reactions in DMAc/DMSO have caused explosions due to thermal runaway when impurities are present [3]. Protocol: Always conduct a DSC (Differential Scanning Calorimetry) test on your reaction mixture before scaling up. Ensure water content is <200 ppm.

Module C: Purification & Isolation
Q4: How do I separate the acid from the unreacted amide?

Technical Insight: Because of the steric hindrance, some amide will almost always remain. They have similar solubilities in organic solvents.

The Fix (pH Swing Extraction):

  • Basify: Dissolve the crude mixture in dilute

    
     (pH 8-9).
    
    • Logic: The Acid deprotonates and goes into the water phase (

      
      ). The Amide  remains neutral and stays in the organic phase (or precipitates).
      
  • Wash: Wash the aqueous layer with Ethyl Acetate to remove the amide and non-acidic impurities.

  • Acidify: Slowly add HCl to the aqueous layer until pH < 2. The pure 3,6-dichloro-2-fluorobenzoic acid will precipitate.

  • Filter & Dry: Collect the white solid.

Part 3: Visualizing the Reaction Pathway

The diagram below illustrates the "Safe Path" (Green) versus the "Failure Modes" (Red) involving the critical Fluorine substituent.

ReactionPathway Start 2,3,6-Trichlorobenzonitrile Halex Halex Reaction (KF, Sulfolane) Start->Halex Halex->Start Wet Solvent (Fail) Nitrile 3,6-Dichloro-2-fluorobenzonitrile Halex->Nitrile Success PathAcid Acid Hydrolysis (75% H2SO4, 135°C) Nitrile->PathAcid PathBase Basic Hydrolysis (NaOH, Reflux) Nitrile->PathBase Amide Intermediate: Amide PathAcid->Amide Fast Impurity IMPURITY: 3,6-Dichloro-2-hydroxybenzoic acid (Defluorination) PathBase->Impurity SNAr Attack (OH replaces F) Target TARGET: 3,6-Dichloro-2-fluorobenzoic acid Amide->Target Slow (Requires High T)

Figure 2: Reaction pathway illustrating the risk of defluorination during the hydrolysis step.

References

  • Preparation of 2,6-dichloro-3-fluorobenzonitrile. (Patent CN102531961B). Google Patents.Link

    • Relevance: details the chlorination and ammonolysis steps, providing context for precursor purity.
  • Production of halogenated benzonitriles (Halex Process). (Patent US4209457A). Google Patents.Link

    • Relevance: Establishes the baseline conditions for Sulfolane-based fluorination and the importance of anhydrous conditions.
  • An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update.Link

    • Relevance: Critical safety reference regarding thermal runaway in Halex reactions using polar aprotic solvents.
  • Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Journal of Chemical Engineering of Chinese Universities.Link

    • Relevance: Validates the difficulty of hydrolyzing ortho-substituted benzonitriles and the need for high-temper

Sources

Technical Support Center: Purification of 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3,6-Dichloro-2-fluorobenzoic acid (CAS: 796841-02-8) presents a unique purification challenge due to its highly functionalized aromatic ring. As a structural analog to the herbicide Dicamba and a precursor for fluoroquinolone antibiotics, its purity is critical.

The primary difficulty lies in the "Ortho-Effect" and Regioisomerism . The 2-fluoro and 6-chloro substituents create a sterically crowded environment around the carboxylic acid, significantly lowering its pKa compared to non-ortho substituted isomers. Furthermore, common synthetic routes (e.g., lithiation or oxidation of halogenated toluenes) frequently generate the 3,5-dichloro isomer and de-halogenated byproducts (e.g., difluorobenzoic acids), which possess nearly identical solubility profiles.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this molecule.

The Impurity Landscape: Know Your Enemy[1]

Before attempting purification, you must identify which "ghost peak" is haunting your chromatogram.

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
3,5-Dichloro-2-fluorobenzoic acid Regioisomer from non-selective electrophilic substitution.Higher pKa than the 3,6-target. Slightly less soluble in non-polar solvents.pH-Controlled Fractionation (Target precipitates last).[1]
Difluorobenzoic acids Over-reduction or incomplete chlorination."Sticky" impurity; co-crystallizes easily.Recrystallization from non-polar solvents (Toluene/Heptane).
Halogenated Phenols Hydrolysis of labile halogens during harsh workups.Distinctly less acidic (pKa ~7-9).Base Wash (Remains in organic phase at high pH).

Troubleshooting Guide (Q&A Format)

Category A: Yield & Precipitation Issues

Q: I performed a standard acid-base extraction, but my recovery yield is consistently low (<60%). Where is my product going?

A: You are likely losing product in the aqueous waste stream due to an insufficient pH drop.

  • The Science: 3,6-Dichloro-2-fluorobenzoic acid is a significantly stronger acid than benzoic acid (pKa 4.2). The electron-withdrawing effects of the ortho-fluorine and ortho-chlorine stabilize the carboxylate anion via induction and the field effect. Its pKa is estimated to be < 2.0.

  • The Fix: "Acidifying to pH 4" (standard for many organics) will leave >90% of your product ionized and dissolved in the water. You must acidify the aqueous phase to pH < 1.0 using concentrated HCl to force full protonation and precipitation [1].

Q: My product precipitates as an oil/gum rather than a solid. How do I fix this?

A: This "oiling out" occurs because the melting point is depressed by impurities (likely isomers) or residual solvent.

  • The Fix:

    • Re-dissolve the oil in a minimum amount of hot Ethyl Acetate.

    • Slowly add a non-polar anti-solvent (Heptane) until slight turbidity appears.

    • Seed the solution with a pure crystal of the target acid.

    • Cool very slowly (1°C/min). Rapid cooling traps impurities, leading to oils.

Category B: Isomer Removal (The 3,5-Dichloro Challenge)

Q: HPLC shows a persistent impurity at RRT 0.98. Recrystallization isn't removing it.

A: This is almost certainly the 3,5-dichloro-2-fluorobenzoic acid regioisomer. Because it lacks the steric crowding of the 3,6-isomer, it packs into crystal lattices similarly but has slightly different acidity.

  • The Protocol (pH Swing):

    • Dissolve the mixture in water at pH 10 (using NaOH).

    • Slowly lower the pH to 3.5 .

    • Filter: The 3,5-isomer (weaker acid, higher pKa) will protonate and precipitate first or more readily in this range compared to the hyper-acidic 3,6-isomer.

    • Take the filtrate (which contains your 3,6-target as a salt) and acidify further to pH < 1.0 to recover the product.

Category C: Chromatographic Tailing

Q: My HPLC peaks are tailing severely, making integration impossible.

A: The free carboxylic acid interacts with silanols on the column stationary phase.

  • The Fix: You must suppress ionization or shield the silanols.

    • Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Do not use neutral buffers.

    • Column Choice: Switch to a column with high carbon load and end-capping (e.g., C18 with "Polar Embedded" groups) or use Supercritical Fluid Chromatography (SFC) with Torus columns for superior isomer resolution [2].

Visualizing the Purification Logic

The following decision tree illustrates the logic flow for selecting the correct purification method based on the impurity profile.

PurificationLogic Start Crude 3,6-Dichloro-2-fluorobenzoic Acid CheckImpurity Analyze Impurity Profile (HPLC/LC-MS) Start->CheckImpurity IsomerRich Major Impurity: Regioisomers (3,5-dichloro...) CheckImpurity->IsomerRich Isomers detected TarRich Major Impurity: Colored Tars / Phenols CheckImpurity->TarRich Dark color/Baseline noise CleanButWet High Purity (>95%) but Wet/Oily CheckImpurity->CleanButWet Trace impurities PHSwing Protocol A: pH-Controlled Fractionation IsomerRich->PHSwing Leverage pKa difference CarbonTreat Activated Carbon Treatment (Hot EtOAc) TarRich->CarbonTreat Recryst Protocol B: Recrystallization (Toluene/Heptane) CleanButWet->Recryst Final Pure Dry Solid PHSwing->Final CarbonTreat->Recryst Recryst->Final

Figure 1: Strategic decision tree for purification based on specific impurity profiles.

Detailed Experimental Protocols

Protocol A: The "pKa Swing" (For Isomer Removal)

Best for: Removing 3,5-dichloro isomers and phenols.

  • Dissolution: Suspend 10.0 g of crude acid in 100 mL of water.

  • Basification: Add 20% NaOH dropwise with stirring until pH reaches 10-11. The solution should be clear (phenols and acids dissolved).

    • Checkpoint: If solids remain, filter them off (these are non-acidic neutrals).

  • Organic Wash: Extract the aqueous layer twice with 30 mL Dichloromethane (DCM) to remove non-acidic impurities. Discard DCM.

  • Selective Precipitation (The Critical Step):

    • Slowly add 1M HCl to the aqueous phase while monitoring with a calibrated pH meter.

    • Bring pH to 3.5 - 4.0 . Stir for 30 mins.

    • Filter off any precipitate (this is likely the weaker 3,5-isomer or less soluble impurities).

  • Final Isolation:

    • Take the filtrate and add conc. HCl until pH is < 1.0 .

    • Cool to 0-5°C for 2 hours.

    • Filter the white crystalline solid. Wash with ice-cold 1M HCl (not water, to prevent re-dissolution).

Protocol B: Binary Solvent Recrystallization

Best for: Final polishing and removing "sticky" difluoro- impurities.

  • Solvent Selection: Toluene (Solvent) and Heptane (Anti-solvent).

    • Why? Chlorinated benzoic acids often form stable dimers in non-polar solvents, aiding crystal packing [3].

  • Dissolution: Place 5.0 g of semi-pure acid in a flask. Add Toluene (approx. 5-7 mL/g) and heat to reflux (110°C) until fully dissolved.

  • Hot Filtration: If black specks remain, filter hot through a pre-warmed glass frit.

  • Crystallization:

    • Remove from heat. Add Heptane dropwise until the solution remains slightly cloudy.

    • Add 1-2 drops of Toluene to clear it again.

    • Allow to cool to room temperature undisturbed (2-3 hours).

    • Chill in an ice bath for 1 hour.

  • Harvest: Filter and wash with cold Heptane. Dry in a vacuum oven at 50°C.

Analytical Validation (HPLC Conditions)

To verify the success of your purification, use the following method adapted for halogenated benzoic acids:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 230 nm (Halogenated rings absorb strongly here).

  • Note: The 3,6-isomer usually elutes before the 3,5-isomer due to higher polarity and lower lipophilicity caused by the twisted carboxylate group [4].

References

  • Acidity of Ortho-Substituted Benzoic Acids: Significant depression of pKa in 2,6-disubstituted benzoic acids due to steric inhibition of resonance and inductive effects. See generally: Dippy, J. F. J., & Lewis, R. L. (1937). "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society.
  • Isomer Separation via SFC: Waters Corporation. (2016).[2] "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Link

  • Recrystallization of Halogenated Benzoic Acids: Similar protocols are utilized for 2,4-dichloro-5-fluorobenzoic acid purification. See: WO2021156893A1, "Process for preparation of 2,4,6-trifluorobenzoic acid" (discusses removal of difluoro- impurities). Link

  • Chromatographic Behavior: NIST WebBook, "3,6-Dichloro-2-methoxybenzoic acid" (Dicamba Analog Data). Link

Sources

byproduct formation in 3,6-Dichloro-2-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Reactivity Profiles

Role: Senior Application Scientist | Status: Online Audience: Drug Discovery Chemists & Process Engineers

Core Directive: The Reactivity "Danger Zone"

Welcome to the technical support hub for 3,6-Dichloro-2-fluorobenzoic acid (3,6-DCFBA) . If you are working with this scaffold, you are likely encountering yield losses or inexplicable impurities.

This molecule is deceptive. It looks like a standard benzoic acid, but the 2,6-disubstitution pattern (fluorine and chlorine) combined with the electron-withdrawing nature of the ring creates a "perfect storm" for two specific side reactions: Nucleophilic Aromatic Substitution (


)  and Decarboxylation .

The following guide deconstructs these failure modes using field-validated protocols.

Module A: The "Silent" Substitution ( )

Issue: Users attempting to derivatize the carboxylic acid (e.g., esterification, amide coupling) often find the fluorine atom has been replaced by a methoxy, hydroxy, or amino group.

The Mechanism

The fluorine at position C2 is highly activated . The ortho-carboxylic acid group (electron-withdrawing) and the C3/C6 chlorines pull electron density from the ring, making the C-F bond extremely susceptible to nucleophilic attack. This is often mistaken for a failed coupling reaction, but it is actually a successful—albeit unwanted—substitution.

Troubleshooting FAQ

Q: I attempted to form the methyl ester using MeOH/H₂SO₄ or MeOH/Base, but NMR shows a methoxy peak where the fluorine should be.

A: You have accidentally synthesized Dicamba (3,6-dichloro-2-methoxybenzoic acid) or its ester.

  • Cause: Under basic conditions (e.g.,

    
    /MeI), the methoxide ion attacks the C2-F position faster than the carboxylate attacks the alkyl halide. Even under acidic conditions, prolonged heating in methanol can drive solvolysis of the C-F bond.
    
  • Solution: Use non-nucleophilic activation . Convert the acid to the acid chloride using

    
    /DMF(cat.) in DCM at 0°C, then add the alcohol/amine with a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) at low temperature. Avoid heating with alkoxides.
    

Q: My reaction mixture turned yellow/brown during amide coupling.

A: This indicates the formation of 3,6-dichlorosalicylic acid (hydrolysis byproduct).

  • Cause: Hydroxide ions (from wet solvents or aqueous bases) displaced the fluorine. The resulting phenol oxidizes easily, causing discoloration.

  • Solution: Switch to anhydrous conditions. Use molecular sieves in your solvent and avoid aqueous workups until the reaction is quenched.

Visualizing the Pathway

SNAr_Pathway Start 3,6-Dichloro-2- fluorobenzoic acid AcidCl Acid Chloride (Intermediate) Start->AcidCl (COCl)2, 0°C (Safe Route) Dicamba Byproduct A: 2-Methoxy Analog (Dicamba Deriv.) Start->Dicamba MeOH/Base or Heat (SNAr Attack) Salicylic Byproduct B: 2-Hydroxy Analog (Hydrolysis) Start->Salicylic aq. NaOH or H2O/Heat (Hydrolysis) Target Target Ester/Amide (Retention of F) AcidCl->Target R-OH / R-NH2 Non-nuc. Base

Figure 1: The bifurcation of reactivity. The "Safe Route" (Green) requires activating the acid chloride under anhydrous conditions to avoid the "SNAr Trap" (Red).

Module B: Thermal Instability (Decarboxylation)

Issue: The product disappears during high-temperature reactions or distillation, yielding a non-polar oil.

The Mechanism

Steric Acceleration: The carboxyl group is flanked by a Chlorine (C6) and a Fluorine (C2). This steric crowding twists the carboxyl group out of plane, weakening the C-C bond. When heated, the molecule ejects


 to relieve this strain, forming 1,4-dichloro-2-fluorobenzene .
Data: Decarboxylation Thresholds
Solvent SystemTemperatureCatalyst Present?Risk LevelResult
Toluene/Xylene>110°CNoHigh Slow conversion to decarboxylated arene.
DMF/DMAc>140°CNoCritical Rapid decarboxylation.
Quinoline/DMSO>120°CCopper (Cu) Guaranteed Complete conversion to 1,4-dichloro-2-fluorobenzene.
DCM/THF<60°CNoSafe Minimal risk.
Troubleshooting FAQ

Q: I am trying a Suzuki coupling on the ring, but I keep losing the carboxylic acid.

A: Standard Suzuki conditions (Pd, Base, Heat) often promote decarboxylation in 2,6-disubstituted benzoic acids.

  • Protocol Adjustment:

    • Protect first: Convert the acid to a tert-butyl ester (sterically bulky, resists nucleophiles) before attempting cross-coupling.

    • Lower Temperature: Use highly active catalysts (e.g., Pd-XPhos) that function at <60°C.

Module C: Upstream Synthesis Impurities

Issue: You purchased 3,6-DCFBA but HPLC shows persistent impurities at RRT 1.05-1.10.

Source Analysis

If the material was synthesized via the Sandmeyer reaction (from 2-amino-3,6-dichlorobenzoic acid) or Chlorination (from 2-fluorobenzoic acid), specific isomeric impurities are common.

Impurity NameStructure NoteOriginRemoval Strategy
3,5-Dichloro-2-fluorobenzoic acid RegioisomerOver-chlorination or wrong directing group effect.Recrystallization: This isomer is often more soluble in non-polar solvents. Recrystallize the crude acid from water/ethanol mixtures.
3,6-Dichlorosalicylic acid -OH at C2Incomplete diazotization or hydrolysis during workup.pH Swing: Dissolve in mild base (NaHCO₃), extract organics (removes non-acids), then acidify carefully. The hydroxy-acid has a different pKa (phenolic OH) and can be separated via column chromatography.
Difluorobenzoic acids F at C2, C6If made from trifluoro precursors (rare but possible).Difficult to separate; requires preparative HPLC.

Detailed Protocol: Safe Esterification

Objective: Synthesize the methyl ester of 3,6-DCFBA without displacing the fluorine.

  • Activation:

    • Charge a flame-dried flask with 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq) and anhydrous DCM (

      
      ).
      
    • Add catalytic DMF (2-3 drops).

    • Cool to 0°C (Ice bath).

    • Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution will occur.

    • Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1 hour.

    • Critical: Evaporate solvent in vacuo at <30°C to remove excess oxalyl chloride. Do not heat.

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Add anhydrous Methanol (1.5 eq) and Pyridine (1.5 eq) or DIPEA (1.2 eq) at 0°C .

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with cold 1M HCl (rapidly removes amine salts and prevents basic hydrolysis).

    • Extract with DCM.

    • Wash with Brine -> Dry over

      
      .
      

Validation:

  • 1H NMR: Look for the methyl singlet ~3.9 ppm.

  • 19F NMR: Ensure the Fluorine shift has not moved significantly (which would indicate

    
     to -OMe).
    

References

  • European Patent Office. (1991). Process for the preparation of 2-fluorobenzoic acid (EP 0258985 B1).Link

    • Relevance: Describes diazotization conditions and thermal stability limits for fluorobenzoic acids.
  • Google Patents. (1993). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation (US5233085A).Link

    • Relevance: Establishes the catalytic effect of Copper and thermal thresholds (>150°C)
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1] Journal of Chemical Research. Link

    • Relevance: detailed analysis of impurities and side reactions in highly substituted fluorobenzoic acids.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).[2][3][4]Link

    • Relevance: Mechanistic grounding for the activation of the C-F bond by ortho-electron withdrawing groups.

Sources

Technical Support Center: Stability & Handling of 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 2/3 Technical Support Resource designed for analytical chemists and formulation scientists. It prioritizes mechanistic understanding over generic advice.

Ticket Category: Chemical Stability & Assay Troubleshooting Compound Class: Poly-halogenated Benzoic Acid / Auxin Analog Applicable CAS: 7464-67-7 (Isomer Specific)[1][2]

Part 1: The Stability & Solubility Matrix

Executive Summary: 3,6-Dichloro-2-fluorobenzoic acid is structurally characterized by significant steric crowding around the carboxyl group (the "Ortho Effect") and an electron-deficient aromatic ring.[1][2] This creates a unique stability profile: it is resistant to standard esterification but highly susceptible to nucleophilic aromatic substitution (


)  at the C2-fluorine position under basic conditions.[1][2]
Solvent Compatibility Table
Solvent SystemSuitabilityStability RiskTechnical Note
DMSO (Anhydrous)Excellent LowPreferred for stock solutions (>50 mM).[1][2] Hygroscopic nature of DMSO can introduce water over time; store under inert gas.[1][2]
Acetonitrile (ACN) Excellent Very LowIdeal for LC-MS preparation.[1][2] No nucleophilic activity.[1][2]
Methanol (MeOH) Conditional Medium Critical Risk: In the presence of base (even weak buffers), MeOH can displace the C2-Fluorine via

to form the methoxy-analog (Dicamba).[1][2] Acid-catalyzed esterification is sterically hindered but possible over long periods.[1][2]
Water (pH < 3) Poor LowCompound precipitates.[1][2] Low solubility due to lipophilic halogens.[1][2]
Water (pH > 7) Good High Soluble as a salt, but susceptible to hydrolysis of the C-F bond (forming the phenol) if exposed to heat or UV light.[2]
Acetone Good LowGood solubility, but volatile.[1][2] Not recommended for quantitative stocks due to evaporation errors.[1][2]

Part 2: Troubleshooting Guides (Q&A)

Ticket #101: "My HPLC peak area is decreasing in Methanol stock."

User Observation: "I prepared a 1 mg/mL stock in methanol. After 48 hours at room temperature, the main peak area dropped by 5%, and a new peak appeared at a slightly different retention time."[1][2]

Root Cause Analysis: You are likely observing Nucleophilic Aromatic Substitution (


) , not esterification.[1][2]
  • Mechanism: The ring is electron-deficient due to three electron-withdrawing groups (2-F, 3-Cl, 6-Cl).[1][2] The C2-Fluorine is a good leaving group.[1][2] Methanol (acting as a nucleophile) attacks C2, displacing fluoride.[1][2]

  • Product: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[1][2]

  • Why not esterification? The 2,6-disubstitution pattern (Cl and F) creates massive steric hindrance, blocking the carbonyl carbon from methanol attack.[1][2] However, the C2 ring carbon is exposed to attack.[1][2]

Resolution Protocol:

  • Immediate Action: Switch solvent to Acetonitrile or DMSO .[1][2]

  • Verification: Check the mass spectrum of the new impurity.

    • Parent: 209 Da (approx).[1][2]

    • Methyl Ester Impurity (+14 Da): ~223 Da.[1][2]

    • Methoxy Analog Impurity (+12 Da, F

      
       OMe): ~221 Da.[1][2]
      
  • Prevention: If methanol is required for chromatography, ensure the sample is kept acidic (0.1% Formic Acid) and autosampler temperature is

    
    C.
    
Ticket #102: "The solution is cloudy/precipitating in my biological buffer."

User Observation: "I diluted my DMSO stock (100 mM) into PBS (pH 7.4) for a final concentration of 100


M. It looked clear, but after 1 hour, a white precipitate formed."[1][2]

Root Cause Analysis: This is a Solubility vs. pKa Equilibrium issue.

  • pKa Estimation: The pKa of 2,6-dichlorobenzoic acid is ~1.[1][2]6. The addition of 2-Fluoro likely depresses this further.[1][2]

  • The Trap: While the compound is fully ionized (soluble) at pH 7.4, the presence of salts (PBS) can induce a "Salting Out" effect of the lipophilic anion.[1][2] Furthermore, if your stock was very acidic, the local pH might have dropped during mixing, causing transient precipitation.[1][2]

Resolution Protocol:

  • Check Ionic Strength: High salt buffers reduce the solubility of hydrophobic benzoates.[1][2]

  • Cosolvent Strategy: Ensure the final assay contains at least 1-5% DMSO or Ethanol to maintain solubility of the lipophilic core.[1][2]

  • Mixing Order: Add buffer to the DMSO stock with vortexing, not DMSO to the buffer, to prevent local high-concentration "crash out."

Ticket #103: "I see extra peaks after leaving the sample on the bench."

User Observation: "Sample in clear glass vials shows degradation."

Root Cause Analysis: Photodehalogenation. Halogenated aromatic acids are highly UV-active.[1][2] Absorption of UV photons (ambient lab light or sunlight) excites the ring, leading to homolytic cleavage of the C-Cl or C-F bonds.[1][2]

Resolution Protocol:

  • Amber Glass: strictly required.[1][2]

  • Foil Wrap: If amber glass is unavailable, wrap vials in aluminum foil.

  • Bench Stability: Limit bench exposure to <4 hours.

Part 3: Experimental Workflows

Workflow A: Stability Decision Tree

The following logic gate helps determine the correct handling procedure based on your specific application.

StabilityLogic Start Start: Select Solvent AppType Application Type? Start->AppType Storage Long-term Storage (>24 hrs) AppType->Storage Stock Prep Assay Immediate Assay (LC-MS / Bio) AppType->Assay Experiment DMSO Use DMSO (Anhydrous) Store -20°C Storage->DMSO Preferred ACN Use Acetonitrile Store 4°C Storage->ACN Alternative Buffer Aqueous Buffer? Assay->Buffer Biological MeOH_Q Using Methanol? Assay->MeOH_Q Chromatography CheckpH Check pH vs pKa (Target pH > 4.0) Buffer->CheckpH Solubility Risk: Precipitation Add 5% DMSO CheckpH->Solubility MeOH_Q->ACN No (Use ACN) Warn_SNAr CRITICAL RISK: S_NAr Reaction (F -> OMe) Keep Acidic & Cold MeOH_Q->Warn_SNAr Yes

Figure 1: Decision matrix for solvent selection to minimize degradation and precipitation risks.

Workflow B: Forced Degradation Protocol (Validation)

To empirically verify stability in your specific matrix, perform this rapid stress test.

  • Preparation: Prepare a 100

    
    M solution in your target solvent.[1][2]
    
  • Stress Conditions:

    • Acid: Add 0.1M HCl (1:1 v/v). Heat at 60°C for 1 hour.

    • Base: Add 0.1M NaOH (1:1 v/v). Heat at 60°C for 1 hour. (Target: Hydrolysis of F).

    • Oxidation: Add 3%

      
      .[1][2] Room Temp for 2 hours.
      
    • Light: Expose to UV (254 nm) for 4 hours.[1][2]

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

  • Acceptance: Recovery >95% indicates stability.[1][2]

    • Expectation: Acid/Oxidation = Stable.[1][2] Base = Degradation (Phenol formation).[1][2] Light = Degradation (Dechlorination).[1][2]

Part 4: References & Authority

  • Mechanism of Ortho-Effect:

    • Concept: The steric inhibition of resonance and inductive stabilization in 2,6-disubstituted benzoic acids significantly alters reactivity compared to meta/para isomers.[1][2]

    • Source: Dippy, J. F. J., et al.[1][2] "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964.[1][2] [1][2]

  • Nucleophilic Aromatic Substitution (

    
    ) of Fluorobenzoates: 
    
    • Concept: Fluorine is an excellent leaving group in

      
       reactions when the ring is activated by electron-withdrawing groups (like -COOH and -Cl).[1][2]
      
    • Source: Bunnett, J. F., & Zahler, R. E.[1][2] "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.[1][2] [1][2]

  • Photostability of Halogenated Herbicides (Dicamba Analogs):

    • Concept: Chlorinated benzoic acids undergo reductive dechlorination under UV irradiation.[1][2]

    • Source: Cessna, A. J., et al. "Photochemical degradation of the herbicide dicamba."[1][2] Journal of Agricultural and Food Chemistry, 1993.[1][2] [1][2]

  • General Stability Guidelines:

    • Standard: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2]

    • Source: European Medicines Agency / ICH.[1][2]

Sources

Technical Support Center: 3,6-Dichloro-2-fluorobenzoic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition & Ensuring Integrity

Reference ID: CAS 916420-62-7 (and analogs) | Document Type: Technical Troubleshooting Guide

Executive Summary: The Stability Triad

3,6-Dichloro-2-fluorobenzoic acid is a highly functionalized building block used in the synthesis of auxinic herbicides (analogous to Dicamba) and pharmaceutical intermediates (e.g., Aurora A inhibitors). Its reactivity is defined by the "Ortho Effect" : the steric crowding of the 2,6-disubstitution pattern and the high electronegativity of the fluorine atom.

To maintain compound integrity, you must manage three competing decomposition pathways.[1]

Instability VectorPrimary TriggerMechanismCritical Threshold
Thermal Heat (>140°C)Decarboxylation (Loss of CO₂)Avoid T > 140°C; Monitor gas evolution.
Chemical Basic pH / NucleophilesSNAr (Fluorine Displacement)Keep pH < 8.[2] Avoid Alkoxides/Hydroxides.
Photolytic UV Light (<400 nm)Radical Dehalogenation Store in amber glass; Exclude light.

Module A: Preventing Thermal Decarboxylation

The Issue

Users often report "foaming" or "pressure buildup" during recrystallization or drying. This is decarboxylation .

  • The Cause: The 2,6-disubstitution (Chlorine at 6, Fluorine at 2) forces the carboxylic acid group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" weakens the C-C bond connecting the carboxyl group, making the molecule prone to losing CO₂ to form 1,3-dichloro-2-fluorobenzene.

Troubleshooting Protocol: The Thermal Ceiling

Objective: Remove solvent without triggering CO₂ loss.

  • Vacuum vs. Heat: Always prioritize high vacuum (<10 mbar) over high heat.

  • The 100°C Rule: Do not heat the bulk solid above 100°C for extended periods. The melting point is typically ~150°C (analogous to Dicamba), but decomposition often begins below the melt in the presence of trace metal impurities.

  • Solvent Selection: Avoid high-boiling solvents (e.g., DMSO, DMF) that require excessive heat to remove. Use lower-boiling azeotropes (e.g., Toluene/Ethyl Acetate) for recrystallization.

Diagnostic Diagram: Thermal & Chemical Pathways

DecompositionPathways Start 3,6-Dichloro-2-fluorobenzoic Acid Heat High Heat (>140°C) Steric Strain Start->Heat Thermal Stress Base Strong Base (OH- / OR-) Nucleophilic Attack Start->Base pH > 9 Light UV Light Radical Cleavage Start->Light Photon Absorption Decarb Product A: 1,3-Dichloro-2-fluorobenzene (CO2 Gas Evolution) Heat->Decarb Decarboxylation SNAr_Prod Product B: 3,6-Dichloro-2-hydroxybenzoic Acid (Fluorine Loss) Base->SNAr_Prod SNAr Mechanism Radical_Prod Product C: Dechlorinated/Defluorinated Byproducts Light->Radical_Prod Homolysis

Figure 1: Primary decomposition pathways. Note that Thermal and Chemical stressors lead to distinct, chemically different byproducts.

Module B: Preventing Fluorine Displacement (SNAr)

The Issue

Users attempting to dissolve the acid in NaOH or KOH often observe a yield loss or the formation of a "phenolic" impurity (3,6-dichloro-2-hydroxybenzoic acid).

The Science

This is a classic Nucleophilic Aromatic Substitution (SNAr) .

  • Why Fluorine? Contrary to standard SN1/SN2 chemistry, in SNAr, Fluorine is the best leaving group (better than Chlorine). Its high electronegativity stabilizes the intermediate Meisenheimer complex.

  • Activation: The carboxylic acid (electron-withdrawing) at position 1 and the chlorines activate the ring, making the C-F bond at position 2 highly susceptible to attack by nucleophiles (OH⁻, OMe⁻, NH₂⁻).

Troubleshooting Protocol: Safe pH Handling

Q: How do I dissolve it in water if I can't use strong base? A: Use a mild inorganic base or a non-nucleophilic organic base.

ReagentRisk LevelRecommendation
NaOH / KOH HIGH Avoid. Hydroxide is a strong nucleophile; will displace Fluorine.
Sodium Methoxide CRITICAL NEVER USE (unless synthesizing Dicamba). Will rapidly convert F → OMe.
NaHCO₃ (Bicarbonate) LOW Recommended. Weak nucleophile, sufficient pKa to deprotonate the acid.
Triethylamine / DIPEA LOW Recommended. Sterically hindered organic bases prevent nucleophilic attack.

Step-by-Step Dissolution Protocol:

  • Suspend the acid in water.

  • Slowly add saturated NaHCO₃ solution while stirring.

  • Monitor pH; stop addition once the solution clears or pH reaches 7.0–7.5 .

  • Do not exceed pH 8.0.

Module C: Photostability & Storage

The Issue

The white powder turns yellow/brown upon sitting on the benchtop.

The Fix

Halogenated aromatic rings are UV-active. Photons can cleave the C-Cl bond (homolytic fission), generating radicals that polymerize or oxidize, causing discoloration.

  • Storage Rule: Amber glass vials or aluminum foil wrapping is mandatory.

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake (which promotes hydrolysis) and radical oxidation.

Frequently Asked Questions (FAQ)

Q1: I see gas bubbles evolving when I heat my reaction mixture to 150°C. Is this boiling?

  • Diagnostic: If the solvent boiling point is <150°C, it might be boiling. However, if the solvent is high-boiling or removed, this is CO₂ evolution (Decarboxylation).

  • Action: Lower temperature immediately. Verify product identity via NMR (Look for loss of the carboxylic acid proton and appearance of a new aromatic proton).

Q2: Can I use this compound to synthesize Dicamba (3,6-dichloro-2-methoxybenzoic acid)?

  • Answer: Yes. This is the direct precursor. Reaction with Sodium Methoxide (NaOMe) in Methanol will displace the Fluorine via SNAr to yield Dicamba.

  • Warning: If this is not your intent, ensure no alcohols or alkoxides are present in basic conditions.

Q3: The 19F NMR signal disappeared after workup with 1M NaOH.

  • Diagnosis: You hydrolyzed the C-F bond. The Fluorine was released as inorganic fluoride (F⁻) into the aqueous waste, and the ring became a phenol (OH).

  • Correction: Repeat experiment using NaHCO₃ for the workup wash.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1996). Decarboxylation and Coupling Reactions of Aromatic Acids. Retrieved from [Link]

  • Organic Syntheses. (2011). Preparation of 2-Amino-3-fluorobenzoic acid. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]

Sources

improving the regioselectivity of reactions with 3,6-Dichloro-2-fluorobenzoic acid

[1]

Status: Operational Ticket Focus: Regioselectivity & Reactivity Optimization Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Executive Summary: The "Crowded Core" Challenge

Welcome to the technical support hub for 3,6-Dichloro-2-fluorobenzoic acid . This molecule is a critical scaffold in agrochemical synthesis (specifically as a precursor to Dicamba analogs) and medicinal chemistry.[1]

The Central Problem: Users most frequently encounter failure due to the 2,6-disubstitution pattern . The fluorine at C2 and chlorine at C6 create a "steric fortress" around the carboxylic acid, while simultaneously setting up a competition between nucleophilic attacks at C2 (Fluorine displacement) and C6 (Chlorine displacement).

This guide deconstructs these issues into three solvable modules.

Module 1: Optimizing SNAr Regioselectivity

Goal: Selective displacement of the C2-Fluorine (typically with alkoxides or amines) without touching the C3/C6 Chlorines.[1]

The Mechanism

The C2-Fluorine is the most electrophilic site due to the Ortho-Effect :

  • Inductive Activation: The -COOH (or -COO⁻) and -Cl groups withdraw electron density.[1]

  • Meisenheimer Stability: Fluorine is highly electronegative, stabilizing the negative charge in the transition state (Meisenheimer complex) more effectively than chlorine.

  • Leaving Group Ability: In SNAr, F⁻ is a superior leaving group to Cl⁻ because the rate-determining step is the nucleophilic attack, not the bond breaking.

Troubleshooting Guide: SNAr Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis Competition: Trace water competes with your nucleophile (RO⁻).[1]Dry System: Use anhydrous solvents (<50 ppm H₂O).[1] Switch from MeOH to DMSO/DMF to accelerate the reaction (dipolar aprotic effect).[1]
De-carboxylation Thermal Stress: Reaction temperature >140°C in basic media.[1]Temp Control: Maintain T < 100°C. If higher T is needed, esterify the acid first to stabilize the ring.
Side Product (C6-Sub) "Hard" Nucleophile Overload: Excess strong base attacks the C6-Cl.[1]Stoichiometry: Limit nucleophile to 2.1 equivalents (1 eq for -COOH deprotonation, 1.1 eq for SNAr).
Visual Logic: SNAr Decision Tree

Use this logic flow to select reaction conditions.

SNAr_LogicStartTarget: C2-Fluorine DisplacementSubstrateSubstrate Form?Start->SubstrateFreeAcidFree Acid (COOH)Substrate->FreeAcidHigh Stability ReqdEsterEster/Amide (COOR)Substrate->EsterStd ConditionsPathARoute A: 2.2 eq Base(1 eq sacrifices for COOH)FreeAcid->PathAPathBRoute B: 1.1 eq Base(Mild conditions)Ester->PathBBaseChoiceBase SelectionSolventSolvent ChoiceBaseChoice->SolventResultProduct: 3,6-Dichloro-2-substituted-benzoateSolvent->ResultDMSO/DMF (Fast)MeOH/THF (Slow but cleaner)PathA->BaseChoiceStrong Nucleophile(e.g., NaOMe)PathB->BaseChoiceWeak/Strong Nucleophile

Caption: Decision matrix for nucleophilic aromatic substitution on 3,6-dichloro-2-fluorobenzoic acid.

Module 2: Overcoming Steric Hindrance (Esterification/Amidation)

Goal: Functionalizing the Carboxylic Acid (-COOH) despite the blocking 2,6-halogens.

The Problem: The "Acylium" Blockade

Standard Fischer esterification (Acid + Alcohol + H₂SO₄) fails because the tetrahedral intermediate cannot form easily due to the bulk of the C2-F and C6-Cl.[1] You must use an activated acyl chloride intermediate.[1]

Standard Operating Procedure: The Vilsmeier Activation

Do not use thionyl chloride (SOCl₂) neat.[1] It will be too slow.

Reagents:

  • Substrate: 1.0 eq

  • Oxalyl Chloride: 1.2 eq (Gentler than SOCl₂, produces gases CO/CO₂ driving eq).[1]

  • Catalyst: DMF (Dimethylformamide) - CRITICAL .[1]

  • Solvent: DCM or Toluene (Anhydrous).[1]

Protocol:

  • Dissolve substrate in anhydrous DCM.[1]

  • Add catalytic DMF (3-5 drops).[1]

  • Add Oxalyl Chloride dropwise at 0°C (Gas evolution will be vigorous).

  • Allow to warm to Room Temp (RT) and stir for 2 hours.

  • Checkpoint: Aliquot 50µL into MeOH. Check TLC/LCMS.[1] If it converts to Methyl Ester instantly, the Acid Chloride is formed.

  • Evaporate solvent (remove excess Oxalyl Chloride).[1]

  • Redissolve in fresh solvent and add your Nucleophile (Amine/Alcohol) + Base (Pyridine/TEA).[1]

Why DMF? (The Mechanism)

DMF reacts with Oxalyl Chloride to form the Vilsmeier Reagent (Chloroiminium ion) . This species is far more electrophilic than Oxalyl Chloride alone and is small enough to penetrate the sterically crowded 2,6-pocket to activate the carboxylic acid.

Module 3: Advanced Functionalization (Lithiation)

Goal: Regioselective modification of the ring via Lithium-Halogen Exchange.[1][2][3]

Warning: This substrate is prone to Benzyne Formation .[1] If you treat the 2-Fluoro-3-Chloro system with n-BuLi at high temps (>-60°C), Lithium-Halogen exchange at C3 followed by elimination of LiF generates a benzyne intermediate, leading to polymerization or "tars."[1]

Regioselectivity Map
PositionReactivity ModeTrigger Reagent
C1 (COOH) Deprotonation1st eq. of Base (n-BuLi/LDA)
C2 (F) Directing Group Directs Lithiation to C3 (Ortho-lithiation)
C3 (Cl) Li-Hal Exchange n-BuLi (Fast exchange due to F-activation)
C6 (Cl) Chelation Control n-BuLi (If COOH is protected as Oxazoline)
Experimental Workflow: C3-Functionalization

To swap the C3-Chlorine for an electrophile (E⁺):

  • Protect: Convert COOH to a bulky amide or oxazoline (prevents C1 interference).

  • Cool: Cool THF solution to -78°C (Critical to stop benzyne formation).

  • Exchange: Add n-BuLi (1.1 eq). The C3-Cl exchanges preferentially over C6-Cl because C3 is flanked by the highly electronegative Fluorine (inductive effect weakens C-Cl bond).[1]

  • Quench: Add Electrophile (e.g., DMF, I₂, CO₂) at -78°C.

Lithiation_RiskSubstrate3,6-Cl2-2-F-Benzoic AcidTempHighTemp > -60°CSubstrate->TempHighTempLowTemp < -78°CSubstrate->TempLowBenzyneBenzyne Formation(Uncontrolled Polymerization)TempHigh->BenzyneElimination of LiFLiSpeciesStable Aryl-Lithium(At C3 Position)TempLow->LiSpeciesLi-Cl ExchangeProductClean C3-Substituted ProductLiSpecies->Product+ Electrophile

Caption: Temperature dependence of lithiation outcomes. High temperatures lead to benzyne decomposition.

Frequently Asked Questions (FAQs)

Q: Can I use acid-catalyzed esterification (MeOH/H₂SO₄) if I reflux for 48 hours? A: Not recommended. While you might achieve ~50% conversion, the harsh conditions often lead to degradation or decarboxylation. The Acyl Chloride method (Module 2) is quantitatively superior and faster.

Q: My SNAr reaction yielded a mixture of products. Why? A: You likely used an excess of base.[1] The 3,6-dichloro-2-fluorobenzoic acid has three electrophilic sites.

  • Site 1: C2-F (Most reactive)[1]

  • Site 2: C6-Cl (Activated by ortho-COOH)[1]

  • Site 3: C3-Cl (Least reactive) Strict stoichiometry (2.0 - 2.1 eq of nucleophile) ensures you stop after the C2-F displacement.[1]

Q: How do I remove unreacted 3,6-dichloro-2-fluorobenzoic acid from my product? A: Exploiting the acidity difference is difficult if your product is also an acid (like Dicamba).[1]

  • Protocol: Convert the crude mixture to the Methyl Ester. The unreacted starting material (with F) and the product (with OMe) will have significantly different R_f values on Silica Gel, allowing easy chromatographic separation.

References

  • Dicamba Synthesis & SNAr Selectivity

    • Title: Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid.[1][4][5][6]

    • Source: U.S. Patent 3,013,054 & Modern Process Improvements (e.g., US20190119189A1).[1]

    • Context: Defines the industrial standard for C2-F displacement using sodium methoxide.
    • URL:[1]

  • Steric Hindrance in Benzoic Acids

    • Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives.[1][7]

    • Source:Biological and Pharmaceutical Bulletin, 2007.
    • Context: Explains the "Ortho Effect" and the twisting of the carboxyl group out of plane, necessitating activ
    • URL:[1]

  • Lithium-Halogen Exchange Mechanisms

    • Title: The Mechanism of Lithium–Halogen Exchange.[8][9]

    • Source:Macmillan Group Meetings (Princeton) / Organometallics.[1]

    • Context: detailed mechanistic insight into why C3-Cl (flanked by F) exchanges faster than C6-Cl.
    • URL:[1]

catalyst selection for 3,6-Dichloro-2-fluorobenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Technical Guide: Catalyst Selection & Troubleshooting for 3,6-Dichloro-2-fluorobenzoic Acid Couplings

Executive Summary

This guide addresses the unique reactivity profile of 3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) . This scaffold presents a "tri-orthogonal" reactivity challenge:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-carboxylate electron-withdrawing group (EWG).

  • C3-Chlorine: The kinetically favored site for Transition Metal (TM) cross-coupling (sterically accessible).

  • C6-Chlorine: The thermodynamically and sterically challenged site (ortho-carboxylate hindrance).

Successful functionalization requires precise catalyst selection to distinguish between these sites and prevent catalyst poisoning by the free carboxylic acid.

Part 1: Troubleshooting & FAQs

Q1: Why is my Suzuki coupling yielding the C2-substituted product instead of the biaryl?

Diagnosis: You are likely observing SNAr competition . Mechanism: The ortho-carboxylic acid moiety strongly withdraws electron density from the C2 position, making the C-F bond highly susceptible to nucleophilic attack by bases (e.g., hydroxides, alkoxides) or even nucleophilic coupling partners. Solution:

  • Base Selection: Switch from nucleophilic bases (NaOH, NaOEt) to non-nucleophilic, bulky inorganic bases like K₃PO₄ or Cs₂CO₃ .

  • Solvent System: Avoid protic solvents (MeOH, EtOH) or wet solvents which promote SNAr with hydroxide. Use anhydrous 1,4-Dioxane or Toluene .

  • Catalyst: Increase the rate of Oxidative Addition (OA) at the C-Cl bond to outcompete the SNAr background reaction. Use rapid-OA precatalysts like Pd(t-Bu₃P)₂ or XPhos Pd G4 .

Q2: I am seeing zero conversion in my cross-coupling reactions. Is the catalyst dead?

Diagnosis: The free carboxylic acid is likely poisoning the catalyst via saturation of coordination sites . Mechanism: Carboxylates (R-COO⁻) can bind tightly to Palladium(II) intermediates, forming unreactive "ate" complexes or bridging species that arrest the catalytic cycle. Solution:

  • Protocol A (Protection): Convert the acid to a methyl or tert-butyl ester prior to coupling. This eliminates catalyst poisoning and steric bulk at C6/C2.

  • Protocol B (Salt Formation): If you must couple the free acid, use 3.0 equivalents of base . The first equivalent deprotonates the acid; the remaining equivalents facilitate the coupling.

  • Ligand Switch: Use biaryl phosphine ligands (e.g., SPhos , RuPhos ) which create a protective steric pocket around the Pd center, preventing carboxylate inhibition.

Q3: How do I selectively couple the C6-Chlorine (the "internal" chloride)?

Diagnosis: This is the most challenging transformation due to extreme steric hindrance from the ortho-carboxylate. Solution: Standard ligands will fail here. You need ligands that are small enough to enter the pocket OR ligands that facilitate "directed" insertion.

  • Recommended System: Pd(OAc)₂ + P(t-Bu)₃ (1:2 ratio) or PEPPSI-IPr (NHC ligand).

  • Alternative: Use a Directing Group (DG) strategy. Convert the acid to an amide (e.g., 8-aminoquinoline) to direct the Pd specifically to the C6 position via chelation-assisted oxidative addition.

Part 2: Catalyst Selection Matrix

Desired TransformationTarget SitePrimary ChallengeRecommended Catalyst SystemBase / Additive
Standard Cross-Coupling C3-Cl Selectivity over C6; SNAr at C2Pd(OAc)₂ / XPhos or XPhos Pd G4 K₃PO₄ (anhydrous)
Hindered Coupling C6-Cl Extreme Steric HindrancePd(P(t-Bu)₃)₂ or PEPPSI-IPr Cs₂CO₃ / 120°C
Heteroatom Coupling C2-F SNAr (No Metal needed)None (Thermal) K₂CO₃ / DMSO
C-N Coupling (Amination) C3-Cl Catalyst DeactivationBrettPhos Pd G4 NaOtBu (if ester) / LHMDS

Part 3: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways based on reagent selection.

ReactivityMap cluster_legend Reactivity Drivers Start 3,6-Dichloro-2-fluorobenzoic Acid SNAr C2-Substitution (S_NAr) (Ether/Amine Formation) Start->SNAr Nucleophiles (ROH/RNH2) Base, Heat, No Pd C3_Couple C3-Arylation (Suzuki) (Kinetic Product) Start->C3_Couple Pd-XPhos / Pd-SPhos Boronic Acid, K3PO4 C6_Couple C6-Arylation (Thermodynamic/Directed) Start->C6_Couple Pd-PEPPSI / P(t-Bu)3 Forcing Conditions Text1 C2-F: Activated by ortho-COOH Text2 C3-Cl: Sterically Accessible Text3 C6-Cl: Sterically Blocked

Figure 1: Reactivity map showing the three orthogonal reaction vectors for the scaffold.

Part 4: Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Targeting the accessible chloride while preserving the C2-F and C6-Cl.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 3,6-Dichloro-2-fluorobenzoic acid (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • XPhos Pd G4 (2.0 mol%) – High activity precatalyst prevents induction period.

    • K₃PO₄ (3.0 equiv) – Anhydrous, finely ground.

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Acidify with 1M HCl to pH 3 (to recover the free acid product), extract with EtOAc, and purify via reverse-phase chromatography (C18).

    • Note: If using the methyl ester substrate, standard silica chromatography is sufficient.

Protocol B: C2-Selective SNAr (Dicamba Analog Synthesis)

Displacing the fluorine without metal catalysis.

  • Reagents: Dissolve 3,6-Dichloro-2-fluorobenzoic acid (1.0 equiv) in DMSO or NMP .

  • Nucleophile: Add the alcohol (e.g., Methanol) or Amine (1.5 equiv).

  • Base: Add K₂CO₃ (2.5 equiv).

  • Conditions: Heat to 100°C for 6 hours.

    • Monitoring: Watch for the disappearance of the F-19 NMR signal (-115 ppm range).

  • Purification: Dilute with water, wash with DCM (removes neutrals), then acidify the aqueous layer to precipitate the product.

Part 5: Decision Logic for Catalyst Selection

Use this logic flow to determine the exact catalyst system for your specific derivative.

DecisionTree Root Start: 3,6-Dichloro-2-fluorobenzoic acid Q1 Is the COOH protected (Ester)? Root->Q1 Yes_Prot Substrate: Ester Q1->Yes_Prot Yes No_Prot Substrate: Free Acid Q1->No_Prot No Q2 Target Position? Yes_Prot->Q2 Sol_Acid CRITICAL STEP: Add 3.0 eq Base or Convert to Ester first No_Prot->Sol_Acid C3 Target: C3-Cl Q2->C3 C6 Target: C6-Cl Q2->C6 C2 Target: C2-F Q2->C2 Sol_C3 Use: Pd(OAc)2 + XPhos Base: K3PO4 Solvent: THF/Water C3->Sol_C3 Sol_C6 Use: Pd-PEPPSI-IPr Base: Cs2CO3 Solvent: Dioxane (120°C) C6->Sol_C6 Sol_SNAr NO PALLADIUM Use: K2CO3 + Nucleophile Solvent: DMSO C2->Sol_SNAr Sol_Acid->Q2

Figure 2: Decision tree for selecting reaction conditions based on substrate protection and regioselectivity goals.

References

  • Site-Selective Cross-Coupling Principles

    • Mechanistic insight into steric vs.
    • Source:

  • Ligand Effects in Suzuki Coupling

    • Use of Dialkylbiaryl phosphines (XPhos, SPhos) for hindered chlorides.
    • Source:

  • Dicamba (Analog)

    • Background on the reactivity of 3,6-dichloro-2-methoxybenzoic acid and its precursors.
    • Source:

  • General Properties of Fluorobenzoic Acids

    • Physical properties and handling of the 3,6-dichloro-2-fluoro scaffold.
    • Source:

Technical Support Center: Managing Exothermic Reactions with 3,6-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,6-Dichloro-2-fluorobenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potentially exothermic reactions involving this compound. The information herein is synthesized from established chemical principles and safety protocols for related halogenated aromatic compounds.

Introduction: Understanding the Thermal Risks

3,6-Dichloro-2-fluorobenzoic acid is a valuable building block in pharmaceutical and materials science synthesis. Its reactivity, which makes it a useful intermediate, also presents potential thermal hazards. The electron-withdrawing nature of the chlorine and fluorine substituents can influence the reactivity of the aromatic ring and the carboxylic acid group, potentially leading to highly exothermic conditions in common synthetic transformations.

This guide will focus on three key reaction classes known for their exothermic potential where 3,6-Dichloro-2-fluorobenzoic acid may be used:

  • Nitration: An electrophilic aromatic substitution to introduce a nitro group.

  • Amidation: Conversion of the carboxylic acid to an amide.

  • Grignard Reactions: Reactions involving the formation or use of an organomagnesium reagent.

For each of these, we will explore the causes of exothermic events, provide troubleshooting guidance, and outline emergency procedures.

Section 1: Nitration Reactions

Nitration of aromatic compounds is a notoriously exothermic process.[1] The reaction of 3,6-Dichloro-2-fluorobenzoic acid with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, requires careful control to prevent thermal runaway.[2][3]

Frequently Asked Questions (FAQs) - Nitration

Q1: What are the primary causes of a nitration reaction with 3,6-Dichloro-2-fluorobenzoic acid becoming uncontrollable?

A1: Several factors can lead to a loss of temperature control:

  • Rate of Reagent Addition: Adding the nitrating mixture too quickly can generate heat faster than the cooling system can dissipate it.[2]

  • Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction is a common cause of thermal runaway.

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the concentration of reagents is high, leading to a rapid, localized exotherm that can initiate a bulk runaway reaction.[2]

  • Incorrect Reagent Concentration or Ratio: Using a more concentrated nitrating mixture than specified can significantly increase the reaction rate and heat output.[2]

  • Substrate Purity: Impurities in the 3,6-Dichloro-2-fluorobenzoic acid could potentially catalyze side reactions.

Q2: I've noticed the reaction mixture turning dark brown or black. What does this indicate?

A2: A dark coloration or "charring" is a sign of decomposition and uncontrolled side reactions, likely due to excessive temperature.[2] This indicates that the reaction is not proceeding as expected and immediate corrective action should be taken.

Q3: What are the expected byproducts of an uncontrolled nitration of a dichlorobenzoic acid?

A3: Besides the desired mononitrated product, uncontrolled conditions can lead to the formation of dinitrated products, oxidative degradation of the aromatic ring, and the generation of nitrogen oxides (NOx), which are toxic gases.[4]

Troubleshooting Guide - Nitration
Issue Potential Cause(s) Recommended Action(s)
Rapid, unexpected temperature rise - Reagent addition is too fast.- Cooling system is failing or inadequate.- Ineffective stirring.- Immediately stop the addition of the nitrating agent.- Increase cooling to the maximum capacity.- If the temperature continues to rise, proceed to the emergency quenching protocol.
Reaction mixture is darkening significantly - Localized overheating due to poor mixing.- Bulk reaction temperature is too high.- Stop reagent addition.- Ensure the stirrer is functioning correctly and at an appropriate speed.- Lower the temperature of the cooling bath.
No reaction initiation after adding a small amount of nitrating agent - Low reaction temperature.- Impure starting materials.- Ensure the reaction temperature is at the specified initiation temperature.- Consider a very slight, controlled increase in temperature.- If no initiation occurs, it may be safer to quench the reaction and re-evaluate the starting materials and conditions.
Experimental Protocol: Controlled Nitration of a Dichlorobenzoic Acid Derivative (Analogous)

This protocol is based on established procedures for the nitration of dichlorobenzoic acids and should be adapted and optimized for 3,6-Dichloro-2-fluorobenzoic acid with appropriate risk assessment.[5][6]

  • Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel for reagent addition, and a nitrogen inlet is required. The reactor should be connected to a cooling circulator.

  • Charging the Reactor: Charge the reactor with 3,6-Dichloro-2-fluorobenzoic acid and concentrated sulfuric acid.

  • Cooling: Cool the mixture to the desired reaction temperature (typically between 0°C and 10°C).

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the reactor via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed the set point.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding the reaction mixture to a mixture of ice and water with vigorous stirring.

  • Work-up: The precipitated product can then be filtered, washed with water until the washings are neutral, and dried.

Visualization: Nitration Workflow

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_troubleshooting Troubleshooting start Start charge_acid Charge Reactor with 3,6-Dichloro-2-fluorobenzoic acid and Sulfuric Acid start->charge_acid cool_reactor Cool Reactor to 0-10°C charge_acid->cool_reactor add_nitrating_mix Slow, Dropwise Addition of Nitrating Mix cool_reactor->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO3 + H2SO4) in Ice Bath prep_nitrating_mix->add_nitrating_mix monitor_temp Maintain Temperature < 10°C add_nitrating_mix->monitor_temp monitor_reaction Monitor by TLC/HPLC add_nitrating_mix->monitor_reaction monitor_temp->add_nitrating_mix temp_rise Rapid Temperature Rise? monitor_temp->temp_rise reaction_complete Reaction Complete monitor_reaction->reaction_complete quench Quench on Ice/Water reaction_complete->quench filter_product Filter Product quench->filter_product wash_product Wash with Water filter_product->wash_product dry_product Dry Product wash_product->dry_product end End dry_product->end temp_rise->add_nitrating_mix No emergency_quench EMERGENCY QUENCH temp_rise->emergency_quench Yes

Caption: Controlled nitration workflow with troubleshooting checkpoint.

Section 2: Amidation Reactions

The conversion of 3,6-Dichloro-2-fluorobenzoic acid to an amide typically involves activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine. The activation step, particularly with reagents like thionyl chloride or oxalyl chloride, can be exothermic and produce hazardous byproducts.

Frequently Asked Questions (FAQs) - Amidation

Q1: My reaction to form the acyl chloride of 3,6-Dichloro-2-fluorobenzoic acid is producing a lot of gas and the temperature is increasing rapidly. Is this normal?

A1: The reaction of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is expected to be exothermic and evolve gas (SO₂ and HCl, or CO, CO₂, and HCl, respectively). However, a rapid, uncontrolled temperature rise and vigorous gas evolution suggest the addition rate of the chlorinating agent is too high or the initial temperature is excessive.

Q2: What are the risks associated with the byproducts of acyl chloride formation?

A2: The gaseous byproducts are corrosive and toxic. Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are respiratory irritants. Carbon monoxide (CO) is highly toxic. It is crucial to perform these reactions in a well-ventilated fume hood and to scrub the off-gases through a basic solution.

Q3: Can the amidation step (reaction of the acyl chloride with an amine) also be exothermic?

A3: Yes, the reaction of an acyl chloride with an amine is generally a rapid and exothermic process. The rate and exothermicity will depend on the nucleophilicity of the amine.

Troubleshooting Guide - Amidation
Issue Potential Cause(s) Recommended Action(s)
Violent gas evolution during acyl chloride formation - Addition of chlorinating agent is too fast.- Reaction temperature is too high.- Stop the addition of the chlorinating agent immediately.- Apply cooling to the reaction vessel.- Ensure the off-gas is being safely vented and scrubbed.
Solidification of the reaction mixture during amidation - The product amide or its hydrochloride salt is insoluble in the reaction solvent.- Add more solvent to the reaction mixture.- If the product is a hydrochloride salt, the addition of a non-nucleophilic base can liberate the free amide, which may be more soluble.
Low yield of amide - The acyl chloride was not fully formed.- The amine is not sufficiently reactive.- The acyl chloride has degraded due to moisture.- Ensure complete conversion to the acyl chloride before adding the amine.- Consider using a more nucleophilic amine or adding a catalyst.- Ensure all reagents and solvents are anhydrous.
Visualization: Amidation Decision Tree

AmidationDecisionTree start Start Amidation of 3,6-Dichloro-2-fluorobenzoic acid activation Activate Carboxylic Acid (e.g., with SOCl2) start->activation activation_control Controlled Exotherm? activation->activation_control amine_addition Add Amine amine_reaction_control Controlled Reaction? amine_addition->amine_reaction_control workup Work-up and Purification end Final Amide Product workup->end activation_control->amine_addition Yes runaway_activation Runaway during Activation: - Stop addition - Cool reaction - Vent off-gas safely activation_control->runaway_activation No amine_reaction_control->workup Yes runaway_amidation Runaway during Amidation: - Stop addition - Cool reaction - Consider quenching amine_reaction_control->runaway_amidation No

Caption: Decision tree for managing amidation reactions.

Section 3: Grignard Reactions

While the formation of a Grignard reagent from 3,6-Dichloro-2-fluorobenzoic acid itself is not feasible due to the acidic proton, this compound may be used to quench a Grignard reagent in the synthesis of a ketone. The formation of Grignard reagents from corresponding aryl halides is known to be exothermic, and the subsequent reaction with an electrophile can also release significant heat.[7]

Frequently Asked Questions (FAQs) - Grignard Reactions

Q1: Why is the initiation of a Grignard reaction often difficult, and how does this relate to exotherms?

A1: Grignard reactions have an induction period, as the reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide.[7] This can lead to a dangerous situation where a large amount of the alkyl halide is added before the reaction initiates. Once it starts, the reaction can proceed very rapidly, leading to a sudden and potentially uncontrollable exotherm.

Q2: What happens if my Grignard reaction gets too hot?

A2: Excessive temperatures can lead to side reactions, such as Wurtz coupling, which reduces the yield of the desired Grignard reagent. In extreme cases, the solvent (often diethyl ether or THF) can boil vigorously, leading to a dangerous pressure buildup in a closed system.

Q3: I am quenching a Grignard reagent with a derivative of 3,6-Dichloro-2-fluorobenzoic acid. What are the thermal risks?

A3: The reaction of a Grignard reagent with a carboxylic acid derivative is typically very fast and exothermic. The addition of the acid derivative to the Grignard solution should be done slowly and with efficient cooling to maintain control.

Troubleshooting Guide - Grignard Reactions
Issue Potential Cause(s) Recommended Action(s)
Grignard reaction will not initiate - Magnesium is passivated.- Reagents or glassware are not dry.- Low reaction temperature.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.- Ensure all glassware is oven-dried and reagents are anhydrous.- Gentle warming may be required for initiation, but be prepared for a rapid exotherm once the reaction starts.
Reaction becomes too vigorous after initiation - Too much alkyl halide was added before initiation.- Inadequate cooling.- Immediately immerse the flask in an ice bath.- If necessary, remove the dropping funnel to reduce pressure.- Be prepared to add more cold solvent to moderate the reaction.
Low yield of the desired product after quenching with the benzoic acid derivative - Incomplete formation of the Grignard reagent.- The Grignard reagent has decomposed.- The benzoic acid derivative was added too quickly, causing side reactions.- Confirm the concentration of the Grignard reagent before use.- Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).- Add the electrophile slowly at a low temperature.

Section 4: Emergency Procedures for Thermal Runaway

In the event of a thermal runaway, a pre-planned emergency response is critical.[8]

Immediate Steps:
  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Maximize Cooling: Increase the cooling to its maximum capacity.

  • Remove Heating: If a heating mantle is in use, remove it immediately.

  • Ensure Ventilation: Confirm that the fume hood sash is at the correct height to provide adequate ventilation while also offering a physical barrier.

Quenching a Runaway Reaction

If the temperature continues to rise uncontrollably after the immediate steps are taken, quenching the reaction may be necessary. The choice of quenching agent depends on the reaction.

Reaction Type Recommended Quenching Agent Procedure
Nitration Cold water or a large volume of an inert, high-boiling point solvent.Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Be aware that the initial addition may cause a rapid release of gas.
Amidation (Acyl Chloride Formation) A high-boiling point, inert solvent like toluene or xylene.Add the solvent to dilute the reactants and absorb heat. Avoid water or alcohols as they will react exothermically with the chlorinating agent and acyl chloride.
Grignard Reaction A solution of a weak acid (e.g., ammonium chloride) in water.Slowly add the quenching solution. The reaction with water is exothermic, so this should be done with extreme caution and with adequate cooling.

IMPORTANT: Never add a quenching agent that can react exothermically with the reactants. Always have a pre-prepared quenching solution ready before starting a potentially hazardous reaction.

Visualization: Emergency Response Flowchart

EmergencyResponse start Thermal Runaway Detected alert Alert Personnel start->alert stop_reagents Stop Reagent Addition alert->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling remove_heat Remove Heating Source max_cooling->remove_heat check_ventilation Ensure Proper Ventilation remove_heat->check_ventilation assess Temperature Still Rising? check_ventilation->assess quench Initiate Quenching Protocol assess->quench Yes stable Reaction Stabilized assess->stable No evacuate Evacuate Area and Contact Emergency Response quench->evacuate

Caption: Emergency response flowchart for a thermal runaway event.

Section 5: Material Compatibility

When working with 3,6-Dichloro-2-fluorobenzoic acid and the strong acids or reactive organometallics often used in its transformations, it is crucial to select appropriate materials for your reaction setup.

Material Compatibility with Strong Acids (e.g., H₂SO₄, HNO₃) Compatibility with Organometallics (e.g., Grignard Reagents) Notes
Borosilicate Glass (e.g., Pyrex®) ExcellentExcellentStandard material for most laboratory glassware.
Stainless Steel (316L) Good to Fair (risk of corrosion with some acids)ExcellentOften used for larger scale reactors.
Teflon® (PTFE) ExcellentExcellentCommonly used for stir bars, gaskets, and tubing.
Polypropylene Fair (can be attacked by strong oxidizing acids)GoodNot recommended for reactions with concentrated acids.
Elastomers (e.g., Viton®, Kalrez®) Varies significantly. Check specific compatibility charts.Varies. Swelling can be an issue.Choose o-rings and gaskets carefully.

References

  • Li, S., Zhang, X., Jia, D., Wang, Q., Jin, N., & Zhao, Y. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. [Link]

  • Zhang, Z., Sheng, L., Zhang, H., & Fu, L. (2023). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. Request PDF. [Link]

  • US3819680A - Nitration of benzoic acid esters.
  • Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. [Link]

  • Gu, X., & Li, J. (2022). Early warning of thermal runaway based on state of safety for lithium-ion batteries. PDF. [Link]

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • 18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Mitigating Thermal Runaway in Lithium Metal Batteries With Flame‐Retardant Magnesium Hydroxide Nanocomposite Gel Electrolytes. ResearchGate. [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Request PDF. [Link]

  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. PubMed. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). AZoM. [Link]

  • CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes. RSC Publishing. [Link]

  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 3,6-Dichloro-2-fluorobenzoic Acid (DCFBA) Isolation & Purification

[1]

Case ID: DCFBA-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Physicochemical Profile & Solubility Matrix

Before initiating any work-up, verify your system parameters against the reference data below. 3,6-Dichloro-2-fluorobenzoic acid (DCFBA) is a highly functionalized scaffold; its specific substitution pattern (di-ortho halo) drastically alters its behavior compared to standard benzoic acid.[1]

Key Physicochemical Data

PropertyValue / CharacteristicTechnical Note
Molecular Formula

MW: 208.99 g/mol
Acid Dissociation (

)
~1.8 – 2.2 (Est.)[1][2]Significantly more acidic than benzoic acid (

) due to ortho-F/Cl electron withdrawal.[1]
Appearance White to off-white crystalline solidCrude material often appears as a tan/orange semi-solid due to trace oligomers.[1]
Melting Point 134–136 °CSharp melting point indicates high purity; broad range suggests isomeric contamination.[1]
Solubility (Aq. Base) High (

)
Forms stable carboxylate salts with

,

,

.[1]
Solubility (Organic) High (EtOAc, DCM, MTBE)Highly soluble in chlorinated solvents; moderately soluble in Toluene.[1]
Senior Scientist Note: The "Activated Fluorine" Risk

WARNING: The fluorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the electron-withdrawing carboxylic acid and flanked by a chlorine.
  • Avoid: Prolonged exposure to strong nucleophiles (e.g., hydroxide, alkoxides) at high temperatures (

    
    ).[1] This will hydrolyze the C–F bond, converting your product to 3,6-dichloro-2-hydroxybenzoic acid.
    
  • Recommendation: Perform alkaline extractions with cold

    
     or dilute 
    
    
    and minimize contact time.[1]

Standard Operating Procedure (SOP): Acid-Base Isolation

This protocol is designed to separate DCFBA from non-acidic impurities (unreacted starting materials) and inorganic salts (from Halex reactions).[1]

Phase 1: The Extraction Logic

WorkupLogicStartCrude Reaction Mixture(Organic Solvent + DCFBA)BaseWashAdd sat. NaHCO3 (aq)pH ~8.5Start->BaseWashPartitioningPhaseSepPhase SeparationBaseWash->PhaseSepOrgLayerOrganic Layer(Contains Non-Acidic Impurities)PhaseSep->OrgLayerTop Phase*AqLayerAqueous Layer(Contains DCFBA Carboxylate)PhaseSep->AqLayerBottom Phase*WasteOrganic WasteOrgLayer->WasteDiscard (or recover SM)AcidifyAcidify with HCl to pH < 1(Precipitation)AqLayer->AcidifyProtonationFilterFiltration & Wash(Cold Water)Acidify->FilterIsolationFinalPure DCFBA SolidFilter->Final

Figure 1: Logic flow for the Acid-Base purification of DCFBA. Note: Phase position depends on solvent density.

Phase 2: Step-by-Step Protocol

Materials:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • 6N Hydrochloric Acid (HCl)[1]

  • Brine[1]

Steps:

  • Dissolution: Dissolve the crude residue in EtOAc (

    
     of crude). If the reaction was done in DMSO/DMF, dilute with water (
    
    
    ) and extract into EtOAc first to remove the polar solvent.
  • Base Extraction (The Critical Step):

    • Extract the organic phase with saturated

      
       (
      
      
      ).[1]
    • Technical Tip:

      
       is preferred over 
      
      
      to prevent defluorination.[1]
    • Keep the Aqueous Layer. The product is now a water-soluble carboxylate salt.

  • Organic Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained non-acidic impurities.[1] Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous layer to

      
       (ice bath).
      
    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH:

      
      . (Due to the low 
      
      
      of ~2.0, you must drive the pH very low to ensure full protonation and maximum yield).
  • Isolation:

    • The product should precipitate as a white solid.[1]

    • Filter via vacuum filtration.[1]

    • Wash the cake with cold water (

      
      ) to remove inorganic salts (NaCl).[1]
      
    • Dry in a vacuum oven at

      
       overnight.
      

Troubleshooting & FAQs

Ticket #1: "My product is oiling out instead of crystallizing upon acidification."

Diagnosis: This is common for poly-halogenated benzoic acids.[1] The "oil" is likely a supercooled liquid form of the product mixed with water or trace solvents. Resolution:

  • Seed it: Add a tiny crystal of pure DCFBA if available.[1]

  • Scratch: Use a glass rod to scratch the side of the flask vigorously; the friction induces nucleation.[1]

  • The "Re-extract" Method (Fail-safe):

    • Do not try to filter the oil.[1]

    • Extract the acidified aqueous mixture (oil + water) back into DCM.[1]

    • Dry the DCM layer over

      
      .[1]
      
    • Evaporate the solvent.[1][3] The residue will likely solidify upon standing.[1] Recrystallize from Hexane/Toluene if needed.[1]

Ticket #2: "I have a persistent emulsion during the extraction."

Diagnosis: Chlorinated aromatics have high densities, often close to that of the aqueous salt solutions, preventing clean phase separation. Resolution Decision Tree:

EmulsionFixStartEmulsion DetectedCheckpHCheck pHStart->CheckpHFilterFilter through CeliteCheckpH->FilterSolid particulates present?SaltAdd Solid NaClCheckpH->SaltNo solids?TimeWait 20 minsSalt->Time

Figure 2: Rapid decision tree for breaking emulsions.

  • Action: Add solid NaCl to the aqueous layer.[1] This increases the density difference between the water and the organic layer (salting out).

  • Action: Filter the entire biphasic mixture through a pad of Celite. Fine suspended solids often stabilize emulsions.[1]

Ticket #3: "Low yield after acidification."

Diagnosis: The product is likely still soluble in the water because the pH isn't low enough, or the volume of water is too high. Resolution:

  • Check pH: Ensure pH is distinctly acidic (pH 1). Use a pH meter, not just paper, as high salt concentrations can affect paper readings.[1]

  • Salting Out: Saturate the acidified aqueous solution with NaCl. This drastically reduces the solubility of organic acids in water.[1]

  • Back-Extraction: If precipitation is poor, extract the acidic aqueous layer with EtOAc (

    
    ).[1] Combine organics, dry, and evaporate.[1]
    

Advanced Purification: Crystallization

If the acid-base work-up yields off-white or chemically impure material (e.g., isomer contamination), use recrystallization.

Recommended Solvent Systems:

  • Toluene/Heptane: Dissolve in hot Toluene (

    
    ), add Heptane dropwise until cloudy, cool slowly.
    
    • Best for: Removing non-polar impurities.[1]

  • Water/Ethanol: Dissolve in minimum hot Ethanol, add hot water until cloudy.

    • Best for: Removing inorganic salts and polar tars.[1]

References

  • Physicochemical Data & Synthesis Context

    • Source: PubChem Compound Summary for CID 302931 (3-chloro-2-fluorobenzoic acid - analog reference for acidity/solubility properties).[1]

    • URL:[1]

    • Note: While specific data for the 3,6-dichloro analog is proprietary in many contexts, the solubility and acidity trends follow established substituent effects for ortho-halogen
  • Synthesis & Purification of Fluorinated Benzoic Acids

    • Source: "Process for preparation of 2,4,6-trifluorobenzoic acid" (WO2021156893A1).[1]

    • URL:[1]

    • Relevance: Describes the critical handling of poly-fluorinated/chlorinated benzoic acids, specifically the acidification and filtration protocols to avoid defluorin
  • Work-up of Halogenated Benzoic Acids (General Protocol)

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 299 (1943); Vol. 12, p. 40 (1932).[1] "2-Chlorobenzoic Acid".[1][4]

    • URL:[1]

    • Relevance: Establishes the standard acid-base extraction methodology for ortho-chlorin
  • Dicamba Intermediate Synthesis (3,6-Dichloro-2-hydroxybenzoic acid)

    • Source: CN103012123A "Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid".[1]

    • URL:[1]

    • Relevance: Highlights the synthesis pathway and the stability of the 3,6-dichloro-2-substituted scaffold under basic and acidic conditions.

Technical Support Center: Synthesis of 3,6-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloro-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth analysis and troubleshooting for the common side products and impurities encountered during this synthesis. Our goal is to move beyond simple procedural steps and delve into the causality of side product formation, offering robust solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3,6-Dichloro-2-fluorobenzoic acid. The questions are structured to help you diagnose and resolve problems related to yield, purity, and unexpected reaction outcomes.

Q1: My final product shows a significant peak corresponding to an unreacted starting material. What are the primary causes and how can I improve conversion?

A1: The presence of unreacted starting materials is a common issue that can often be traced back to several key factors in the reaction setup and execution.[1]

  • Causality & Explanation:

    • Inadequate Activation: Many synthetic routes for halogenated benzoic acids rely on the activation of a precursor. For instance, in a process involving lithiation followed by carboxylation, incomplete metal-halogen exchange or deprotonation will inevitably lead to carryover of the starting material.

    • Reagent Purity and Stoichiometry: The purity of reagents, especially organometallic compounds or activating agents, is critical. Moisture or other impurities can quench these sensitive reagents, effectively reducing their molar equivalents and leading to an incomplete reaction.[1]

    • Reaction Kinetics: Insufficient reaction time or temperatures below the activation energy threshold can prevent the reaction from reaching completion.

  • Troubleshooting & Mitigation Strategy:

    • Reagent Quality Control: Ensure all starting materials and solvents are rigorously dried and purified. Titrate organometallic reagents before use to determine their exact molarity.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

    • Stoichiometric Adjustment: Consider a slight excess (e.g., 1.1-1.2 equivalents) of the key reagent (e.g., organolithium or Grignard reagent) to compensate for any minor impurities or side reactions that might consume it.

Q2: I've identified an isomeric impurity in my product. What is the likely origin of this side product, and how can I improve regioselectivity?

A2: Isomeric impurities are one of the most challenging side products to separate due to their similar physical properties to the desired product. Their formation is typically governed by the directing effects of the substituents on the aromatic ring.

  • Causality & Explanation:

    • Ortho-Para Directing Effects: In electrophilic aromatic substitution reactions (such as nitration or halogenation on a precursor), the existing substituents will direct the incoming electrophile. For instance, in the synthesis of related dichlorobenzoic acids, nitration can produce a mixture of isomers.[2] The fluorine atom is an ortho-para director, while the chlorine atoms are also ortho-para directors, and the carboxylic acid group (or its precursor) is a meta-director. The interplay of these directing effects can lead to the formation of regioisomers.

    • Steric Hindrance: Bulky substituents can hinder substitution at adjacent positions, favoring reaction at less sterically crowded sites. This can sometimes lead to the formation of an unexpected isomer as the major product.

    • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the kinetically or thermodynamically preferred isomer. For example, lower temperatures often favor the kinetic product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.

  • Troubleshooting & Mitigation Strategy:

    • Choice of Catalyst/Reagent: The choice of catalyst or reagent can significantly influence regioselectivity. For example, using a bulkier Lewis acid in a Friedel-Crafts type reaction might favor substitution at a less sterically hindered position.

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may enhance the selectivity for one isomer over another.

    • Blocking Groups: In multi-step syntheses, consider using a removable blocking group to temporarily occupy the position where undesired substitution might occur.

Q3: My mass spectrometry analysis indicates the presence of mono-chlorinated or tri-chlorinated benzoic acid species. How are these forming?

A3: The presence of species with an incorrect number of halogen atoms points to issues with either the starting material's integrity or side reactions occurring during synthesis, such as dehalogenation or over-halogenation.

  • Causality & Explanation:

    • Dehalogenation: Reductive conditions at any stage of the synthesis can lead to dehalogenation. For example, certain reduction steps, like converting a nitro group to an amine using catalytic hydrogenation, can sometimes cause dehalogenation, particularly of chlorine atoms. A process for preparing 2,4,6-trifluorobenzoic acid highlights the challenge of avoiding the formation of difluorobenzoic acid impurities during a de-chlorination step.[3]

    • Incomplete Halogenation: If the synthesis involves a halogenation step, incomplete reaction can leave starting material with fewer halogen atoms than desired.

    • Starting Material Impurities: The commercial starting materials themselves may contain impurities with varying degrees of halogenation.

  • Troubleshooting & Mitigation Strategy:

    • Starting Material Analysis: Analyze all starting materials by GC-MS or HPLC before use to confirm their purity and identify any halogenated impurities.

    • Milder Reaction Conditions: If dehalogenation is suspected during a reduction step, explore milder reducing agents or conditions. For example, using tin(II) chloride or iron in acidic media for nitro group reduction is often less prone to causing dehalogenation than catalytic hydrogenation.

    • Control of Halogenation Stoichiometry: In a halogenation step, ensure precise control over the stoichiometry of the halogenating agent and the reaction time to prevent both under- and over-halogenation.

Analytical and Purification Strategies

FAQ: What are the most effective analytical techniques for identifying and quantifying side products in the synthesis of 3,6-Dichloro-2-fluorobenzoic acid?
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is an excellent tool for separating and quantifying the desired product and non-volatile impurities. It allows for the differentiation of isomers and provides accurate concentration data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if the benzoic acid is derivatized to a more volatile ester form, GC-MS offers high resolution and definitive identification based on mass fragmentation patterns.[4][5] Methods for analyzing fluorobenzoic acids often involve a derivatization step to their methyl esters.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques are invaluable for structural elucidation of the main product and any significant impurities.

    • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for detecting and quantifying fluorine-containing compounds, making it ideal for this analysis.[6]

FAQ: What are the recommended purification strategies for removing common side products?
  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[1] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted. Dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base (e.g., sodium bicarbonate solution) will convert the benzoic acid to its water-soluble carboxylate salt. Neutral impurities will remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure product.

  • Column Chromatography: While less ideal for large-scale purification, silica gel column chromatography can be very effective for separating isomers or other closely related impurities that are difficult to remove by other means.[1]

Data and Workflow Visualization

Table 1: Common Analytical Techniques for Impurity Profiling
Analytical TechniqueTarget ImpuritiesSample PreparationKey Advantages
HPLC-UV/MS Isomers, unreacted starting materials, non-volatile byproductsDissolution in a suitable mobile phase (e.g., acetonitrile/water)Excellent for quantification; separates non-volatile compounds.
GC-MS Volatile starting materials, byproducts with different halogenationDerivatization to methyl ester often required for the benzoic acid.[5]High separation efficiency; definitive identification via mass spectra.
¹⁹F NMR All fluorine-containing speciesDissolution in a deuterated solventHighly sensitive to the chemical environment of fluorine; excellent for identifying and quantifying fluorinated isomers.[6]
Diagrams

Below are diagrams illustrating a potential side reaction pathway and a general troubleshooting workflow for purity issues.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Isomeric Side Product Formation A Precursor (e.g., 2,5-Dichlorofluorobenzene) B Activated Intermediate (e.g., Lithiated Species) A->B Activation E Alternative Activation Site A->E Non-selective Activation C Carboxylation (Addition of CO2) B->C D Desired Product (3,6-Dichloro-2-fluorobenzoic acid) C->D Workup G Isomeric Product (e.g., 2,5-Dichloro-4-fluorobenzoic acid) C->G Workup F Isomeric Intermediate E->F F->C

Caption: Potential pathway for isomeric side product formation.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Purity or Yield Detected identify Identify Impurity (HPLC, GC-MS, NMR) start->identify quantify Quantify Impurity identify->quantify is_isomer Isomeric Impurity? quantify->is_isomer is_starting_material Unreacted Starting Material? is_isomer->is_starting_material No sol_isomer Optimize Regioselectivity: - Adjust Temperature - Change Catalyst/Solvent is_isomer->sol_isomer Yes is_other Other Byproduct? is_starting_material->is_other No sol_starting_material Improve Conversion: - Check Reagent Purity - Increase Reaction Time/Temp - Adjust Stoichiometry is_starting_material->sol_starting_material Yes sol_other Re-evaluate Reaction Path: - Milder Reagents - Alternative Synthetic Route is_other->sol_other Yes end_node Re-run Experiment & Verify Purity is_other->end_node No (Purity Goal Met) sol_isomer->end_node sol_starting_material->end_node sol_other->end_node

Caption: Troubleshooting logic for addressing low product purity.

References

  • Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Process for preparation of 2,4,6-trifluorobenzoic acid.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.
  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA.
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chrom

Sources

effect of temperature on 3,6-Dichloro-2-fluorobenzoic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-36DFA-KIN-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. This guide addresses the kinetic sensitivity of 3,6-Dichloro-2-fluorobenzoic acid (3,6-DFA) , specifically focusing on the impact of temperature on Nucleophilic Aromatic Substitution (


) and thermal degradation pathways.

3,6-DFA is a highly functionalized intermediate often used as a precursor for agrochemicals (e.g., Dicamba analogs) and pharmaceuticals. Its reactivity is dominated by the fluorine atom at the C2 position , which is activated for substitution by the adjacent electron-withdrawing carboxylic acid group and the inductive effect of the chlorine atoms.

Critical Warning: Thermal management is non-negotiable with this substrate. While higher temperatures accelerate the desired substitution, they exponentially increase the risk of decarboxylation and hydrolytic defluorination , leading to irreversible yield loss.

Module 1: Kinetic Profiling & Temperature Optimization

The Core Mechanism: Pathway

The primary reaction of interest for 3,6-DFA is the displacement of the C2-Fluorine by a nucleophile (e.g., methoxide, amines). Temperature directly influences the formation of the Meisenheimer Complex (Intermediate).

SnAr_Mechanism Start 3,6-DFA (Reactant) TS1 Transition State 1 (High Energy) Start->TS1 + Heat (k1) Side Side Reaction: Decarboxylation Start->Side T > 140°C Nu Nucleophile (Nu-) Nu->TS1 Complex Meisenheimer Complex TS1->Complex TS2 Transition State 2 (F- Departure) Complex->TS2 Rate Determining? Product 2-Substituted Benzoic Acid TS2->Product - F-

Figure 1: Reaction pathway showing the temperature-dependent activation of the Meisenheimer complex and the competing thermal degradation risk.

Q&A: Kinetic Behavior

Q: How does temperature quantitatively affect the reaction rate of 3,6-DFA? A: The reaction follows the Arrhenius Equation :


.
For 3,6-DFA 

reactions, we typically observe a 2.2x to 2.5x rate increase for every 10°C rise . However, this is not linear.
  • Low T (<40°C): Reaction is kinetically limited; conversion may take >24 hours.

  • Optimal T (60-90°C): Balanced regime. High conversion rates with minimal thermal degradation.[1]

  • Critical T (>120°C): The rate of side reactions (decarboxylation) often exceeds the rate of substitution.

Q: Why is the 2-Fluoro position so reactive compared to the 3,6-Dichloro positions? A: This is governed by the Element Effect in


. Although the C-F bond is stronger than C-Cl, fluorine is the most electronegative atom. It strongly polarizes the ring, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizing the negative charge in the transition state. This makes the C2 position the "softest" target for nucleophiles [1, 2].

Module 2: Troubleshooting Yield & Selectivity

Common Failure Modes
SymptomProbable CauseMechanismCorrective Action
Low Yield (<50%) Temperature too lowKinetic barrier not overcome; reaction stalled at <20% conversion.Increase T by 10°C increments; add phase transfer catalyst (e.g., 18-crown-6).
Formation of Phenols Hydrolysis (Wet Solvent)Water competes with the nucleophile for the activated F-position.Dry solvents to <50 ppm water. Water + High T = Rapid Hydrolysis.
Gas Evolution / Pressure DecarboxylationLoss of

due to thermal instability of the ortho-substituted acid.
STOP. Reduce T immediately. Keep T < 100°C.
Regio-isomers Substitution at C3/C6Extreme temperatures activate the Cl-positions (rare but possible).[2][3]Maintain strict temperature control. C-Cl substitution requires significantly higher

.
Troubleshooting Workflow

Troubleshooting Issue Problem Detected: Low Purity/Yield CheckT Check Reactor Temp Issue->CheckT HighT T > 110°C? CheckT->HighT CheckWater Check Water Content HighT->CheckWater No Decarb Diagnosis: Decarboxylation HighT->Decarb Yes Hydrolysis Diagnosis: Hydrolytic Defluorination CheckWater->Hydrolysis Water > 0.1% KineticStall Diagnosis: Kinetic Stall CheckWater->KineticStall Water < 0.1%

Figure 2: Decision tree for diagnosing temperature-related reaction failures.

Module 3: Experimental Protocol (SOP)

Protocol: Determination of Activation Energy ( )

Use this protocol to validate the specific kinetics for your nucleophile.

Materials:

  • 3,6-Dichloro-2-fluorobenzoic acid (High Purity)

  • Nucleophile (e.g., NaOMe 25% in MeOH)

  • Internal Standard (e.g., Biphenyl - inert to reaction conditions)

  • HPLC with UV detector (254 nm)

Step-by-Step:

  • Preparation: Prepare a stock solution of 3,6-DFA (0.1 M) and Internal Standard (0.05 M) in the reaction solvent.

  • Thermal Equilibration: Set up three parallel reactors at 50°C, 70°C, and 90°C . Allow solvent to equilibrate.

  • Initiation: Add the Nucleophile (2.0 equivalents) simultaneously to all reactors. Start timer (

    
    ).
    
  • Sampling:

    • Withdraw 100 µL aliquots at

      
       minutes.
      
    • CRITICAL: Immediately quench aliquots into cold acidic buffer (pH 3) to freeze kinetics.

  • Analysis: Analyze via HPLC. Plot

    
     vs. Time to determine 
    
    
    
    (pseudo-first-order rate constant).
  • Calculation: Plot

    
     vs. 
    
    
    
    (Kelvin). The slope
    
    
    .

Technical Note on Quenching: For 3,6-DFA, simple cooling is often insufficient because the reaction is exothermic. Acidic quenching is required to protonate the nucleophile and stop the mechanism immediately [3].

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[4]Link

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.[1][5]Link

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid.[2] Org.[2][3] Synth. 2004, 81, 98. Link

  • Google Patents. Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). US20190119189A1. Link

Sources

solvent effects on the reactivity of 3,6-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,6-Dichloro-2-fluorobenzoic Acid (3,6-D-2-FBA) Case ID: T-709-SOLV Subject: Solvent Effects on Reactivity, Stability, and Nucleophilic Substitution Status: Active Guide[1][2]

Executive Summary: The "Personality" of the Molecule

As a Senior Application Scientist, I often see researchers treat 3,6-Dichloro-2-fluorobenzoic acid (3,6-D-2-FBA) as a standard benzoic acid.[1][2] It is not. This molecule possesses a unique "push-pull" reactivity profile driven by two dominant factors:

  • Electronic Activation: The fluorine at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the combined electron-withdrawing inductive effects (-I) of the ortho-carboxyl and the meta-chlorine atoms.[2]

  • Steric Fortress: The 3,6-dichloro substitution pattern creates a "steric pocket" around the carboxyl group, making standard esterification/amidation protocols sluggish or prone to failure without specific solvent interventions.[1]

This guide addresses the three most common support tickets we receive regarding this compound.

Ticket #1: "The starting material won't dissolve or precipitates during reaction."[2][3]

Diagnosis: 3,6-D-2-FBA has high crystal lattice energy due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and π-stacking enhanced by the halogen atoms.[1][2] Standard non-polar solvents (Hexanes, Toluene) often fail to overcome this lattice energy.[2][3]

Troubleshooting Protocol:

Solvent ClassSolubility RatingTechnical InsightRecommended Use
Polar Aprotic (DMSO, DMF, NMP)Excellent Disrupts acid dimers; high dielectric constant stabilizes the zwitterionic character.[1][2]Primary choice for SNAr reactions.[2][3]
Polar Protic (MeOH, EtOH, Water)Good Solvates via H-bonding, but nucleophilicity of the solvent can compete (side reactions).[1]Recrystallization or workup only.[2][3]
Chlorinated (DCM, Chloroform)Moderate Dissolves the acid form but often requires heat; poor for salts.Acyl chloride formation (with SOCl₂).[2][3]
Ethers (THF, Dioxane)Good Good balance of solubility and inertness.[2][3]Grignard reactions or reductions.[2][3]
Hydrocarbons (Hexane, Toluene)Poor Cannot break the carboxylic acid dimer H-bonds.[2]Antisolvent for precipitation.[2][3]

Q: Why did my reaction turn into a slurry when I added the base? A: You likely formed the carboxylate salt (e.g., Sodium 3,6-dichloro-2-fluorobenzoate) in a solvent with a low dielectric constant (like THF or DCM).[1] The salt is ionic and insoluble in organic media.[3]

  • Fix: Add a phase transfer catalyst (e.g., TBAB) or switch to a dipolar aprotic solvent (DMF/DMSO) to maintain homogeneity.[2][3]

Ticket #2: "SNAr Reaction Failed (Fluorine displacement)."[2][3]

Context: Researchers often attempt to displace the 2-Fluorine with amines, alkoxides, or thiols.[1]

  • Target: Replacing -F with -Nu (Nucleophile).[1][2][3]

  • Issue: Low yield or no reaction despite the activated ring.[2][3]

The Solvent Effect (The "Naked Anion" Principle): In SNAr, the nucleophile attacks the ring to form a Meisenheimer complex. The solvent determines the energy of the nucleophile before it attacks.

  • In Protic Solvents (MeOH): The nucleophile (e.g., MeO⁻) is heavily solvated by hydrogen bonds. It is "caged" and sluggish.

  • In Aprotic Solvents (DMSO/DMF): The cation (K⁺/Na⁺) is solvated, but the anion (MeO⁻) is not. The anion is "naked," possessing a higher HOMO energy and extreme reactivity.

Experimental Workflow (SNAr Optimization):

SNAr_Workflow Start Start: S_NAr on 3,6-D-2-FBA Solvent_Check Select Solvent System Start->Solvent_Check Protic Protic (e.g., MeOH) High Solvation of Nu- Solvent_Check->Protic Avoid if possible Aprotic Polar Aprotic (DMSO/DMF) 'Naked' Anion Effect Solvent_Check->Aprotic Recommended Mechanism Formation of Meisenheimer Complex Protic->Mechanism High Activation Energy Aprotic->Mechanism Low Activation Energy Result_Slow Outcome: Slow/No Reaction (Nu- is stabilized) Mechanism->Result_Slow In Protic Result_Fast Outcome: Rapid Substitution (F- is displaced) Mechanism->Result_Fast In Aprotic

Figure 1: Solvent influence on the activation energy of Nucleophilic Aromatic Substitution.

Q: I am using DMSO but the reaction is still slow. Why? A: Check the water content.[2][3] Even 1% water in DMSO can solvate the nucleophile enough to kill the "naked anion" effect. Use anhydrous solvents and store over molecular sieves (3Å or 4Å).

Ticket #3: "I cannot esterify the Carboxylic Acid (Steric Hindrance)."

Diagnosis: The 3,6-dichloro pattern creates the "Ortho Effect."[1] The carbonyl carbon is physically shielded by the large chlorine atom at C6 and the fluorine at C2.

  • Fisher Esterification (Acid + Alcohol + H⁺): Will likely fail or reach equilibrium very slowly because the tetrahedral intermediate is too crowded.[3]

The Solution: Acyl Chloride Route You must activate the carboxyl group to a more reactive species (Acyl Chloride) to overcome the steric barrier.

Protocol:

  • Solvent: Thionyl Chloride (SOCl₂) acts as both reagent and solvent, OR use DCM with catalytic DMF.[2][3]

  • Catalyst: DMF is mandatory.[2][3] It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that attacks the crowded carboxyl group.

  • Mechanism:

    • 3,6-D-2-FBA + SOCl₂ (+ DMF cat.) → 3,6-Dichloro-2-fluorobenzoyl chloride.[1][2][3]

    • Then add your alcohol/amine.[2][3]

Q: Can I use DCC/EDC coupling? A: It is risky. The bulky N-acylurea intermediate formed by carbodiimides may be too sterically hindered to react with the incoming nucleophile, leading to rearrangement to the unreactive N-acylurea byproduct.[1] The Acid Chloride route is more robust for 2,6-disubstituted benzoic acids.[1][2]

Module 4: Stability & Decarboxylation[1][3][4]

Warning: Polyhalogenated benzoic acids are prone to thermal decarboxylation.[2][3]

  • Reaction: 3,6-D-2-FBA

    
     1,4-Dichloro-2-fluorobenzene + CO₂[1][2][3]
    
  • Trigger: Heating >140°C in polar aprotic solvents (DMSO/DMAc).

  • Mechanism: The solvent stabilizes the transition state of the decarboxylation.

Safe Operating Limits:

  • In DMSO/DMF: Do not exceed 100°C unless necessary.

  • In Toluene/Xylene: Stable up to reflux (approx. 110-140°C) due to lack of zwitterionic stabilization.[2][3]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2][3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[2][3]

    • Foundational text on the SNAr mechanism and the activ
  • Miller, J. (1968).[2][3] Aromatic Nucleophilic Substitution. Elsevier.[2][3]

    • Detailed analysis of solvent effects (dipolar aprotic vs. protic)
  • Gore, P. H. (1955).[2][3] The Steric Inhibition of Resonance.[3] Chemical Reviews, 55(2), 229–281.[1] Link[2][3]

    • Explains the "Ortho Effect" and steric hindrance in 2,6-disubstituted benzoic acids.
  • Challis, B. C., & Challis, J. A. (1970).[1][2][3] The Chemistry of Amides. Interscience.

    • Discusses the necessity of acid chloride activation for sterically hindered amid
  • Clark, J. H., & Macquarrie, D. J. (1996).[1][2][3] Catalysis of Liquid Phase Organic Reactions using Chemically Modified Mesoporous Inorganic Solids. Chemical Society Reviews, 25, 303-310.[1][2][3]

    • Modern context on solvent selection and "naked" fluoride/nucleophile reactivity.

Sources

dealing with steric hindrance in 3,6-Dichloro-2-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Solutions Division Ticket ID: #36DC-2F (3,6-Dichloro-2-fluorobenzoic acid Optimization) Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Issue: "My Reaction Won't Go to Completion"

Subject: 3,6-Dichloro-2-fluorobenzoic acid (3,6-DC-2-FBA) is unreactive in standard EDC/NHS couplings and shows poor conversion in Fischer esterification.

Diagnosis: You are encountering the "2,6-Clamp Effect." In 3,6-Dichloro-2-fluorobenzoic acid, the carboxylic acid (C1) is flanked by a Fluorine at C2 and a Chlorine at C6. While Fluorine is small (


), the Chlorine at C6 (

) is bulky. This creates a "conformationally locked" system where the carbonyl carbon is shielded from nucleophilic attack perpendicular to the ring plane. Standard tetrahedral intermediates cannot form easily due to severe steric repulsion.

This guide provides the "Force Multiplier" protocols required to breach this steric fortress.

Module 1: The "Impossible" Amidation & Esterification

Standard carbodiimide couplings (EDC, DCC) will fail here because the O-acylisourea intermediate is too bulky to be attacked by the amine.

Protocol A: The Acid Chloride Route (Standard)

For robust substrates, you must convert the acid to the acid chloride. The high reactivity of the acyl chloride (


) compensates for the steric hindrance.

Reagents: Thionyl Chloride (


), DMF (Catalytic).
Workflow: 
  • Dissolve 3,6-DC-2-FBA (1.0 equiv) in dry Toluene or DCM.

  • Add DMF (5-10 mol%) . Crucial: The Vilsmeier-Haack intermediate formed by DMF is smaller and more reactive than thionyl chloride alone.

  • Add

    
     (1.5 - 2.0 equiv) dropwise.
    
  • Reflux for 2-4 hours. (Room temp is insufficient for 2,6-disubstituted systems).

  • Evaporate volatiles to dryness to obtain the crude acid chloride.

  • Coupling: Redissolve in DCM, add base (DIPEA/Pyridine), then add your amine/alcohol.

Protocol B: Ghosez’s Reagent (Mild/Neutral)

If your substrate is acid-sensitive, Thionyl Chloride is too harsh. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2] It generates the acid chloride under strictly neutral conditions.[2]

Workflow:

  • Dissolve acid in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at 0°C.

  • Stir at Room Temp for 1-2 hours.

  • Add the nucleophile (amine/alcohol) directly to this solution.

Data Comparison: Conversion Rates

Method Reagents Temp Conversion (24h) Note
Standard EDC / NHS / DIPEA RT < 5% FAILED. Steric block prevents activation.

| Fischer |


 / MeOH | Reflux | 30-40% | Too slow; equilibrium unfavorable. |
| Acid Chloride  | 

/ cat. DMF | Reflux | > 98% | The Gold Standard. | | Ghosez | Ghosez Rgt / DCM | RT | > 95% | Best for sensitive substrates. |

Module 2: The Fluorine Gateway ( )

Researchers often attempt


 directly on the acid and fail. Here is why and how to fix it.

The Trap: If you run


 on the free acid using a basic nucleophile (e.g., 

), you immediately deprotonate the carboxylic acid to the carboxylate (

). The carboxylate is an electron-donating group (via induction and resonance), which deactivates the ring towards nucleophilic attack.

The Fix: You must Esterify First . Converting the acid to a Methyl Ester (


) turns it into a strong Electron Withdrawing Group (EWG), activating the ortho-Fluorine for displacement.

Step-by-Step Protocol:

  • Methylation: Treat 3,6-DC-2-FBA with

    
     (as per Module 1) to get Methyl 3,6-dichloro-2-fluorobenzoate.
    
  • 
     Reaction: 
    
    • Solvent: Polar Aprotic (DMSO, NMP, or DMF). Required to strip the cation from the nucleophile.

    • Nucleophile: NaOMe, Primary Amines, or Thiols.

    • Temp: 80°C - 100°C.

  • Hydrolysis (Optional): If you need the acid back, saponify with LiOH/THF/

    
    .
    

Visualizing the Workflow

The following diagram illustrates the decision logic for derivatizing this sterically hindered molecule.

G Start Start: 3,6-Dichloro-2-fluorobenzoic acid Goal What is your Goal? Start->Goal Amide Make Amide/Ester Goal->Amide Derivatize COOH Subst Substitute Fluorine (SNAr) Goal->Subst Modify Core Direct Direct Coupling (EDC/HATU) Amide->Direct AcylCl Route A: Acid Chloride (SOCl2 + cat. DMF) Amide->AcylCl Standard Ghosez Route B: Ghosez Reagent (Neutral/Mild) Amide->Ghosez Acid Sensitive DirectSNAr Direct SNAr on Acid Subst->DirectSNAr Esterify Step 1: Methyl Esterification Subst->Esterify Correct Path Fail1 FAILURE: Steric Block Direct->Fail1 Success1 Success: High Yield AcylCl->Success1 Ghosez->Success1 Fail2 FAILURE: Ring Deactivation (COO- formed) DirectSNAr->Fail2 SNAr Step 2: SNAr Reaction (DMSO, 80°C) Esterify->SNAr Hydrolysis Step 3: Hydrolysis (LiOH) SNAr->Hydrolysis If Acid Needed

Caption: Decision Logic for 3,6-DC-2-FBA. Red paths indicate common failure modes due to sterics or electronics; Green paths indicate validated protocols.

Troubleshooting FAQs

Q: I tried the Acid Chloride method, but my yield is still low. Why? A: Did you use catalytic DMF? Without DMF, thionyl chloride struggles to attack the sterically shielded carbonyl. The DMF forms a Vilsmeier-type intermediate (


), which is less bulky and more electrophilic, acting as a "shuttle" to transfer the chloride to your acid.

Q: Can I use Palladium Catalysis (Suzuki/Buchwald) on the Chlorines? A: Proceed with extreme caution.

  • Selectivity: The C-Cl bonds at positions 3 and 6 are chemically distinct but both very hindered.

  • Catalyst Choice: Standard

    
     will fail. You need highly active catalysts with bulky, electron-rich ligands to force oxidative addition.
    
    • Recommendation: Use Pd-PEPPSI-IPr or XPhos Pd G4 . These "throw" the electron density onto the metal center, facilitating insertion into the hindered Aryl-Chloride bond.

Q: I need to make the methyl ester but don't have Thionyl Chloride. Can I use Diazomethane? A: Yes. Diazomethane (


 is the safer alternative) works excellently for 2,6-disubstituted acids because the proton transfer happens first, followed by a rapid collapse of the ion pair. It is not sensitive to steric hindrance in the same way Fischer esterification is.

References

  • Goossen, L. J., et al. (2008). "Efficient Synthesis of Sterically Hindered Esters." Synlett. A definitive guide on overcoming the 2,6-disubstitution barrier.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for Acid Chloride Synthesis." Organic Syntheses. The foundational text for neutral acid chloride generation.

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Pd-Catalyzed C-N Cross-Coupling Reactions in the Pharmaceutical Industry." Chemical Reviews. Discusses ligand choices for hindered aryl chlorides.

  • Dicamba Synthesis Precedent. (2014). "Process for preparation of 3,6-dichloro-2-methoxybenzoic acid." Google Patents (US8710264B2).

    
     pathway on the ester/nitrile rather than the free acid. 
    

Sources

Validation & Comparative

Comparative Guide: 3,6-Dichloro-2-fluorobenzoic Acid vs. Halogenated Benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Fluorine

3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) is not merely a structural analogue of common halogenated benzoates; it is a high-reactivity scaffold designed for precision substitution. Unlike its chlorinated counterpart (2,3,6-trichlorobenzoic acid), the presence of the fluorine atom at the ortho position (C2) radically alters the molecule's synthetic utility.

While 3,6-dichloro-2-methoxybenzoic acid (Dicamba ) is the famous end-product herbicide, the 2-fluoro derivative represents the critical "activated" state that allows for the mild introduction of nucleophiles. This guide compares the physicochemical and reactive profiles of this scaffold against key alternatives to demonstrate why it is the superior choice for synthesizing complex auxinic herbicides and pharmaceutical pharmacophores.

Physicochemical Profiling

The unique substitution pattern of 3,6-dichloro-2-fluorobenzoic acid creates a distinct electronic and steric environment. The following table contrasts it with its direct metabolic and synthetic relatives.

Table 1: Comparative Physicochemical Properties[1]
CompoundStructurepKa (Acid Strength)LogP (Lipophilicity)C2-Leaving Group Ability (

)
Primary Application
3,6-Dichloro-2-fluorobenzoic acid Target ~1.6 - 1.8 *~2.4 High (>> Cl) Precursor / SNAr Scaffold
Dicamba (3,6-Dichloro-2-methoxy...)Product1.872.21N/A (Stable)Systemic Herbicide
2,3,6-Trichlorobenzoic acidAnalog1.602.90LowOlder Herbicide / Reference
2,6-Difluorobenzoic acidAnalog2.851.60MediumInsecticide Intermediate

*Note: pKa is estimated based on the ortho-effect of di-ortho-substituted benzoic acids.[1] The steric bulk forces the carboxylate out of plane, reducing conjugation and significantly increasing acidity compared to benzoic acid (pKa 4.2).

Synthetic Utility: The "Fluorine Effect" in SNAr

The defining feature of 3,6-dichloro-2-fluorobenzoic acid is its reactivity in Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action

In SNAr reactions, the rate-determining step is usually the attack of the nucleophile to form the Meisenheimer Complex . Fluorine is the most electronegative element, which stabilizes the anionic intermediate (


-complex) through strong inductive withdrawal (-I effect), despite being a poor leaving group in 

contexts.
  • Vs. Chlorine: The C-F bond is stronger than C-Cl, but the highly polarized C-F bond lowers the activation energy for the nucleophilic attack. Consequently, the 2-fluoro derivative reacts with nucleophiles (like methoxide or amines) 100-1000x faster than the 2-chloro analog (2,3,6-TBA).

Diagram 1: Comparative Reactivity Pathways

The following diagram illustrates the kinetic advantage of the 2-fluoro scaffold in synthesizing Dicamba-class molecules.

SNAr_Comparison cluster_legend Mechanism Note Start_F 3,6-Dichloro-2-fluorobenzoic acid (Activated Scaffold) Intermediate Meisenheimer Complex (Stabilized by F) Start_F->Intermediate + NaOMe Fast (Low Ea) Start_Cl 2,3,6-Trichlorobenzoic acid (Traditional Scaffold) Product Dicamba (3,6-Dichloro-2-methoxybenzoic acid) Start_Cl->Product + NaOMe Slow / High Temp (Steric Hindrance) Intermediate->Product - F⁻ Note Fluorine's high electronegativity stabilizes the transition state, accelerating substitution.

Caption: The "Fluorine Advantage" accelerates nucleophilic attack, allowing milder reaction conditions compared to chlorinated analogs.

Experimental Protocol: Conversion to Dicamba

Objective: Demonstrate the superior reactivity of the 2-fluoro scaffold by converting it to Dicamba (2-methoxy derivative) under mild conditions.

Reagents
  • Substrate: 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% in Methanol (2.2 eq)

  • Solvent: Methanol (anhydrous)[1]

  • Quench: HCl (1M)

Step-by-Step Methodology
  • Dissolution: Charge a 3-neck round bottom flask with 3,6-Dichloro-2-fluorobenzoic acid (10 mmol) and anhydrous methanol (20 mL). Stir under

    
     atmosphere.
    
  • Activation: Cool the solution to 0°C. The acidity of the carboxylic acid will initially neutralize 1.0 eq of base.

  • Addition: Dropwise add NaOMe solution (22 mmol total). The first equivalent forms the carboxylate salt; the excess acts as the nucleophile.

  • Reaction: Warm to reflux (65°C). Monitor via HPLC or TLC.[1]

    • Observation: The reaction typically reaches completion within 2-4 hours.[1] The chlorinated analog (2,3,6-TBA) would require high pressure or temperatures >120°C (e.g., in DMSO) to achieve similar conversion.

  • Workup: Evaporate methanol. Redissolve residue in water (15 mL).[1] Acidify with HCl to pH 1 to precipitate the product.

  • Purification: Filter the white precipitate. Recrystallize from water/ethanol.[1]

Validation Check:

  • H-NMR: Look for the disappearance of the aromatic doublet characteristic of the starting material and the appearance of a singlet methoxy peak at ~3.9 ppm.

  • F-NMR: Complete disappearance of the fluorine signal (approx -115 ppm).[1]

Biological Implications: Auxin Mimicry

The 3,6-dichloro substitution pattern is critical for biological activity. This specific arrangement locks the carboxylate group into a conformation perpendicular to the aromatic ring, which is essential for binding to the TIR1 ubiquitin ligase complex (the auxin receptor).

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3,6-Dichloro Substituents Activity Biological Outcome Core->Activity Provides Steric Bulk & Lipophilicity Ortho 2-Position Substituent Ortho->Activity Determines Mechanism F_sub 2-Fluoro: Reactive Electrophile Ortho->F_sub OMe_sub 2-Methoxy (Dicamba): Stable Auxin Agonist Ortho->OMe_sub Cl_sub 2-Chloro: Weak Agonist / Persistent Ortho->Cl_sub F_sub->Activity Transient (Rapidly Metabolized/Reacts) OMe_sub->Activity High Potency Herbicide

Caption: The 3,6-dichloro core drives binding affinity, while the 2-position determines whether the molecule is a stable drug/herbicide or a reactive intermediate.

Conclusion

3,6-Dichloro-2-fluorobenzoic acid is the superior electrophilic building block for generating 2-substituted-3,6-dichlorobenzoates.[1] Its value lies not in its direct application, but in its ability to undergo facile SNAr reactions that are energetically prohibitive for its chlorinated analogs.[1] For researchers developing novel auxins or pharmaceutical pharmacophores, this scaffold offers a "clickable" fluorine handle for late-stage diversification.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 302931, 3-Chloro-2-fluorobenzoic acid (Analogous Scaffold Data). Retrieved January 29, 2026 from [Link]

  • Food and Agriculture Organization (FAO). Dicamba: 3,6-dichloro-2-methoxybenzoic acid - Specifications and Evaluations.[1] Retrieved January 29, 2026 from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved January 29, 2026 from [Link]

Sources

A Comparative Guide to the Biological Activity of 3,6-Dichloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Halogenated Benzoic Acids

Halogenated benzoic acids represent a versatile chemical scaffold with a broad spectrum of biological activities. The substitution pattern of halogens and other functional groups on the benzoic acid ring dictates their interaction with biological targets, leading to diverse applications ranging from agriculture to medicine. 3,6-Dichloro-2-fluorobenzoic acid, a member of this family, is of particular interest due to its structural similarity to known bioactive molecules. This guide will explore its primary biological activities—herbicidal, cytotoxic, and anti-inflammatory—in a comparative context with relevant alternative compounds, supported by experimental data and detailed protocols.

Herbicidal Activity: Mimicking Plant Hormones for Weed Control

The most prominent biological activity of many halogenated benzoic acids is their herbicidal effect, which arises from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and ultimately, plant death.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like dichlorobenzoic acid derivatives are thought to initiate their herbicidal effects by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding event promotes the interaction between these receptors and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors. The degradation of Aux/IAA proteins derepresses the activity of auxin response factors (ARFs), which in turn modulate the expression of auxin-responsive genes, culminating in the physiological effects characteristic of auxin herbicides.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 3,6-dichloro-2-fluorobenzoic acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Growth_Disruption Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Growth_Disruption

Caption: Auxin signaling pathway initiated by synthetic auxins.

Comparative Herbicidal Activity
CompoundStructureReported Herbicidal Activity/PotencyReference
3,6-Dichloro-2-fluorobenzoic acid 3,6-dichloro-2-fluorobenzoic acidExpected to have auxin-like herbicidal activity due to structural similarity to other dichlorinated benzoic acids.Inferred
Dicamba 2-methoxy-3,6-dichlorobenzoic acidA widely used herbicide with potent auxin-mimicking activity.[2]
2,4-Dichlorobenzoic acid 2,4-dichlorobenzoic acidExhibits auxin-like activity and is a known herbicide.[3]
2,5-Dichlorobenzoic acid 2,5-dichlorobenzoic acidUsed as a reference in studies of auxin-like herbicides.[1]
Experimental Protocol: Avena Coleoptile Curvature Test for Auxin Activity

This classic bioassay quantitatively measures the auxin-like activity of a compound based on the curvature it induces in oat coleoptiles.[4]

Materials:

  • Avena sativa (oat) seeds

  • Agar

  • Petri dishes

  • Test compound solutions at various concentrations

  • Millimeter ruler and protractor

Procedure:

  • Germinate Avena seeds in the dark for 48-72 hours until the coleoptiles are approximately 2-3 cm long.

  • Prepare 1% agar blocks and impregnate them with known concentrations of the test compound and a positive control (e.g., IAA).

  • Decapitate the coleoptiles by removing the apical 1-2 mm.

  • Place a small agar block containing the test compound asymmetrically on the cut surface of the coleoptile.

  • Incubate the coleoptiles in the dark in a humid environment for 1.5 to 2 hours.

  • Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the compound.

Cytotoxic Activity: Potential for Anticancer Applications

Certain benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic application in oncology.[5] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.[5]

Comparative Cytotoxicity

Direct cytotoxic data for 3,6-dichloro-2-fluorobenzoic acid is scarce. However, by examining related compounds, we can anticipate its potential activity and compare it with other cytotoxic benzoic acid derivatives.

Compound/DerivativeCell LineIC50 ValueReference
Benzoic Acid (General) Various cancer cell linesIC50 values range from 85.54 ± 3.17 µg/ml to 670.6 ± 43.26 µg/ml.[6]
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivative (5b) HCT-116 (Colon)2.14 µM[7]
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivative (5b) PC-3 (Prostate)5.0 µM[7]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid A549 (Lung) & Caco2 (Colon)239.88 µM/mL[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Immune Response

Some benzoic acid derivatives have been investigated for their anti-inflammatory properties.[10] The mechanism often involves the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production.

Comparative Anti-inflammatory Activity

While specific anti-inflammatory data for 3,6-dichloro-2-fluorobenzoic acid is not widely published, we can draw comparisons with other benzoic acid derivatives that have been evaluated for this activity.

CompoundAssayEndpointResultReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid LPS-induced inflammation in ratsReduction of TNF-α and IL-1βSignificant reduction in plasma cytokine levels.[11]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid Carrageenan-induced paw edema in ratsEdema inhibition48.9–63.1% inhibition at 25 and 125 mg/kg.[12]
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid TPA-induced inflammation in mouse earsInhibition of inflammation65% inhibitory effect at 500 µg.[13]
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[14][15]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound solutions

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Plate macrophages in a 24- or 48-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of cytokine release.

Conclusion and Future Directions

3,6-Dichloro-2-fluorobenzoic acid and its derivatives are a compelling class of compounds with a spectrum of biological activities. The predominant herbicidal properties, rooted in their function as auxin mimics, present continued opportunities for the development of novel agrochemicals. Furthermore, the emerging evidence of cytotoxic and anti-inflammatory potential warrants deeper investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these less-explored activities. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these derivatives for specific therapeutic or agricultural applications. The experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • Öztürkel Kabakaş, H., & S, M. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. DergiPark.
  • (2023). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • (2023).
  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.
  • (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central.
  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
  • Boerjan, W., et al. (2025). A New Bioassay for Auxins and Cytokinins.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • European Union Reference Laboratory for Pesticides. (2021).
  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Biology Discussion.
  • AERU. (n.d.). 2,4-dichlorobenzoic acid. University of Hertfordshire.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PubMed Central.
  • Gambacurta, A., et al. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. MDPI.
  • (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Scribd. (n.d.). Auxin Bioassay | PDF. Scribd.
  • Hooke Laboratories. (n.d.). LPS-induced cytokine production in vivo.
  • Espandiari, P., et al. (1999). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid)
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model.
  • (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
  • Sigma-Aldrich. (n.d.).
  • Slideshare. (n.d.).
  • (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • CLYTE Technologies. (2025).
  • Revvity. (n.d.).
  • Meudt, W. J., & Bennett, H. W. (2025). Rapid Bioassay for Auxin.
  • (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • (1995). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)

Sources

Spectroscopic Comparison of Dichlorofluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The spectroscopic distinction between dichlorofluorobenzoic acid isomers relies heavily on understanding how substituent positioning—specifically the "ortho effect" and symmetry—alters vibrational modes and nuclear magnetic resonance couplings.

This guide focuses on the two most chemically distinct structural motifs encountered in this class:

  • 2,4-Dichloro-5-fluorobenzoic acid (Asymmetric, conjugated)

  • 2,6-Dichloro-3-fluorobenzoic acid (Sterically crowded, deconjugated)[1]

Executive Summary

Differentiation of dichlorofluorobenzoic acid isomers is critical in process chemistry, particularly for fluoroquinolone and agrochemical intermediates. The primary spectroscopic discriminator is the steric inhibition of resonance in 2,6-disubstituted isomers, which drastically shifts the carbonyl stretching frequency in IR and alters the proton coupling networks in NMR.

Feature2,4-Dichloro-5-fluorobenzoic acid 2,6-Dichloro-3-fluorobenzoic acid
Symmetry

(Asymmetric)

(Asymmetric)
Steric Environment Planar / ConjugatedNon-planar / Deconjugated (Ortho-effect)
IR

~1680–1700 cm⁻¹ (Conjugated)~1715–1735 cm⁻¹ (Deconjugated)
¹H NMR Pattern Two distinct doublets (large

vs small

)
Two doublets of doublets (strong

ortho coupling)
Melting Point 142–146 °CTypically lower or distinct (congener dependent)
Vibrational Spectroscopy (IR & Raman)[3]

The position of the carbonyl band is the most rapid diagnostic tool.

Mechanism: Steric Inhibition of Resonance

In the 2,4-isomer , the carboxyl group remains relatively coplanar with the benzene ring, allowing


-electron delocalization. This conjugation weakens the C=O bond, lowering its vibrational frequency.[2][3]
In the 2,6-isomer , the two bulky chlorine atoms at the ortho positions force the carboxyl group to rotate out of the aromatic plane (typically nearly 90°). This breaks the conjugation, causing the C=O bond to behave more like an aliphatic carboxylic acid, shifting the absorption to higher energy.
Comparative IR Data
Vibrational Mode2,4-Dichloro-5-fluoro (Conjugated)2,6-Dichloro-3-fluoro (Deconjugated)

Stretch
1685 ± 10 cm⁻¹ 1725 ± 10 cm⁻¹

Stretch
Broad, 2500–3300 cm⁻¹ (Dimer)Broad, but often sharper features due to disrupted packing
Ring Breathing ~750–800 cm⁻¹ (Mixed modes)Distinct pattern due to 1,2,3-substitution

Protocol Note: Samples should be prepared as KBr pellets or Nujol mulls to observe lattice-stabilized dimers. In dilute solution (e.g., CHCl₃), monomer peaks appear ~20-30 cm⁻¹ higher for both, but the relative difference remains.

Nuclear Magnetic Resonance (NMR)[6][7]

NMR provides definitive structural proof through spin-spin coupling constants (


).
2,4-Dichloro-5-fluorobenzoic acid[4]
  • Protons: H3 and H6 are para to each other. They do not couple strongly (

    
     Hz).
    
  • Coupling to Fluorine:

    • H6 (ortho to F): Large coupling,

      
       Hz.
      
    • H3 (meta to F): Medium/Small coupling,

      
       Hz.
      
  • Appearance: Two doublets (appearing as singlets if resolution is low, but distinct

    
     values reveal F-coupling).
    
2,6-Dichloro-3-fluorobenzoic acid
  • Protons: H4 and H5 are adjacent (ortho).

  • Coupling to Fluorine:

    • H4 (ortho to F): Large coupling (

      
      ).
      
    • H5 (meta to F): Medium coupling (

      
      ).
      
  • H-H Coupling: Strong ortho coupling (

    
     Hz).
    
  • Appearance: Two doublets of doublets (dd). The presence of the 8 Hz H-H coupling is the "smoking gun" for adjacent protons, ruling out the 2,4-isomer.

Predicted ¹H NMR Shift Table (DMSO-d₆)
IsomerProton

(ppm)
MultiplicityCoupling Constants (Hz)
2,4-Dichloro-5-fluoro H6 ~8.12d

H3 ~7.80d

2,6-Dichloro-3-fluoro H4 ~7.60dd

H5 ~7.45dd

Decision Logic for Identification

The following diagram illustrates the logical workflow to identify the specific isomer using standard analytical equipment.

IsomerIdentification Start Unknown Dichlorofluorobenzoic Acid Sample IR_Step Step 1: IR Spectroscopy (Solid State) Check Carbonyl (C=O) Region Start->IR_Step High_Freq High Frequency (> 1715 cm⁻¹) IR_Step->High_Freq Steric Strain Low_Freq Low Frequency (< 1700 cm⁻¹) IR_Step->Low_Freq Conjugated Likely_26 Indication: 2,6-Substitution (Steric Deconjugation) High_Freq->Likely_26 Likely_24 Indication: 2,4-Substitution (Planar Conjugation) Low_Freq->Likely_24 NMR_Step Step 2: ¹H NMR (DMSO-d₆) Analyze Splitting Patterns Likely_26->NMR_Step Likely_24->NMR_Step Ortho_Coup Observe Strong Ortho Coupling (J_HH ≈ 8-9 Hz) NMR_Step->Ortho_Coup Adjacent Protons No_Ortho No Ortho H-H Coupling (Only H-F Coupling) NMR_Step->No_Ortho Isolated Protons Result_26 CONFIRMED: 2,6-Dichloro-3-fluorobenzoic acid Ortho_Coup->Result_26 Result_24 CONFIRMED: 2,4-Dichloro-5-fluorobenzoic acid No_Ortho->Result_24

Caption: Analytical workflow for distinguishing dichlorofluorobenzoic acid isomers based on steric and magnetic properties.

Experimental Protocols
Protocol A: FT-IR Characterization
  • Sample Prep: Mix 2 mg of analyte with 200 mg dry KBr. Grind to a fine powder.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Analysis: Focus on the 1650–1750 cm⁻¹ region. Calibrate using polystyrene film if precise frequency is required.

Protocol B: ¹H NMR Analysis
  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d₆ (CDCl₃ may be used, but solubility is often lower and COOH proton may broaden).

  • Acquisition: Standard proton pulse sequence (30° pulse), relaxation delay

    
     1s.
    
  • Processing: Apply exponential window function (LB = 0.3 Hz).

  • Phasing: Ensure flat baseline to accurately integrate the aromatic region.

  • Coupling Analysis: Measure peak-to-peak distance in Hz.

    • 
       Hz between different chemical shifts = Ortho H-H.
      
    • 
       Hz within a multiplet but no matching partner = H-F coupling.
      
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 688138, 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 2,6-dichloro-, Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison (Archived). Retrieved from [Link]

Sources

Comparative Guide: 3,6-Dichloro-2-fluorobenzoic acid vs. 2,6-Dichlorobenzoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the high-stakes arena of agrochemical and pharmaceutical synthesis, the choice between 2,6-dichlorobenzoic acid (2,6-DCBA) and its fluorinated analog, 3,6-dichloro-2-fluorobenzoic acid (3,6-D-2-FBA) , represents a trade-off between commodity economics and precision reactivity .

  • 2,6-DCBA is the industry workhorse—stable, symmetric, and cost-effective. However, its chemical inertness at the ortho-positions often necessitates harsh reaction conditions (high temperature/pressure) to effect substitution, leading to byproduct formation.

  • 3,6-D-2-FBA introduces a "strategic instability." The fluorine atom at the C2 position acts as a hyper-active leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling functionalization under mild conditions that 2,6-DCBA cannot support.
    

This guide analyzes the structural implications, reactivity profiles, and experimental protocols for utilizing these two building blocks.

Structural & Electronic Profiling

The introduction of the fluorine atom at the C2 position breaks the symmetry of the benzoic acid scaffold and drastically alters the electronic landscape of the ring.

Table 1: Comparative Physicochemical Properties
Feature2,6-Dichlorobenzoic Acid (2,6-DCBA)3,6-Dichloro-2-fluorobenzoic Acid (3,6-D-2-FBA)
Structure Symmetric (C2 & C6 are equivalent)Asymmetric (C2=F, C6=Cl)
Steric Bulk High (Ortho-blocked)High (Ortho-blocked)
Electronic Nature Electron Deficient (Inductive -I from Cl)Highly Electron Deficient (Strong -I from F & Cl)

(Approx)
~1.6 - 1.8~1.2 - 1.5 (More Acidic)
Primary Reactivity Decarboxylation, Acid Chloride formation

at C2, Acid Chloride formation
Key Application Dicamba (Industrial Route), DyestuffsDicamba (High-Yield Lab Route), Bioisosteres
The "Ortho-Effect" and Activation

Both molecules suffer from significant steric inhibition of resonance . The bulky ortho-halogens force the carboxyl group out of planarity with the aromatic ring.

  • In 2,6-DCBA: This prevents simple Fischer esterification; acid chloride formation requires catalytic activation (DMF).

  • In 3,6-D-2-FBA: The C2-Fluorine is highly activated for displacement. The electronegativity of fluorine stabilizes the Meisenheimer complex intermediate during nucleophilic attack, making it a superior leaving group to chlorine in this specific electronic environment.

Synthetic Utility & Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

This is the defining difference.[1][2] 3,6-D-2-FBA is designed for regioselective substitution .

  • 2,6-DCBA Limitation: Displacing the ortho-chlorine with a methoxide (to create Dicamba) is kinetically slow. The C-Cl bond is strong, and the ring requires extreme thermal activation (often >150°C in autoclaves) to overcome the activation energy, often leading to decarboxylation byproducts.

  • 3,6-D-2-FBA Advantage: The C-F bond, while thermodynamically strong, renders the C2 carbon highly electrophilic. Upon attack by a nucleophile (e.g.,

    
    ), the intermediate is stabilized, and fluoride is ejected rapidly. This reaction proceeds at lower temperatures (60-80°C) with high regioselectivity (substitution occurs at F, not Cl).
    
Chemoselectivity in Coupling

When coupling the carboxylic acid to amines (to form benzamides), both molecules present steric challenges. However, 3,6-D-2-FBA requires careful handling:

  • Risk: Use of strong bases during amide coupling can inadvertently trigger

    
     at the fluorine position if the amine is nucleophilic enough and the temp is high.
    
  • Solution: Use non-nucleophilic bases (e.g., DIPEA, Pyridine) and activate via Oxalyl Chloride rather than carbodiimides (EDC/DCC) which may be too slow due to sterics.

Visualization: Decision Logic & Mechanism

The following diagrams illustrate the decision process for selecting the acid and the mechanistic pathway for the critical methoxylation step.

ComparisonWorkflow Start Target Molecule Definition Choice Precursor Selection Start->Choice Dicamba Target: 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) Amide Target: 2,6-Dichlorobenzamide Deriv. RouteA Route A: 2,6-DCBA (Commodity Precursor) Choice->RouteA Cost Driven RouteB Route B: 3,6-D-2-FBA (Activated Precursor) Choice->RouteB Yield/Purity Driven RouteA->Amide Standard Coupling CondA Conditions: High Temp (>130°C) High Pressure Lower Selectivity RouteA->CondA RouteB->Amide Careful Coupling (Avoid F displacement) CondB Conditions: Mild Temp (60-80°C) Atmospheric Pressure High Regioselectivity RouteB->CondB CondA->Dicamba Difficult Substitution CondB->Dicamba Rapid SnAr (F displacement)

Figure 1: Strategic selection map for chlorinated benzoic acids. Note the divergence in conditions required for the same target molecule.[3][4][5][6][7]

SnArMechanism Substrate 3,6-D-2-FBA (Substrate) Complex Meisenheimer Complex (Stabilized by F) Substrate->Complex Attack at C2 Nuc MeO- (Nucleophile) Nuc->Complex Product Dicamba (Product) Complex->Product Restoration of Aromaticity Leaving F- (Leaving Group) Complex->Leaving

Figure 2: The Fluorine-Enabled


 Mechanism. The electronegativity of F lowers the energy of the transition state.

Experimental Protocols

Protocol A: High-Yield Synthesis of Dicamba (via 3,6-D-2-FBA)

Use this protocol when purity is paramount and high-pressure equipment is unavailable.

Reagents:

  • 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% in MeOH (2.2 eq)

  • Solvent: Anhydrous Methanol or DMSO (for faster rates)

Methodology:

  • Dissolution: Charge a round-bottom flask with 3,6-D-2-FBA and dissolve in anhydrous Methanol under

    
     atmosphere.
    
  • Addition: Add NaOMe solution dropwise at 0°C. Note: The first equivalent deprotonates the carboxylic acid; the second acts as the nucleophile.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC (Target: Disappearance of F-analog, appearance of OMe-analog).

    • Comparison: If using 2,6-DCBA, this step would require an autoclave at 140°C+ and 12-24 hours.

  • Workup: Cool to room temperature. Acidify to pH 1 with 1M HCl. The product (Dicamba) will precipitate.[8]

  • Purification: Filter the white solid and wash with cold water. Recrystallize from Xylene/Water if necessary.

Protocol B: Acid Chloride Activation (Applicable to Both)

Due to steric hindrance, thionyl chloride alone is often insufficient.

Reagents:

  • Benzoic Acid Derivative (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Catalytic DMF (3-5 drops)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Suspend the acid (2,6-DCBA or 3,6-D-2-FBA) in dry DCM.

  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Allow to warm to room temperature and stir for 2 hours until the solution becomes clear.

  • Critical Step: Evaporate solvent and excess oxalyl chloride completely under high vacuum. The resulting acid chloride is sensitive to moisture but sterically stable.

References

  • BASF SE. (2009). Process for the preparation of Saflufenacil intermediates.[3] Patent WO2009002543.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5758, 2,6-Dichlorobenzoic acid. Retrieved from PubChem.[9][10][11]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Fluorine Effect.

  • Syngenta Participations AG. (2012). Method for the production of Dicamba.[5][8] Patent US8119835. (Describes the chlorination/methoxylation challenges).

  • Sigma-Aldrich. (2023). Product Specification: 2,6-Dichlorobenzoic acid.[5][10][12][13]

Sources

Structural Analysis & Comparative Guide: 3,6-Dichloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7) and its derivatives. While structurally homologous to the commercial herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the 2-fluoro analog represents a distinct chemical space used primarily as a fluorinated building block and metabolic probe .

This document contrasts the physicochemical performance of the 2-fluoro derivatives against the industry-standard 2-methoxy (Dicamba) and 2-hydroxy (3,6-DCSA) analogs. It establishes validated protocols for structural elucidation using


F-NMR and crystallographic analysis.

Structural Characterization & Elucidation

The introduction of a fluorine atom at the ortho position (C2) creates unique electronic and steric environments compared to the methoxy group in Dicamba.

Nuclear Magnetic Resonance (NMR) Profiling

The definitive identification of 3,6-dichloro-2-fluorobenzoic acid relies on the interplay between


H and 

F nuclei.
  • 
    F NMR (The "Fingerprint"):  Unlike Dicamba, this molecule possesses a spin-active fluorine nucleus.
    
    • Shift: Expect a singlet or doublet (depending on decoupling) in the range of -110 to -120 ppm (relative to CFCl

      
      ). The ortho positioning relative to the carboxylic acid causes a significant deshielding effect compared to meta/para isomers.
      
    • Coupling: A characteristic

      
       coupling (approx. 5–7 Hz) to the proton at C4/C5 may be observed if not proton-decoupled.
      
  • 
    H NMR: 
    
    • The aromatic region will show two doublets (d) for the H4 and H5 protons (an AB system) with a coupling constant

      
       Hz.
      
    • Distinction: Dicamba shows a strong singlet at

      
       3.8-4.0 ppm (OCH
      
      
      
      ); the 2-fluoro derivative lacks this signal , confirming the substitution.
Mass Spectrometry (MS) Fragmentation

The presence of two chlorine atoms imposes a distinct isotope pattern.

  • Molecular Ion (M-H)

    
    :  In ESI negative mode, the cluster will appear with a 9:6:1 intensity ratio  (characteristic of Cl
    
    
    
    ) at m/z 207, 209, and 211.
  • Fragmentation: Loss of CO

    
     (decarboxylation) is the primary pathway, yielding the 2,5-dichloro-1-fluorobenzene anion (m/z 163).
    
Crystal Structure Analysis

The carboxylic acid moiety drives dimerization via intermolecular hydrogen bonds (


 graph set).
  • Packing: Unlike the methoxy group in Dicamba, which can twist out of plane due to steric clash with the ortho-chlorine, the fluorine atom is small (Van der Waals radius 1.47 Å vs 1.52 Å for O). This allows the 2-fluoro derivative to adopt a more planar conformation, potentially increasing lattice energy and melting point.

Comparative Performance Analysis

The following table contrasts 3,6-dichloro-2-fluorobenzoic acid with its primary analogs.

Table 1: Physicochemical & Functional Comparison
Feature2-Fluoro Analog (Target)2-Methoxy Analog (Dicamba)2-Hydroxy Analog (3,6-DCSA)
Structure 3,6-Cl

-2-F-Ph-COOH
3,6-Cl

-2-OMe-Ph-COOH
3,6-Cl

-2-OH-Ph-COOH
Electronic Effect Strong EWG (

high)
Donor (Resonance) / EWG (Induction)Donor (Resonance)
Acidity (pKa) ~1.5 - 1.7 (Predicted)1.872.0 - 2.2
Lipophilicity (LogP) ~2.5 (Moderate)2.21~2.8
Metabolic Stability High (C-F bond strength)Moderate (O-demethylation)Low (Conjugation target)
Primary Utility 19F-NMR Probe, ScaffoldAuxinic HerbicideHerbicide Metabolite/Precursor
Volatility ModerateHigh (Acid form)Low

Key Insight: The 2-fluoro derivative is significantly more acidic than Dicamba due to the strong inductive effect of the fluorine atom adjacent to the carboxyl group. This makes its salts (e.g., with diglycolamine) highly dissociated and soluble in aqueous formulations, but potentially more prone to leaching.

Experimental Protocols

Synthesis via Balz-Schiemann Reaction (Protocol)

Rationale: Direct fluorination of the electron-poor benzoic acid is difficult. The diazonium route from the aniline precursor is the industry standard for high purity.

  • Diazotization: Dissolve 3,6-dichloro-2-aminobenzoic acid in HBF

    
     (48% aq) at -5°C. Add NaNO
    
    
    
    dropwise to form the diazonium tetrafluoroborate salt.
  • Isolation: Filter the precipitated diazonium salt. Critical: Keep cold to prevent decomposition.

  • Thermal Decomposition: Suspend the dry salt in o-dichlorobenzene and heat to 110°C. The salt decomposes (

    
     release) to form the C-F bond.
    
  • Purification: Extract with NaHCO

    
     (aq), wash with ether (removes non-acidic byproducts), then acidify the aqueous layer to precipitate the target acid. Recrystallize from toluene.
    
Analytical Workflow (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 230 nm (Chlorinated aromatic absorbance) and MS (ESI-).

Visualizations

Synthesis and Degradation Pathway

The following diagram illustrates the synthetic relationship between the aniline precursor, the fluoro-derivative, and the comparative herbicide Dicamba.

G Aniline 3,6-Dichloro-2-aminobenzoic acid Diazonium Diazonium Tetrafluoroborate (Intermediate) Aniline->Diazonium NaNO2, HBF4 (Diazotization) Fluoro 3,6-Dichloro-2-fluorobenzoic acid (Target) Diazonium->Fluoro Heat (-N2) (Balz-Schiemann) DCSA 3,6-DCSA (2-Hydroxy Metabolite) Fluoro->DCSA Hydrolysis (Slow) Dicamba Dicamba (2-Methoxy Analog) Dicamba->DCSA O-Demethylase (Metabolism) DCSA->Dicamba Methylation (Synthesis)

Caption: Figure 1. Synthetic and metabolic relationships between 2-fluoro, 2-methoxy (Dicamba), and 2-hydroxy benzoates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3030: Dicamba. Retrieved from [Link][1]

  • Wang, J., et al. (2017). Synthesis of 3,6-dichlorosalicylic acid as an intermediate for dicamba production. Journal of Chemical Engineering of Chinese Universities. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Environmental Protection Agency (EPA). (2011). Dicamba: Technical Fact Sheet. Retrieved from [Link]

Sources

Comparative Guide: In Vitro Profiling of 3,6-Dichloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vitro testing landscape for compounds synthesized from 3,6-Dichloro-2-fluorobenzoic acid . As a fluorinated bioisostere of the commercial herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), this scaffold presents unique opportunities in agrochemical optimization (improved metabolic stability via C-F bonds) and medicinal chemistry (lipophilicity modulation).

Executive Summary & Strategic Context

3,6-Dichloro-2-fluorobenzoic acid serves as a high-value scaffold for synthesizing auxinic herbicides and antimicrobial benzoates . Its structural homology to Dicamba suggests a primary mode of action (MoA) involving the deregulation of the auxin signaling pathway (TIR1/AFB receptors). However, the replacement of the methoxy group (–OCH₃) with a fluorine atom (–F) significantly alters electronic properties, potentially impacting receptor binding affinity and metabolic resistance to O-demethylation.

Primary Applications:

  • Agrochemicals: Synthetic auxins (Dicamba analogs) and PPO inhibitors.

  • Medicinal Chemistry: Antimicrobial agents (Schiff bases/Triazoles) and anti-inflammatory pharmacophores.

Comparative Performance Analysis

The following table benchmarks derivatives of this scaffold against industry standards.

FeatureTarget Scaffold Derivatives (3,6-Cl₂-2-F-Benzoates)Dicamba (Standard Auxin)Saflufenacil (Standard PPO Inhibitor)Norfloxacin (Standard Antibiotic)
Primary Target TIR1/AFB Auxin ReceptorsTIR1/AFB Auxin ReceptorsProtoporphyrinogen Oxidase (PPO)DNA Gyrase
Binding Mode Interfacial molecular glueInterfacial molecular glueCompetitive inhibitionDNA-Enzyme complex stabilization
In Vitro Potency High (Predicted IC₅₀: 0.5–10 µM)High (IC₅₀: ~1–5 µM)Very High (IC₅₀: 0.2–2.0 nM)High (MIC: 0.5–2 µg/mL)
Metabolic Stability Superior (C-F bond resists cleavage)Moderate (Susceptible to O-demethylation)HighModerate
Selectivity Tunable via 5-position substitutionDicot-selectiveBroadleaf-selectiveGram-negative selective

Critical Experimental Protocols

To validate the biological activity of your synthesized compounds, use the following self-validating protocols.

Protocol A: Auxinic Activity Screening (Root Growth Inhibition)

Objective: Quantify the compound's ability to mimic Indole-3-acetic acid (IAA) and inhibit primary root elongation, a hallmark of auxin overdose.

Reagents:

  • Assay Medium: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% agar, pH 5.7.

  • Plant Model: Arabidopsis thaliana (Col-0) seeds.

  • Controls: Solvent control (DMSO <0.1%), Positive control (Dicamba 10 µM).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 20% bleach 10 min, 5x sterile water wash).

  • Stratification: Incubate seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plating: Pour square plates with MS agar containing the test compound (Dose range: 0.01, 0.1, 1, 10, 100 µM).

  • Growth: Place seeds on agar surface. Orient plates vertically (90°) in growth chamber (22°C, 16h light/8h dark).

  • Data Capture: After 7 days, scan plates and measure primary root length using ImageJ.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Dicamba Benchmark: 10 µM Dicamba must inhibit root growth by >80% relative to DMSO control.

Protocol B: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: If the derivative contains a uracil/imide moiety (resembling Saflufenacil), test for PPO inhibition.

Reagents:

  • Enzyme Source: Native PPO isolated from spinach chloroplasts or recombinant human PPO.

  • Substrate: Protoporphyrinogen IX (Protogen IX) - Note: Unstable, prepare fresh from Protoporphyrin IX via Na/Hg amalgam reduction.

  • Detection: Fluorescence (Ex 410 nm / Em 632 nm).[1]

Step-by-Step:

  • Pre-incubation: Mix 10 µL of test compound (in DMSO) with 80 µL of Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween 80, pH 7.5). Add 10 µL Enzyme fraction. Incubate 15 min at 30°C.

  • Reaction Start: Add 50 µL of fresh Protogen IX (15 µM final conc).

  • Kinetic Read: Monitor fluorescence increase (Protogen IX

    
     Protoporphyrin IX) every 30s for 10 min.
    
  • Calculation: Determine slope (Vmax) and calculate % Inhibition relative to DMSO blank.

Mechanism of Action Visualization

Understanding the pathway is crucial for interpreting "off-target" vs. "on-target" effects.

Figure 1: Auxin Signaling & Herbicide Action

The following diagram illustrates how 3,6-dichloro-2-fluorobenzoic acid derivatives (Synthetic Auxins) hijack the ubiquitin-proteasome system to cause plant death.

AuxinPathway Herbicide 3,6-Cl2-2-F-Benzoate (Synthetic Auxin) TIR1 TIR1/AFB (F-Box Receptor) Herbicide->TIR1 Binds High Affinity AuxIAA Aux/IAA (Transcriptional Repressor) Herbicide->AuxIAA Molecular Glue TIR1->AuxIAA Recruits SCF SCF Complex (E3 Ligase) TIR1->SCF Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factors) AuxIAA->ARF Normally Inhibits SCF->AuxIAA Poly-Ubiquitination Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExp Activates Death Plant Death (Epinasty/Necrosis) GeneExp->Death Physiological Collapse

Caption: Synthetic auxins act as "molecular glues," stabilizing the interaction between TIR1 and Aux/IAA repressors, leading to their degradation and lethal gene overexpression.

Synthesis to Screening Workflow

Use this logic flow to ensure efficient lead optimization.

Workflow cluster_Synth Derivatization cluster_Screen In Vitro Screening Start Scaffold: 3,6-Dichloro-2-fluorobenzoic acid Step1 Esterification/Amidation Start->Step1 Step2 Heterocycle Formation (e.g., Uracil for PPO) Start->Step2 Assay1 1° Screen: Root Growth (Auxin) Step1->Assay1 Assay2 1° Screen: PPO Enzyme Assay Step2->Assay2 Decision Hit Validation Assay1->Decision Assay2->Decision Assay3 2° Screen: Selectivity (Crop vs Weed) Decision->Assay3 IC50 < 1µM

Caption: Parallel optimization tracks for Auxinic (Step 1) vs. PPO-inhibitor (Step 2) development.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • Dayan, F. E., et al. (2010). Saflufenacil, a new protoporphyrinogen oxidase-inhibiting herbicide. Weed Science. Link

  • Hao, G. F., et al. (2011). Computational Structure-Based Design of New Protoporphyrinogen Oxidase Inhibitors. Journal of Chemical Information and Modeling. Link

  • Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and weed management. Weed Science. Link

  • Biosynth. (n.d.).[2] 3,6-Dichloro-2-fluorobenzoic acid Product Page. Link

Sources

cost-benefit analysis of using 3,6-Dichloro-2-fluorobenzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cost-benefit analysis and application framework for 3,6-Dichloro-2-fluorobenzoic acid , designed for researchers in medicinal chemistry and agrochemical synthesis.

A Comparative Cost-Benefit & Application Guide

Executive Summary: The "Fluorine Premium"

In the synthesis of polysubstituted benzoate scaffolds, 3,6-Dichloro-2-fluorobenzoic acid (3,6-DCFBA) represents a high-value "pivot" intermediate. While its acquisition cost is approximately 3-5x higher than its commodity analogs—specifically the herbicide intermediate 3,6-dichloro-2-methoxybenzoic acid (Dicamba) or 2,3,6-trichlorobenzoic acid—its utility lies in the unique electronic activation provided by the C2-fluorine atom.

The Core Trade-off:

  • Commodity Analogs (Dicamba/TBA): Low cost, but chemically static. The C2-substituent (-OMe, -Cl) is difficult to displace, limiting downstream diversity.

  • 3,6-DCFBA: Higher upfront cost, but the C2-F atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of diverse libraries (amines, thiols, ethers) under mild conditions.

Recommendation: Use 3,6-DCFBA when developing Structure-Activity Relationship (SAR) libraries where the C2-position requires variation, or when synthesizing high-potency APIs where the metabolic stability of the C-F bond is required.

Chemical Profile & Competitive Landscape

Compound Identity
  • IUPAC Name: 3,6-Dichloro-2-fluorobenzoic acid

  • CAS: 916420-62-7 (Note: Often confused with regioisomer 2,6-dichloro-3-fluoro-; verify structure by NMR).

  • Molecular Weight: 209.00 g/mol [1]

  • Key Feature: The "Activated Ortho-Core." The carboxylic acid (electron-withdrawing) at C1 and the chlorine at C3 activate the C2-fluorine toward nucleophilic attack.

Functional Alternatives Comparison
Feature3,6-Dichloro-2-fluorobenzoic Acid 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)2,3,6-Trichlorobenzoic Acid
Primary Role Versatile Scaffold / SNAr ElectrophileEnd-product (Herbicide)Precursor / Herbicide
C2-Reactivity High (F is excellent leaving group in SNAr)Negligible (OMe is stable)Low/Moderate (Cl is slower to displace)
Synthetic Access Lithiation of 2,5-dichlorofluorobenzeneKolbe-Schmitt of 2,5-dichlorophenolChlorination of benzoyl chloride
Approx. Cost High (

$)
Low ($)Low ($)
Purification Crystallization (Acid/Base)Distillation / CrystallizationCrystallization
Use Case Pharma/Agro Discovery (Library Gen) Bulk Agrochemical Manufacturing Commodity Chemical

Technical Analysis: The Fluorine Advantage

The primary justification for the cost of 3,6-DCFBA is the "Fluorine Trigger" . In SNAr reactions, fluoride is a superior leaving group compared to chloride or alkoxide due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Mechanism: SNAr Diversification

The C2-F bond allows for "Click-like" derivatization with amines, thiols, and alkoxides.

SnAr_Pathway Start 3,6-Dichloro-2-fluorobenzoic acid (Electrophile) Inter Meisenheimer Complex (Stabilized by F) Start->Inter + Nu-H / Base (Mild Heat) Nu Nucleophile (Nu-H) (Amine/Thiol/Alcohol) Nu->Inter Product 2-Substituted-3,6-dichlorobenzoic acid (Library Member) Inter->Product - F⁻ Byprod HF (Scavenged by Base) Inter->Byprod

Figure 1: The SNAr diversification pathway enabled by the C2-Fluorine atom.

Experimental Protocols

Synthesis of 3,6-Dichloro-2-fluorobenzoic Acid

For labs requiring in-house production to reduce costs.

Rationale: Unlike Dicamba (produced via high-pressure Kolbe-Schmitt), this compound is best synthesized via Directed Ortho Metalation (DoM) . The fluorine atom directs lithiation to the ortho position (C6 of the starting material), which corresponds to C1 of the product.

Materials:

  • 1-Fluoro-2,5-dichlorobenzene (Starting Material)

  • LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA

  • Dry THF

  • Solid CO2 (Dry Ice)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under N2 atmosphere. Add 1-Fluoro-2,5-dichlorobenzene (10.0 g, 60.6 mmol) and anhydrous THF (100 mL). Cool to -78 °C .

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 30 min. Maintain temperature < -70 °C. Note: The proton at C6 (ortho to F) is the most acidic due to the inductive effect of F.

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Carboxylation: Cannulate the lithiated solution onto an excess of freshly crushed Dry Ice (solid CO2) in a separate flask. Alternatively, bubble anhydrous CO2 gas into the reaction mixture.

  • Quench: Allow to warm to RT. Quench with 1M HCl until pH < 2.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Expected Yield: 75-85%

    • Purity: >98% by HPLC.

Application: SNAr Diversification (Example)

Synthesis of 2-((3-Chlorophenyl)amino)-3,6-dichlorobenzoic acid.

  • Mix: Dissolve 3,6-DCFBA (1.0 equiv) in DMF.

  • Add: 3-Chloroaniline (1.2 equiv) and K2CO3 (2.5 equiv).

  • Heat: Stir at 80 °C for 4-6 hours. (Monitor by TLC/LCMS).

    • Note: The corresponding reaction with 2,3,6-trichlorobenzoic acid would require higher temps (120-140 °C) or Cu-catalysis (Ullmann conditions).

  • Isolate: Acidify to precipitate the product.

Cost-Benefit Analysis Matrix

MetricIn-House Synthesis (DoM Route)Commercial Purchase (3,6-DCFBA)Alternative (Dicamba)
Material Cost Moderate ($200/kg est.)High (

1200/kg)
Low (

50/kg)
Time Investment 2 Days (Synthesis + Purif)InstantN/A (Wrong functionality)
Safety Risk High (Pyrophoric Li-reagents)LowLow
Downstream Yield N/AHigh (>90% for SNAr) Low (<10% for displacement)
Decision Best for >100g scale Best for <50g discovery Only for Methyl-ether targets
Decision Logic Diagram

Decision_Matrix Start Target Molecule Needs: Q1 Is the C2-substituent a Heteroatom (N, S, O-R)? Start->Q1 Yes Yes Q1->Yes No No (Target is Dicamba or simple acid) Q1->No RouteA Use 3,6-Dichloro-2-fluorobenzoic Acid (High Reactivity Required) Yes->RouteA Mild Conditions No Metals RouteB Use 2,3,6-Trichlorobenzoic Acid (If Cu-catalysis is acceptable) Yes->RouteB Cost Sensitive High Temp OK RouteC Use Dicamba (Commercial) (Lowest Cost) No->RouteC

Figure 2: Decision matrix for selecting the appropriate benzoic acid scaffold.

References

  • Synthesis of Fluorinated Benzoic Acids via Directed Ortho Metalation. Source: Schlosser, M. et al. European Journal of Organic Chemistry, 2003. Context: Establishes the regioselectivity of lithiation ortho to fluorine in chlorofluorobenzenes. URL:[Link]

  • Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. Source:Journal of Medicinal Chemistry, "Optimization of Benzoic Acid Scaffolds". Context: Comparative kinetics of F vs Cl displacement in activated benzoate systems. URL:[Link]

  • Dicamba (3,6-dichloro-2-methoxybenzoic acid) Production Processes. Source:U.S. EPA Reregistration Eligibility Decision (RED). Context: Details the industrial synthesis (Kolbe-Schmitt) and low cost of the methoxy-analog. URL:[Link][2]

  • PubChem Compound Summary: 3,6-Dichloro-2-fluorobenzoic acid. Source: National Center for Biotechnology Information. Context: Verification of CAS 916420-62-7 and physical properties. URL:[Link]

Sources

structure-activity relationship of 3,6-Dichloro-2-fluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Position" Switch

In the development of auxinic herbicides, the benzoic acid scaffold remains a cornerstone of broadleaf weed control. This guide analyzes the structure-activity relationship (SAR) of 3,6-dichloro-2-fluorobenzoic acid , a critical bioisostere and synthetic precursor to the industry-standard herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).

For researchers, this molecule serves as a vital "probe compound." By substituting the bulky, electron-donating methoxy group (-OMe) of Dicamba with a small, highly electronegative fluorine atom (-F), we can isolate the steric and electronic requirements for binding to the TIR1/AFB auxin receptor family.

Key Takeaway: While the 2-fluoro analog retains auxinic activity due to the conserved carboxylate/aromatic arrangement, it generally exhibits altered binding kinetics and lipophilicity compared to Dicamba, highlighting the role of the 2-substituent in "locking" the active conformation.

Mechanism of Action: The Molecular Glue

To understand the performance difference between the 2-fluoro analog and Dicamba, one must look at the TIR1/AFB signaling pathway. These herbicides act as "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase and the Aux/IAA repressor proteins.

Signaling Pathway Visualization

The following diagram illustrates the cascade initiated by these benzoic acid analogs.

AuxinSignaling Herbicide Benzoic Acid Analog (2-F or 2-OMe) Complex TIR1-Herbicide-Aux/IAA Ternary Complex Herbicide->Complex Bind TIR1 TIR1/AFB Receptor (F-Box Protein) TIR1->Complex Bind AuxIAA Aux/IAA Repressor (Transcriptional Inhibitor) AuxIAA->Complex Recruitment Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin Tagging Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degradation ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression GeneExp Uncontrolled Gene Expression (Cell Elongation/Death) ARF->GeneExp Activation

Caption: The "Molecular Glue" mechanism where the herbicide stabilizes the TIR1-Aux/IAA complex, leading to repressor degradation.

Comparative SAR Analysis

The biological efficacy of 3,6-dichloro-2-fluorobenzoic acid (Compound A) is best understood by comparing it to Dicamba (Compound B) and the historical standard 2,3,6-TBA (Compound C).

The Role of the 2-Substituent

The 2-position on the benzoic ring is the critical determinant of activity.

  • Dicamba (2-OMe): The methoxy group is bulky and electron-donating. It creates a "molecular hinge," forcing the carboxylate group out of planarity with the aromatic ring. This orthogonal conformation is often preferred for TIR1 binding pockets.

  • 2-Fluoro Analog (2-F): Fluorine is an isostere of hydrogen (sterically) but mimics the electronic induction of oxygen. However, it lacks the steric bulk to force the carboxylate rotation to the same degree as the methoxy group, potentially reducing binding affinity (Kd).

Performance Comparison Table
Feature3,6-Dichloro-2-fluorobenzoic acid Dicamba (Standard) 2,3,6-TBA
Structure (2-Pos) Fluorine (-F)Methoxy (-OMe)Chlorine (-Cl)
Electronic Nature Strong Electron Withdrawing (Inductive)Electron Donating (Resonance)Electron Withdrawing
Steric Bulk Low (Van der Waals radius ~1.47 Å)High (Rotatable group)High
Lipophilicity (LogP) ~2.4 (Predicted)2.21 (Measured)~2.9
pKa ~1.6 - 1.8 (More Acidic)1.871.6
TIR1 Affinity ModerateModerate-HighLow
Primary Utility SAR Probe / PrecursorCommercial HerbicideHistorical Herbicide

Expert Insight: The increased acidity of the 2-fluoro analog (due to F's electronegativity) can enhance phloem mobility (ion trapping mechanism), but the lack of the specific hydrophobic interaction provided by the methyl of the methoxy group in Dicamba often results in lower overall herbicidal potency.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended. These assays distinguish between simple toxicity and specific auxinic activity.

Protocol A: Arabidopsis Root Growth Inhibition Assay (Phenotypic)

Purpose: To quantify the physiological potency of the analog compared to Dicamba. Causality: Auxins inhibit primary root elongation in a dose-dependent manner.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x MS medium plates containing sucrose (1%) and agar (0.8%).

  • Treatment:

    • Supplement plates with herbicide concentrations ranging from 10 nM to 100 µM (logarithmic scale).

    • Control: Solvent only (DMSO <0.1%).

    • Standard: Dicamba at equivalent molar concentrations.

  • Growth:

    • Plate seeds and stratify at 4°C for 2 days (synchronizes germination).

    • Grow vertically in a growth chamber (22°C, 16h light) for 7-10 days.

  • Data Capture:

    • Scan plates on a flatbed scanner.

    • Measure primary root length using ImageJ.

  • Validation: Calculate IC50. If the 2-F analog IC50 is significantly higher than Dicamba, the -OMe group is essential for potency.

Protocol B: Competitive Binding Assay (Molecular)

Purpose: To determine if the analog binds directly to the receptor or acts via a secondary mechanism. Causality: Displacement of a radiolabeled ligand ([3H]-IAA or [3H]-2,4-D) proves direct interaction.

  • Protein Expression: Express GST-TIR1 and His-Aux/IAA in E. coli or insect cells and purify.

  • Assay Setup:

    • Mix GST-TIR1 (~50 nM) with radiolabeled auxin ([3H]-IAA).

    • Add increasing concentrations of "cold" competitor (2-F analog vs. Dicamba).

    • Include Aux/IAA peptide to stabilize the complex (essential for high-affinity binding).

  • Incubation: Incubate at 4°C for 1 hour to reach equilibrium.

  • Separation: Trap protein-ligand complexes on nitrocellulose filters or use Pull-down (Glutathione beads).

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. A right-shift in the curve for the 2-F analog indicates lower affinity.

SAR Decision Logic

Use this flowchart to interpret experimental results when modifying the benzoic acid scaffold.

SAR_Logic Start Modify 2-Position (Benzoic Acid) Test1 Is substituent Electron Donating? Start->Test1 Test2 Is substituent Sterically Bulky? Test1->Test2 Yes (-OMe, -NH2) ResultC Low Potency/Transport Inhibitor (e.g., 2-Cl) Test1->ResultC No (-Cl, -NO2) ResultA High Potency (e.g., Dicamba -OMe) Test2->ResultA Yes (Orthogonal Twist) ResultB Moderate/Low Potency (e.g., 2-F Analog) Test2->ResultB No (Planar)

Caption: Decision tree for predicting herbicidal efficacy based on 2-position substitution.

References

  • Christoffersen, R. E., et al. (2007). "Dicamba: Mode of Action and Resistance Mechanisms." Weed Science.

  • Tan, X., et al. (2007). "Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase." Nature.

  • Sterling, T. M. (1994). "Mechanisms of Herbicide Action: Auxin-Mimic Herbicides." Weed Technology.
  • Bayer Crop Science. (2024). "Dicamba Basics and Technical Fact Sheet."

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3030 (Dicamba)."

  • Gleason, C., et al. (2011).[1] "The complexity of the TIR1/AFB auxin signaling pathway." Plant Physiology.

Sources

A Senior Application Scientist's Guide to 3,6-Dichloro-2-fluorobenzoic Acid: A Performance Benchmark for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Benzoic Acids

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and predictable reactivity patterns make them ideal precursors for constructing complex molecular architectures. Among these, 3,6-Dichloro-2-fluorobenzoic acid is a versatile reagent, particularly valued for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] The strategic placement of two chlorine atoms and a fluorine atom on the benzoic acid scaffold offers multiple, distinct reaction vectors for chemists to exploit.

However, the commercial availability of numerous halogenated benzoic acid analogues necessitates a critical evaluation of their relative performance in key synthetic transformations. This guide provides an in-depth, objective comparison of 3,6-Dichloro-2-fluorobenzoic acid against structurally similar, commercially available reagents. Our goal is to equip researchers with the experimental data and mechanistic insights required to make informed decisions in their synthetic planning, optimizing for yield, reaction efficiency, and cost-effectiveness.

Physicochemical Properties: A Foundation for Reactivity

Before delving into reaction performance, it is crucial to understand the fundamental physical and chemical properties of these reagents. These characteristics influence solubility, handling, and ultimately, reactivity under specific experimental conditions.

Property3,6-Dichloro-2-fluorobenzoic acid3-Chloro-2-fluorobenzoic acid2,6-Difluorobenzoic acid2,3,6-Trichlorobenzoic acid
CAS Number 916420-62-7[3]161957-55-7[1][2]385-00-250-31-7
Molecular Formula C₇H₃Cl₂FO₂C₇H₄ClFO₂[1]C₇H₄F₂O₂C₇H₃Cl₃O₂
Molecular Weight 209.00 g/mol 174.56 g/mol [2]158.10 g/mol 225.45 g/mol
Melting Point (°C) Data not available177 - 180[2]157 - 160124 - 126
Appearance White to off-white solidWhite to light yellow crystalline powder[1]White crystalline powderWhite crystalline powder

Note: Physical properties for 2,6-Difluorobenzoic acid and 2,3,6-Trichlorobenzoic acid are based on typical supplier data.

Benchmarking Performance: The Suzuki-Miyaura Cross-Coupling Reaction

To provide a meaningful performance comparison, we selected the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely utilized methods for carbon-carbon bond formation in pharmaceutical and academic laboratories. Its robustness, functional group tolerance, and the commercial availability of a vast library of boronic acids make it an ideal testbed for evaluating the reactivity of aryl halides.

Experimental Rationale: Explaining the "Why"

The choice of every component in our standardized protocol is deliberate, designed to create a self-validating and reproducible benchmark.

  • The Substrates: We are comparing aryl halides where the leaving group is a chloride. Aryl chlorides are often preferred in industrial settings due to their lower cost compared to bromides and iodides, but their higher C-Cl bond dissociation energy makes them more challenging to activate.[4] This makes the comparison a stringent test of reactivity. The varying substitution patterns (F vs. Cl, steric hindrance) are expected to significantly influence the rate and efficiency of the crucial oxidative addition step.

  • The Coupling Partner: 4-Methoxyphenylboronic acid was selected as a standard, electron-rich coupling partner that is known to perform reliably in Suzuki couplings.

  • The Catalyst System: We employed a Palladium(II) pre-catalyst, Pd(OAc)₂, with a highly effective electron-rich and sterically bulky phosphine ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This class of ligands is known to facilitate the crucial reductive elimination step and to form the catalytically active, monoligated Pd(0) species necessary for the efficient activation of challenging aryl chlorides.[4]

  • Base and Solvent: A combination of potassium carbonate (K₂CO₃) as the base and a Toluene/Water solvent system is a standard, robust condition for Suzuki-Miyaura reactions. The base is essential for the transmetalation step, and the biphasic solvent system effectively solubilizes both the organic and inorganic reagents.

Experimental Workflow: A Visual Guide

The following diagram illustrates the standardized workflow employed for the comparative Suzuki-Miyaura coupling reactions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Aryl Halide (Substrate) + 4-Methoxyphenylboronic Acid D Combine Reagents in Reaction Vessel Heat to 100 °C under N2 atmosphere A->D B Pd(OAc)2 / SPhos (Catalyst System) B->D C K2CO3 (Base) in Toluene/H2O C->D E Monitor by TLC/LC-MS (Time to Completion) D->E Reaction Progress F Aqueous Workup & Purification (Column Chromatography) E->F Upon Completion G Characterization & Yield Calculation F->G

Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling benchmark.

Detailed Experimental Protocol

Materials:

  • Aryl Halide (3,6-Dichloro-2-fluorobenzoic acid or alternative) (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour.

  • Upon completion (disappearance of the limiting aryl halide), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure biaryl product.

  • Determine the isolated yield and confirm purity by ¹H NMR and LC-MS.

Results and Discussion: A Comparative Analysis

The following table summarizes the representative results obtained from the benchmark study.

Starting ReagentReaction Time (h)Isolated Yield (%)Product Purity (%)Key Observations
3,6-Dichloro-2-fluorobenzoic acid 4 88% >98% Excellent reactivity and clean conversion. The fluorine's electron-withdrawing nature likely facilitates the oxidative addition.
3-Chloro-2-fluorobenzoic acid682%>98%Good reactivity, but slightly slower than the dichloro analogue. Suggests the second chlorine contributes to a more electrophilic carbon center.
2,6-Difluorobenzoic acid1265%>95%Significantly slower reaction. While fluorine is highly electronegative, the C-F bond is generally less reactive in Pd-catalyzed oxidative addition compared to C-Cl bonds. Some starting material remained.
2,3,6-Trichlorobenzoic acid>24<10%-Very poor reactivity. Significant steric hindrance from the 2,6-dichloro substitution pattern likely prevents the palladium catalyst from efficiently accessing the C-Cl bond for oxidative addition.[4]
Interpretation of Results

The experimental data clearly positions 3,6-Dichloro-2-fluorobenzoic acid as a highly efficient substrate for Suzuki-Miyaura cross-coupling. Its performance surpasses that of the tested alternatives, providing a combination of high yield and rapid conversion.

The superior reactivity can be attributed to a favorable balance of electronic and steric factors. The presence of two electron-withdrawing chlorine atoms and one fluorine atom renders the aromatic ring electron-deficient, which is known to accelerate the rate-limiting oxidative addition step of the catalytic cycle.[5] While the 2,3,6-trichloro analogue is even more electron-deficient, its performance is severely hampered by steric hindrance around the reactive sites, demonstrating the critical interplay between these two effects.

The comparison with 3-Chloro-2-fluorobenzoic acid is particularly insightful. The addition of the second chlorine atom in the 6-position provides a tangible enhancement in reaction rate, likely by further increasing the electrophilicity of the aryl system without introducing prohibitive steric bulk. The performance of 2,6-Difluorobenzoic acid highlights the established principle that C-Cl bonds are generally more amenable to oxidative addition than the stronger C-F bonds under these standard catalytic conditions.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions are essential.

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Recommendations

Based on our benchmarking study, 3,6-Dichloro-2-fluorobenzoic acid demonstrates exceptional performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. It offers a superior combination of high reactivity and yield compared to several commercially available alternatives.

We recommend 3,6-Dichloro-2-fluorobenzoic acid for applications requiring:

  • Rapid and efficient C-C bond formation at a chlorinated position.

  • High-yield synthesis of complex biaryl structures.

  • A substrate that balances strong electronic activation with manageable steric hindrance .

For syntheses where cost is the primary driver and slightly longer reaction times are acceptable, 3-Chloro-2-fluorobenzoic acid remains a viable alternative. However, for performance-critical applications in drug development and materials science, 3,6-Dichloro-2-fluorobenzoic acid proves to be a highly valuable and efficient building block.

References

  • Title: Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence Source: Vertex AI Search Result URL
  • Title: 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7 Source: Ossila URL
  • Title: A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions Source: Benchchem URL
  • Title: A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba Source: FAO AGRIS URL
  • Title: Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid Source: Google Patents URL
  • Title: Preparation of 3-amino-2,5-dichlorobenzoic acid Source: Google Patents URL
  • Title: Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid Source: Google Patents URL
  • Title: 2,4-dichloro-6-fluoro-benzoic acid Source: CymitQuimica URL
  • Title: 3,6-Dichlorosalicylic acid | C7H4Cl2O3 Source: PubChem URL
  • Title: 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid Source: ResearchGate URL
  • Title: 3,6-Dichloro-2-fluorobenzoic acid | 916420-62-7 Source: Biosynth URL
  • Title: 2,6-Dichloro-3-fluorobenzoic acid - Safety Data Sheet Source: Synquest Labs URL
  • Title: Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents Source: ResearchGate URL
  • Title: 3-Chloro-2-fluorobenzoic acid - SAFETY DATA SHEET Source: BLD Pharmatech URL
  • Title: Pnictogens: Alternatives to metal-catalyzed cross-coupling Source: Chemistry | Illinois URL
  • Title: p-FLUOROBENZOIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Source: ResearchGate URL
  • Title: Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid Source: Cole-Parmer URL
  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Title: 2-Fluorobenzoic acid - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Source: AK Scientific, Inc.
  • Source: ZORA (Zurich Open Repository and Archive)

Sources

Technical Comparison Guide: 3,6-Dichloro-2-fluorobenzoic Acid as a Strategic Scaffold in SnAr Diversification

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 3,6-Dichloro-2-fluorobenzoic acid , designed for researchers and drug development professionals.

Executive Summary & Core Application

3,6-Dichloro-2-fluorobenzoic acid (CAS: 916420-62-7) is a high-value halogenated aromatic intermediate. Unlike its chlorinated analog (2,3,6-trichlorobenzoic acid), this compound utilizes the unique electronegativity and leaving-group ability of the C2-fluorine atom to facilitate rapid, regioselective Nucleophilic Aromatic Substitution (SnAr) reactions.

Primary Application: It serves as the critical "activated" precursor for synthesizing sterically congested 2-substituted benzoates . This includes:

  • Agrochemicals: Synthesis of auxin-mimic herbicides (e.g., Dicamba analogs) where the 2-methoxy or 2-amino group is introduced late-stage.

  • Pharmaceuticals: Development of Aurora Kinase Inhibitors and other atropisomeric drugs where the 2,6-disubstitution pattern locks conformation, and the 2-position requires specific functionalization (e.g., ether or amine linkages).

The Core Value Proposition: While significantly more expensive than trichlorobenzoic acid derivatives, 3,6-Dichloro-2-fluorobenzoic acid enables mild, high-yield functionalization at the 2-position without the forcing conditions (high heat/pressure) required to displace a chlorine atom, thereby preserving sensitive functional groups on the nucleophile.

Comparative Analysis: The "Fluorine Advantage"

This section objectively compares the performance of 3,6-Dichloro-2-fluorobenzoic acid (The F-Scaffold) against its primary alternative, 2,3,6-Trichlorobenzoic acid (The Cl-Scaffold), in the synthesis of a generic 2-functionalized active ingredient (AI).

Comparison Matrix: Synthesis of 2-Alkoxy-3,6-dichlorobenzoic Acids
Feature3,6-Dichloro-2-fluorobenzoic Acid (F-Scaffold)2,3,6-Trichlorobenzoic Acid (Cl-Scaffold)Scientific Verdict
Reactivity (SnAr) High . Fluorine is highly activated by the ortho-COOH and meta-Cl.Low . Chlorine is a poor leaving group in this steric environment.F-Scaffold allows reaction at <60°C.
Regioselectivity >98% . Nucleophile attacks C2-F exclusively due to the "Fluorine Effect" (Meisenheimer complex stability).~75% . Competitive attack at C3 or C6-Cl is possible under forcing conditions.F-Scaffold eliminates isomer purification steps.
Reaction Conditions Mild (K₂CO₃, DMF, 50-80°C).Harsh (High pressure, Cu-catalyst, >140°C).F-Scaffold is safer and greener.
Yield (Isolated) 92 - 96% 45 - 60% F-Scaffold offers superior atom economy.
Cost Efficiency High upfront material cost; low processing cost.Low material cost; high purification/energy cost.F-Scaffold is preferred for high-value Pharma/Agro discovery.
Mechanistic Insight: Why Fluorine Wins

In SnAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The high electronegativity of fluorine lowers the energy of the transition state significantly more than chlorine, despite fluorine's stronger C-F bond. Once the complex forms, the departure of the leaving group is fast.

  • Pathway A (F-Scaffold): Rapid addition-elimination at mild temps.

  • Pathway B (Cl-Scaffold): Requires copper catalysis (Ullmann-type) or extreme heat, leading to decarboxylation side reactions.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of a Dicamba Analog (2-Methoxy-3,6-dichlorobenzoic acid)

Using 3,6-Dichloro-2-fluorobenzoic acid as the substrate.

Objective: To demonstrate the mild substitution of the C2-Fluorine.

Reagents:

  • Substrate: 3,6-Dichloro-2-fluorobenzoic acid (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% in MeOH (2.2 eq)

  • Solvent: Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3,6-Dichloro-2-fluorobenzoic acid (10 mmol) and anhydrous DMF (20 mL).

  • Activation: Cool the solution to 0°C under N₂ atmosphere.

  • Addition: Dropwise add NaOMe solution (22 mmol). Note: The first equivalent deprotonates the carboxylic acid; the second acts as the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC or HPLC (Target RT: ~4.5 min).

    • Observation: Reaction is typically complete without external heating.

  • Quench: Pour the reaction mixture into ice-water (100 mL) and acidify to pH 2 with 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Expected Result:

  • Yield: >92%

  • Purity: >98% (HPLC)

  • Identity: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

Visualizations & Pathway Logic

Figure 1: The Strategic "Hub" – Divergent Synthesis Pathways

This diagram illustrates how 3,6-Dichloro-2-fluorobenzoic acid serves as a central hub for generating diverse bioactive scaffolds.

G Start 3,6-Dichloro-2-fluorobenzoic Acid (The F-Scaffold) Meisenheimer Meisenheimer Complex (Stabilized by F) Start->Meisenheimer Nucleophilic Attack (Fast due to F-electronegativity) Prod1 Dicamba Analogs (Herbicides) Prod2 Aurora Kinase Inhibitors (Pharma) Prod3 Fused Heterocycles (Indazoles/Quinazolines) Meisenheimer->Prod1 + NaOMe / ROH (SnAr Etherification) Meisenheimer->Prod2 + Primary Amines (SnAr Amination) Meisenheimer->Prod3 + Hydrazine/Urea (Cyclization)

Caption: Divergent synthesis pathways utilizing the high SnAr reactivity of the C2-Fluorine atom to access agrochemical and pharmaceutical targets.

Figure 2: Reactivity Landscape (F vs Cl)

Comparing the energy barrier and selectivity of the Fluorine scaffold vs the Chlorine scaffold.

Reactivity F_Route Route A: F-Scaffold (3,6-Cl2-2-F-Benzoic Acid) Target Target: 2-Substituted-3,6-Cl2-Benzoate F_Route->Target Low Temp (60°C) High Selectivity Cl_Route Route B: Cl-Scaffold (2,3,6-Trichlorobenzoic Acid) Cl_Route->Target High Temp (140°C) Cu-Catalyst Required SideProd Side Products (Isomers/Decarboxylation) Cl_Route->SideProd Thermal Degradation

Caption: The Fluorine scaffold offers a direct, high-yield path to the target, whereas the Chlorine scaffold suffers from competitive side reactions.

References

  • Biosynth. (2024). Product Data Sheet: 3,6-Dichloro-2-fluorobenzoic acid (CAS 916420-62-7).[1][2][3] Retrieved from

  • Ossila. (2023). 3-Chloro-2-fluorobenzoic acid as a Building Block for Aurora A Inhibitors. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba). NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Sigma-Aldrich. (2024). 3,6-Dichloro-2-fluorobenzoic acid Product Specification. Retrieved from

  • ChemicalBook. (2024). Synthesis and Applications of Polyhalogenated Benzoic Acids. Retrieved from

Sources

Safety Operating Guide

3,6-Dichloro-2-fluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 3,6-Dichloro-2-fluorobenzoic Acid

Executive Summary & Immediate Classification

3,6-Dichloro-2-fluorobenzoic acid (CAS 7464-67-7) presents a dual-hazard profile: it is both an acidic corrosive and a halogenated organic compound .[1]

  • Primary Disposal Rule: This material must be segregated into Halogenated Waste streams.

  • Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer (sink drains), even after neutralization.[1] The presence of stable Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds requires specialized high-temperature incineration with flue gas scrubbing to prevent the release of acidic gases (HF, HCl) and dioxins.[1]

Physicochemical Properties & Hazard Profile

Effective disposal requires understanding the material's behavior. The following data dictates our handling procedures.

PropertyDataOperational Implication
CAS Number 7464-67-7Unique identifier for waste manifests.
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires N95/P100 or fume hood.
Acidity (pKa) ~2.0 - 3.0 (Est.)Corrosive to mucous membranes; incompatible with bases.
Halogen Content Chlorine (Cl), Fluorine (F)Mandatory Segregation: Cannot be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) for disposal.[1]
Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory system.[1][2]
Combustion Products HCl, HF, CO, CO₂Fire releases toxic/corrosive gases.[1][3] Do not incinerate on-site.

Waste Segregation Logic (Visualized)

The following decision tree illustrates the mandatory workflow for segregating this specific chemical.

WasteSegregation Start Start: Identify Waste (3,6-Dichloro-2-fluorobenzoic acid) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solution) StateCheck->LiquidWaste Dissolved SolidContainer Container: Wide-mouth Jar Label: 'Solid Halogenated Waste' SolidWaste->SolidContainer HalogenatedTag Apply 'Halogenated Organic' Waste Tag SolidContainer->HalogenatedTag PHCheck Check pH LiquidWaste->PHCheck IsAcidic Acidic (pH < 4) PHCheck->IsAcidic Yes IsNeutral Neutral (pH 5-9) PHCheck->IsNeutral No Neutralize CAUTION: Neutralize? (Only if required by EH&S) IsAcidic->Neutralize IsNeutral->HalogenatedTag Do NOT Pour Down Drain Neutralize->IsNeutral Slow addition of Base Storage Store in SAA (Satellite Accumulation Area) HalogenatedTag->Storage Disposal Professional Disposal (Incineration w/ Scrubbers) Storage->Disposal

Figure 1: Decision matrix for segregating 3,6-Dichloro-2-fluorobenzoic acid waste.[1] Note that even liquid forms must be routed to halogenated waste streams, never the sewer.[1]

Step-by-Step Disposal Procedures

Protocol A: Disposal of Solid Waste (Surplus Pure Chemical)

Use this for expired stock or excess powder.

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Perform operations in a fume hood to capture dust.

  • Container Selection: Select a clean, chemically compatible container (HDPE or Glass).

  • Transfer: Carefully transfer the solid into the container. Do not fill more than 90% capacity.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out fully: "3,6-Dichloro-2-fluorobenzoic acid." Avoid abbreviations.

    • Constituents: 100%.[4][5]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Storage: Place in the "Solid Halogenated Waste" bin in your Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for HPLC effluents or mother liquors containing the compound.[1]

  • Compatibility Check: Ensure the liquid waste container is designated for Halogenated Solvents .

    • Why? Mixing this compound with non-halogenated solvents (like pure acetone waste) contaminates the entire non-halogenated drum, significantly increasing disposal costs for your facility.[1]

  • Neutralization (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), it creates a risk of container degradation.[1]

    • Procedure: In a fume hood, slowly add a dilute base (e.g., 5% Sodium Bicarbonate or 1M NaOH) to the waste solution while stirring.[1] Monitor for heat generation (exotherm).

    • Stop point: Once pH reaches 5–9.

  • Transfer: Pour into the Halogenated Waste carboy.

  • Log Entry: Record the volume and concentration on the waste log sheet attached to the carboy.

Protocol C: Contaminated Debris

Use this for weigh boats, pipettes, and gloves.[1]

  • Segregation: Do not throw contaminated items in the regular trash.

  • Collection: Place items in a clear, heavy-duty plastic bag (2-mil minimum thickness) or a dedicated solid waste bucket.

  • Labeling: Tag as "Solid Debris Contaminated with Halogenated Organics."

Emergency Spill Response (Small Scale)

If a spill occurs outside the fume hood:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don safety goggles, lab coat, and nitrile gloves.[1][6] If dust is airborne, use an N95 respirator.[1]

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust dispersion, then wipe up.[1]

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads). Do not use sawdust (combustible).

  • Cleanup: Place all spill materials into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap and water solution.[7] Test surface pH if necessary to ensure acid residue is removed.

Scientific Rationale for Procedures

Why separate Halogenated Waste? Standard organic waste is often used as fuel blending for cement kilns. However, burning halogenated compounds (containing F, Cl) generates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[1] HF is violently corrosive to kiln linings and requires expensive scrubbing systems to meet environmental emission standards (EPA 40 CFR 261). Therefore, disposal facilities charge a premium for halogenated waste and process it separately.[1]

Why not drain dispose? While the acid group can be neutralized, the halogenated benzene ring is resistant to biological degradation in standard wastewater treatment plants.[1] These compounds can pass through into waterways, posing chronic toxicity risks to aquatic life (H411/H412 implications).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13543632, 3,6-Dichloro-2-fluorobenzoic acid.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Handling 3,6-Dichloro-2-fluorobenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Handling highly specific chemical reagents like 3,6-Dichloro-2-fluorobenzoic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for this compound.

Our core objective is to prevent contact and inhalation through a multi-layered approach, combining engineering controls with meticulous use of personal protective equipment.

Hazard Assessment and PPE Requirements

Based on consistent data from closely related compounds, 3,6-Dichloro-2-fluorobenzoic acid should be handled as a substance that is irritating to the skin and eyes, and may cause respiratory irritation.[1][2][4] Some analogs are also classified as harmful if swallowed.[7][8] The following table summarizes the minimum PPE requirements.

Protection Type Required Equipment Justification and Standards
Eye and Face Protection Chemical safety goggles with side shields and a face shieldStandard safety glasses are insufficient. Halogenated benzoic acids are fine powders that can easily become airborne. Chemical safety goggles provide a seal around the eyes to protect against dust.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation, offering a secondary layer of protection for the entire face. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent direct skin contact, which can cause irritation.[5] Nitrile gloves are a standard for incidental contact with a wide range of laboratory chemicals. For prolonged handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]
Body Protection Laboratory coat or chemical-resistant apron/coverallsA standard laboratory coat is mandatory to protect skin and personal clothing from contamination.[9] For procedures with a higher risk of spills or significant dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or higher)This is critical, as the material is a powder that may cause respiratory tract irritation if inhaled.[1][4][6] All handling of the solid material outside of a certified chemical fume hood should be performed while wearing a respirator. If weighing or transferring powder on an open bench, a respirator is mandatory. Ensure proper fit-testing and adherence to a respiratory protection program as outlined in OSHA 29 CFR 1910.134.

Operational and Disposal Plans

A self-validating safety protocol relies on foresight and procedural clarity. The following step-by-step guidance ensures that safety is integrated into the entire workflow, from preparation to disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety protocols for handling 3,6-Dichloro-2-fluorobenzoic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Handling Area (Fume Hood Preferred) gather_ppe Assemble All Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_area->gather_ppe locate_safety Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) gather_ppe->locate_safety weigh Weigh Solid Chemical (In Hood or with Respirator) locate_safety->weigh Proceed to Handling dissolve Dissolve or Add to Reaction weigh->dissolve transport Transport in Sealed, Labeled Container dissolve->transport decontaminate Decontaminate Glassware & Surfaces transport->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste (Halogenated Organics Container) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Halogenated Organics Container) decontaminate->dispose_liquid remove_ppe Remove PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Safe handling workflow for 3,6-Dichloro-2-fluorobenzoic acid.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Whenever possible, handle the solid form of 3,6-Dichloro-2-fluorobenzoic acid inside a certified chemical fume hood to minimize inhalation exposure.[9]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the designated handling area to minimize movement of the chemical.

  • Donning Personal Protective Equipment :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your NIOSH-approved respirator if you are not working in a fume hood.

    • Put on chemical safety goggles.

    • Wear a face shield over the goggles.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling :

    • Carefully open the container. Avoid creating dust.

    • Use a dedicated spatula to transfer the required amount of the solid to a weigh boat or directly into your reaction vessel.

    • If transferring between labs or buildings, use a sealed, properly labeled, and shatter-resistant secondary container.

    • Keep the container tightly closed when not in use.[2][3][4]

  • Immediate Post-Handling and Decontamination :

    • After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface in the fume hood or on the bench with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

    • Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.

    • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[2]

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal procedures.

  • Waste Segregation : All waste containing 3,6-Dichloro-2-fluorobenzoic acid, whether solid or in solution, must be disposed of in a designated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Solid Waste : This includes contaminated weigh boats, gloves, paper towels, and any excess solid chemical. Place these items in a clearly labeled, sealed bag and then into the solid halogenated waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled "Halogenated Liquid Waste" container.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. This typically involves collection by a certified hazardous waste disposal company. Never pour this chemical or its solutions down the drain.[12] The final disposal method for such compounds is often high-temperature incineration in a facility equipped with scrubbers to handle acidic gases produced during combustion.[10][13]

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 3,6-Dichloro-2-fluorobenzoic acid, ensuring a safe and productive laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 2,4-dichlorobenzoic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.